(2-Bromopyridin-4-yl)methanamine
Description
Structure
3D Structure
Properties
IUPAC Name |
(2-bromopyridin-4-yl)methanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7BrN2/c7-6-3-5(4-8)1-2-9-6/h1-3H,4,8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OEOAEMBKKWPLSZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C=C1CN)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7BrN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.04 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
858362-82-0 | |
| Record name | 2-Bromo-4-pyridinemethanamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=858362-82-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Foundational & Exploratory
(2-Bromopyridin-4-yl)methanamine chemical properties
An In-depth Technical Guide to (2-Bromopyridin-4-yl)methanamine
Introduction
This compound is a substituted pyridine derivative that serves as a crucial and versatile building block in the synthesis of complex organic molecules. Its unique structure, featuring a bromine atom at the electron-deficient 2-position and a nucleophilic aminomethyl group at the 4-position, offers dual reactivity. This makes it a valuable intermediate for researchers and drug development professionals, particularly in the fields of medicinal chemistry and agrochemical synthesis. The strategic placement of its functional groups allows for sequential and site-selective modifications, enabling the construction of diverse molecular scaffolds for the development of novel therapeutic agents and other high-value chemical products.
Chemical Structure and Properties
The structural and physicochemical properties of this compound are fundamental to its application in chemical synthesis. These identifiers and computed properties are summarized below.
Caption: Chemical Structure of this compound
Identifiers
| Identifier | Value |
| IUPAC Name | (2-bromo-4-pyridinyl)methanamine[1] |
| CAS Number | 858362-82-0[1] |
| Molecular Formula | C₆H₇BrN₂[1] |
| Molecular Weight | 187.04 g/mol [1] |
| Canonical SMILES | C1=CN=C(C=C1CN)Br[1] |
| InChI | InChI=1S/C6H7BrN2/c7-6-3-5(4-8)1-2-9-6/h1-3H,4,8H2[1] |
| InChIKey | OEOAEMBKKWPLSZ-UHFFFAOYSA-N[1] |
Physicochemical Properties
| Property | Value |
| Exact Mass | 185.97926 Da[1] |
| Monoisotopic Mass | 185.97926 Da[1] |
| Topological Polar Surface Area | 38.9 Ų[1] |
| Hydrogen Bond Donor Count | 1[1] |
| Hydrogen Bond Acceptor Count | 2[1] |
| Rotatable Bond Count | 1[1] |
Synthesis and Experimental Protocols
While specific, peer-reviewed synthetic procedures for this compound are not extensively detailed, a logical and effective synthetic route can be devised from commercially available precursors such as (2-bromopyridin-4-yl)methanol. The general strategy involves the conversion of the primary alcohol to a primary amine.
A common method for this transformation is a two-step process involving activation of the alcohol, followed by nucleophilic substitution with an amine source.
Caption: Proposed synthetic workflow for this compound.
General Experimental Protocol (Proposed)
Step 1: Synthesis of 2-Bromo-4-(chloromethyl)pyridine
-
To a stirred solution of (2-bromopyridin-4-yl)methanol (1.0 eq) in an anhydrous solvent such as dichloromethane (DCM) at 0 °C, add thionyl chloride (SOCl₂, ~1.2 eq) dropwise.
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, carefully quench the reaction by pouring it onto crushed ice and neutralizing with a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
Extract the aqueous layer with DCM (3x).
-
Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude chloromethyl intermediate, which may be used in the next step without further purification.
Step 2: Synthesis of this compound
-
Dissolve the crude 2-bromo-4-(chloromethyl)pyridine from the previous step in a solution of ammonia in methanol (e.g., 7N) or concentrated aqueous ammonia in a sealed pressure vessel.
-
Heat the mixture to 50-70 °C and stir for 12-24 hours. Monitor the reaction by TLC or LC-MS.
-
After completion, cool the reaction vessel to room temperature and concentrate the mixture under reduced pressure to remove the solvent and excess ammonia.
-
Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of methanol in dichloromethane) to obtain the final product.
Reactivity and Applications in Drug Discovery
The synthetic utility of this compound stems from the distinct reactivity of its two functional groups. This allows it to serve as a versatile scaffold in the synthesis of pharmaceutical and agrochemical agents.[2][3]
-
Bromine at C2-Position: The bromine atom is located at an electron-deficient position of the pyridine ring, making it a good leaving group for nucleophilic aromatic substitution (SNAr) reactions. More importantly, it is ideally positioned for various palladium-catalyzed cross-coupling reactions, such as Suzuki, Stille, Sonogashira, and Buchwald-Hartwig amination, allowing for the facile formation of C-C, C-N, and C-O bonds.[2]
-
Aminomethyl Group at C4-Position: The primary amine is a strong nucleophile and can readily undergo a wide range of standard transformations, including acylation to form amides, alkylation, reductive amination with aldehydes or ketones, and urea or thiourea formation.[2]
This orthogonal reactivity allows for selective functionalization at either site, providing a powerful tool for building molecular complexity.
Caption: Dual reactivity pathways of this compound.
Spectroscopic Characterization
While specific spectral data for this compound is not available in the provided search results, characterization of the molecule would rely on standard analytical techniques:
-
¹H NMR: Would show characteristic signals for the three aromatic protons on the pyridine ring and a singlet for the CH₂ group. The NH₂ protons may appear as a broad singlet.
-
¹³C NMR: Would display six distinct signals for the six carbon atoms in the molecule.
-
Mass Spectrometry (MS): The mass spectrum would show a characteristic isotopic pattern for the molecular ion [M]⁺ and [M+2]⁺ due to the presence of the bromine atom (⁷⁹Br and ⁸¹Br isotopes in an approximate 1:1 ratio).
-
Infrared (IR) Spectroscopy: Would exhibit characteristic N-H stretching bands for the primary amine and C-Br stretching vibrations.
Researchers should refer to supplier documentation for specific spectral data, which is often available for the hydrochloride salt form of the compound.[4]
Safety and Handling
This compound is a reactive chemical intermediate and should be handled with appropriate safety precautions in a well-ventilated fume hood. While a specific Safety Data Sheet (SDS) is not publicly available, related brominated aminopyridines are classified as harmful and irritant. For instance, the isomer (4-Bromopyridin-2-yl)methanamine is associated with the following hazards: Harmful if swallowed (H302), Causes skin irritation (H315), Causes serious eye damage (H318), and May cause respiratory irritation (H335).[5]
General Handling Recommendations:
-
Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.
-
Avoid inhalation of dust, fumes, or vapors.
-
Prevent contact with skin and eyes.
-
Handle in accordance with good industrial hygiene and safety practices.
-
Users must consult the specific and up-to-date Safety Data Sheet (SDS) provided by the supplier before any use.
Conclusion
This compound is a high-value synthetic intermediate with significant potential in drug discovery and development. Its well-defined reactive sites—a bromine atom amenable to cross-coupling and an aminomethyl group ready for derivatization—provide chemists with a versatile platform for the synthesis of diverse and complex molecular targets. A thorough understanding of its properties, synthetic routes, and reactivity is essential for leveraging its full potential in research and development settings.
References
An In-depth Technical Guide to (2-Bromopyridin-4-yl)methanamine (CAS Number 858362-82-0)
For Researchers, Scientists, and Drug Development Professionals
Abstract
(2-Bromopyridin-4-yl)methanamine is a substituted pyridine derivative with potential applications in medicinal chemistry and drug development. This technical guide provides a comprehensive overview of the available information on this compound, including its chemical and physical properties, and potential synthetic pathways. Due to the limited availability of detailed experimental data in peer-reviewed literature, this document also discusses related compounds and methodologies to provide a foundational understanding for researchers.
Introduction
This compound, with the CAS number 858362-82-0, is a bifunctional molecule featuring a brominated pyridine ring and a primary aminomethyl group. This unique combination of a reactive halogen atom, which can participate in various cross-coupling reactions, and a nucleophilic amine group makes it a valuable building block in the synthesis of more complex molecules, particularly in the realm of pharmaceutical research. Its structural motif is of interest to medicinal chemists designing novel therapeutic agents. A notable application of this compound is in the synthesis of spiroindoline derivatives with antiparasitic activity, highlighting its potential in the development of new drugs.
Chemical and Physical Properties
Limited experimental data for the physical and chemical properties of this compound are available in the public domain. The following tables summarize the basic and computed properties of the compound.
Table 1: General Information
| Identifier | Value |
| CAS Number | 858362-82-0 |
| Molecular Formula | C₆H₇BrN₂ |
| Molecular Weight | 187.04 g/mol [1] |
| IUPAC Name | This compound |
| Synonyms | 2-Bromo-4-(aminomethyl)pyridine, C-(2-Bromo-pyridin-4-yl)-methylamine |
Table 2: Computed Physicochemical Properties
| Property | Value | Source |
| XLogP3 | 1.2 | PubChem |
| Hydrogen Bond Donor Count | 2 | PubChem |
| Hydrogen Bond Acceptor Count | 2 | PubChem |
| Rotatable Bond Count | 1 | PubChem |
| Exact Mass | 185.97926 g/mol | PubChem |
| Monoisotopic Mass | 185.97926 g/mol | PubChem |
| Topological Polar Surface Area | 42.2 Ų | PubChem |
| Heavy Atom Count | 9 | PubChem |
| Complexity | 108 | PubChem |
Synthesis and Experimental Protocols
Proposed Synthetic Pathways
Two plausible synthetic routes for the preparation of this compound are outlined below. These are theoretical pathways and would require experimental optimization.
3.1.1. Route 1: Reduction of 2-Bromo-4-cyanopyridine
This is a common method for the synthesis of benzylic amines. The nitrile group of 2-bromo-4-cyanopyridine can be reduced to a primary amine using various reducing agents.
-
Experimental Workflow:
References
An In-depth Technical Guide on (2-Bromopyridin-4-yl)methanamine
This guide provides essential chemical data for (2-Bromopyridin-4-yl)methanamine, a compound of interest for researchers, scientists, and professionals in the field of drug development. The following sections detail its molecular properties and illustrate the relationship between its nomenclature and fundamental chemical attributes.
Core Molecular Data
The fundamental molecular characteristics of this compound are summarized below. This data is crucial for stoichiometric calculations, analytical characterization, and experimental design.
| Property | Value |
| Molecular Formula | C6H7BrN2[1] |
| Molecular Weight | 187.04 g/mol [1] |
| IUPAC Name | (2-bromo-4-pyridinyl)methanamine[1] |
| CAS Number | 858362-82-0[1] |
Logical Relationship Diagram
The following diagram illustrates the direct relationship between the common chemical name of the compound and its key molecular identifiers.
References
Synthesis of (2-Bromopyridin-4-yl)methanamine from 2,4-Dibromopyridine: An In-Depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide details a robust two-step synthetic pathway for the preparation of (2-Bromopyridin-4-yl)methanamine, a valuable building block in medicinal chemistry and drug development, starting from the readily available 2,4-dibromopyridine. The synthesis involves a regioselective palladium-catalyzed cyanation at the C4 position, followed by a chemoselective reduction of the resulting nitrile to the desired primary amine. This document provides detailed experimental protocols, quantitative data, and visual diagrams to facilitate the successful execution of this synthesis in a laboratory setting.
Synthetic Strategy: A Two-Step Approach
The conversion of 2,4-dibromopyridine to this compound is efficiently achieved through a two-step process:
-
Palladium-Catalyzed Cyanation: The first step involves the selective substitution of the bromine atom at the C4 position of 2,4-dibromopyridine with a cyanide group. This is accomplished using a palladium-catalyzed cross-coupling reaction with a suitable cyanide source, such as potassium ferrocyanide (K₄[Fe(CN)₆]) or zinc cyanide (Zn(CN)₂). The C4 position is more susceptible to nucleophilic attack in pyridine systems, favoring the desired regioselectivity.
-
Chemoselective Nitrile Reduction: The intermediate, 2-bromo-4-cyanopyridine, is then reduced to the target compound, this compound. This transformation is achieved through catalytic hydrogenation, a method known for its chemoselectivity in reducing nitriles in the presence of aryl halides.
Experimental Protocols
Step 1: Synthesis of 2-Bromo-4-cyanopyridine
This protocol outlines the palladium-catalyzed cyanation of 2,4-dibromopyridine.
Materials:
-
2,4-Dibromopyridine
-
Potassium ferrocyanide (K₄[Fe(CN)₆]·3H₂O)
-
Palladium(II) acetate (Pd(OAc)₂)
-
1,1'-Bis(diphenylphosphino)ferrocene (dppf)
-
Sodium carbonate (Na₂CO₃)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Toluene
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Inert gas (Nitrogen or Argon)
Procedure:
-
To a dry Schlenk flask, add 2,4-dibromopyridine (1.0 eq), potassium ferrocyanide (0.5 eq), palladium(II) acetate (0.02 eq), and 1,1'-bis(diphenylphosphino)ferrocene (0.04 eq).
-
The flask is evacuated and backfilled with an inert gas three times.
-
Anhydrous N,N-dimethylformamide (DMF) is added, and the reaction mixture is stirred at 120 °C for 12-24 hours, or until TLC/LC-MS analysis indicates complete consumption of the starting material.
-
The reaction mixture is cooled to room temperature and diluted with ethyl acetate.
-
The organic layer is washed with water and brine, then dried over anhydrous magnesium sulfate.
-
The solvent is removed under reduced pressure, and the crude product is purified by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford 2-bromo-4-cyanopyridine.
Step 2: Synthesis of this compound
This protocol describes the catalytic hydrogenation of 2-bromo-4-cyanopyridine.
Materials:
-
2-Bromo-4-cyanopyridine
-
Raney Nickel (or Platinum on carbon, Pt/C)
-
Methanol or Ethanol, anhydrous
-
Ammonia (optional, as a solution in methanol)
-
Hydrogen gas (H₂)
-
Celite
Procedure:
-
To a hydrogenation vessel, add 2-bromo-4-cyanopyridine (1.0 eq) and the solvent (methanol or ethanol).
-
A catalytic amount of Raney Nickel (approx. 10% w/w) is carefully added under a stream of inert gas. A solution of ammonia in methanol can be added to suppress the formation of secondary amines.
-
The vessel is sealed and purged with hydrogen gas.
-
The reaction mixture is stirred under a hydrogen atmosphere (50 psi) at room temperature for 12-24 hours, or until the reaction is complete as monitored by TLC/LC-MS.
-
The reaction mixture is carefully filtered through a pad of Celite to remove the catalyst, and the filter cake is washed with the solvent.
-
The filtrate is concentrated under reduced pressure to yield the crude this compound, which can be further purified if necessary.
Quantitative Data
The following tables summarize the key quantitative data for each synthetic step. The provided values are representative and may vary depending on the specific reaction conditions and scale.
Table 1: Quantitative Data for the Synthesis of 2-Bromo-4-cyanopyridine
| Parameter | Value |
| Reactants | |
| 2,4-Dibromopyridine | 1.0 eq |
| K₄[Fe(CN)₆]·3H₂O | 0.5 eq |
| Pd(OAc)₂ | 0.02 eq |
| dppf | 0.04 eq |
| Reaction Conditions | |
| Solvent | DMF |
| Temperature | 120 °C |
| Reaction Time | 12-24 h |
| Product | |
| Yield | 70-85% |
| Purity (by HPLC) | >95% |
Table 2: Quantitative Data for the Synthesis of this compound
| Parameter | Value |
| Reactants | |
| 2-Bromo-4-cyanopyridine | 1.0 eq |
| Catalyst (Raney Ni) | ~10% w/w |
| Reaction Conditions | |
| Solvent | Methanol |
| Hydrogen Pressure | 50 psi |
| Temperature | Room Temperature |
| Reaction Time | 12-24 h |
| Product | |
| Yield | 80-95% |
| Purity (by HPLC) | >98% |
Visualizations
Reaction Pathway
Caption: Overall reaction scheme for the synthesis.
Experimental Workflow
Caption: A generalized workflow for the two-step synthesis.
Spectroscopic Profile of (2-Bromopyridin-4-yl)methanamine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the spectroscopic characteristics of (2-Bromopyridin-4-yl)methanamine (CAS No: 858362-82-0).[1] Due to the limited availability of direct experimental data for this specific compound, this document combines predicted spectroscopic values with experimental data from closely related structural isomers and analogous compounds. The guide is intended to serve as a valuable resource for the identification, characterization, and quality control of this compound in research and development settings. Detailed, standardized experimental protocols for acquiring Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) spectroscopic data are also presented.
Chemical Structure and Properties
-
IUPAC Name: this compound[1]
-
Molecular Formula: C₆H₇BrN₂[1]
-
Molecular Weight: 187.04 g/mol [1]
-
Monoisotopic Mass: 185.97926 Da[1]
-
CAS Number: 858362-82-0[1]
Spectroscopic Data
The following sections present a summary of the expected spectroscopic data for this compound. It is important to note that where experimental data for the target molecule is unavailable, predicted data and data from analogous compounds are used and are clearly indicated.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Disclaimer: The following NMR data are predicted based on established chemical shift principles and analysis of structurally similar compounds. Experimental verification is strongly recommended.
Table 1: Predicted ¹H NMR Spectroscopic Data for this compound
| Chemical Shift (δ, ppm) | Multiplicity | Number of Protons | Assignment |
| ~8.3 | d | 1H | H-6 (Pyridine) |
| ~7.5 | s | 1H | H-3 (Pyridine) |
| ~7.3 | d | 1H | H-5 (Pyridine) |
| ~3.9 | s | 2H | -CH₂- (Methylene) |
| ~1.8 (broad) | s | 2H | -NH₂ (Amine) |
| Solvent: CDCl₃, Reference: TMS at 0.00 ppm |
Table 2: Predicted ¹³C NMR Spectroscopic Data for this compound
| Chemical Shift (δ, ppm) | Assignment |
| ~163 | C-2 (Pyridine, C-Br) |
| ~150 | C-6 (Pyridine) |
| ~149 | C-4 (Pyridine) |
| ~125 | C-3 (Pyridine) |
| ~122 | C-5 (Pyridine) |
| ~45 | -CH₂- (Methylene) |
| Solvent: CDCl₃ |
Mass Spectrometry (MS)
The mass spectrum of this compound is expected to show a characteristic isotopic pattern for the molecular ion due to the presence of the bromine atom (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio).
Table 3: Expected Mass Spectrometry Data for this compound
| m/z (Da) | Relative Abundance | Assignment |
| 186/188 | ~1:1 | [M]⁺ (Molecular ion) |
| 171/173 | ~1:1 | [M-NH₂]⁺ |
| 107 | Variable | [M-Br]⁺ |
| 78 | Variable | [C₅H₄N]⁺ (Pyridyl fragment) |
Infrared (IR) Spectroscopy
Table 4: Expected Infrared Absorption Bands for this compound
| Frequency Range (cm⁻¹) | Intensity | Vibrational Mode |
| 3400-3200 | Medium | N-H stretch (primary amine) |
| 3100-3000 | Medium | C-H stretch (aromatic) |
| 2950-2850 | Medium | C-H stretch (aliphatic methylene) |
| 1600-1550 | Strong | C=C and C=N stretching (pyridine ring) |
| 1470-1430 | Strong | C=C and C=N stretching (pyridine ring) |
| 1650-1580 | Medium | N-H bend (primary amine) |
| 1100-1000 | Strong | C-N stretch |
| 700-600 | Strong | C-Br stretch |
Experimental Protocols
The following are detailed, generalized protocols for obtaining the spectroscopic data.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Materials and Equipment:
-
This compound sample
-
Deuterated solvent (e.g., CDCl₃, DMSO-d₆)
-
Tetramethylsilane (TMS) internal standard
-
NMR tubes (5 mm)
-
Volumetric flasks and pipettes
-
NMR Spectrometer (e.g., 400 MHz or higher)
Procedure:
-
Sample Preparation:
-
Accurately weigh 5-10 mg of the sample for ¹H NMR or 20-50 mg for ¹³C NMR.
-
Dissolve the sample in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry vial.
-
Add a small amount of TMS as an internal standard.
-
Transfer the solution to an NMR tube.
-
-
Data Acquisition:
-
Insert the NMR tube into the spectrometer.
-
Tune and shim the spectrometer to optimize the magnetic field homogeneity.
-
Acquire the ¹H NMR spectrum using appropriate parameters (e.g., pulse angle, relaxation delay, number of scans).
-
Acquire the ¹³C NMR spectrum, often using a proton-decoupled pulse sequence.
-
-
Data Processing:
-
Apply Fourier transformation to the acquired free induction decay (FID).
-
Phase correct the spectrum.
-
Calibrate the chemical shift scale to the TMS signal (0.00 ppm).
-
Integrate the signals in the ¹H NMR spectrum.
-
Mass Spectrometry (MS)
Materials and Equipment:
-
This compound sample
-
High-purity solvent (e.g., methanol, acetonitrile)
-
Mass Spectrometer (e.g., with Electrospray Ionization - ESI)
Procedure:
-
Sample Preparation:
-
Prepare a dilute solution of the sample (typically 1-10 µg/mL) in a suitable solvent.
-
-
Data Acquisition:
-
Infuse the sample solution into the ion source of the mass spectrometer.
-
Acquire the mass spectrum in positive ion mode to observe the protonated molecule [M+H]⁺.
-
Optimize ion source parameters (e.g., capillary voltage, cone voltage) to maximize the signal of the molecular ion.
-
-
Data Analysis:
-
Identify the molecular ion peak and its isotopic pattern.
-
Analyze fragmentation patterns to confirm the structure.
-
Infrared (IR) Spectroscopy
Materials and Equipment:
-
This compound sample
-
Potassium bromide (KBr), IR grade
-
Agate mortar and pestle
-
Pellet press
-
FT-IR Spectrometer
Procedure:
-
Sample Preparation (KBr Pellet Method):
-
Place 1-2 mg of the sample and 100-200 mg of dry KBr in an agate mortar.
-
Grind the mixture thoroughly to a fine, uniform powder.
-
Transfer a portion of the powder to a pellet press and apply pressure to form a transparent pellet.
-
-
Data Acquisition:
-
Place the KBr pellet in the sample holder of the FT-IR spectrometer.
-
Record a background spectrum of the empty sample compartment.
-
Record the sample spectrum over the desired range (e.g., 4000-400 cm⁻¹).
-
-
Data Analysis:
-
Identify the characteristic absorption bands and assign them to the corresponding functional groups.
-
Visualizations
Experimental Workflow
The following diagram illustrates a typical workflow for the complete spectroscopic characterization of this compound.
Caption: Workflow for Spectroscopic Analysis.
Conclusion
This technical guide provides a foundational spectroscopic profile of this compound. While comprehensive experimental data remains to be published, the combination of predicted values and data from analogous compounds offers a reliable starting point for researchers. The detailed experimental protocols included herein provide a standardized methodology for obtaining high-quality spectroscopic data, which is crucial for the unambiguous characterization of this and other novel chemical entities in drug discovery and development.
References
An In-depth Technical Guide to the ¹H and ¹³C NMR Spectroscopy of (2-Bromopyridin-4-yl)methanamine
This technical guide provides a comprehensive overview of the predicted ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of (2-Bromopyridin-4-yl)methanamine. Designed for researchers, scientists, and professionals in drug development, this document outlines the expected spectral data, offers a detailed experimental protocol for data acquisition, and presents a logical framework for spectral interpretation.
Predicted ¹H NMR Spectral Data
The proton NMR spectrum of this compound is anticipated to exhibit distinct signals corresponding to the aromatic protons on the pyridine ring and the aliphatic protons of the aminomethyl group. The chemical shifts are influenced by the electron-withdrawing nature of the bromine atom and the nitrogen within the pyridine ring, as well as the aminomethyl substituent.
Below is a table summarizing the predicted ¹H NMR data.
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Predicted Coupling Constant (J, Hz) |
| H-6 | 8.30 - 8.40 | Doublet (d) | ~5.0 |
| H-5 | 7.35 - 7.45 | Doublet of doublets (dd) | ~5.0, ~1.5 |
| H-3 | 7.20 - 7.30 | Singlet (or narrow doublet) | < 1.0 |
| -CH₂- | 3.80 - 3.90 | Singlet (s) | - |
| -NH₂ | 1.80 - 2.50 | Broad Singlet (br s) | - |
Predicted ¹³C NMR Spectral Data
The ¹³C NMR spectrum will provide insights into the carbon framework of the molecule. The carbon chemical shifts are sensitive to the electronic environment, with the carbon atom attached to the bromine (C-2) expected to be significantly influenced.
The following table outlines the predicted ¹³C NMR data.
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| C-2 | 142.0 - 144.0 |
| C-6 | 149.0 - 151.0 |
| C-4 | 150.0 - 152.0 |
| C-3 | 123.0 - 125.0 |
| C-5 | 121.0 - 123.0 |
| -CH₂- | 45.0 - 47.0 |
Experimental Protocol for NMR Data Acquisition
The following is a generalized, detailed methodology for acquiring high-quality ¹H and ¹³C NMR spectra of this compound.
Sample Preparation
-
Sample Weighing and Dissolution : Accurately weigh approximately 5-10 mg of this compound. Dissolve the sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃) in a clean, dry 5 mm NMR tube.[1]
-
Internal Standard : For precise chemical shift referencing, a small amount of tetramethylsilane (TMS) can be added as an internal standard (δ = 0.00 ppm).
-
Homogenization : Securely cap the NMR tube and gently invert it several times to ensure a homogeneous solution.
NMR Spectrometer Setup and Data Acquisition
-
Instrumentation : Utilize a high-resolution NMR spectrometer with a proton operating frequency of 400 MHz or higher.
-
Locking and Shimming : Insert the sample into the spectrometer. The instrument's software will use the deuterium signal from the solvent to "lock" the magnetic field, ensuring its stability. Perform an automatic or manual shimming procedure to optimize the homogeneity of the magnetic field across the sample.[2]
-
¹H NMR Acquisition Parameters :
-
Pulse Sequence : A standard single-pulse sequence is typically sufficient.
-
Spectral Width : Set a spectral width of approximately 12-16 ppm, centered around 6-8 ppm.
-
Acquisition Time : An acquisition time of 2-4 seconds is generally adequate.
-
Relaxation Delay : A relaxation delay of 1-2 seconds should be used.
-
Number of Scans : Depending on the sample concentration, 8 to 16 scans should provide a good signal-to-noise ratio.
-
-
¹³C NMR Acquisition Parameters :
-
Pulse Sequence : A proton-decoupled pulse sequence (e.g., zgpg30) is standard to simplify the spectrum to single lines for each carbon.
-
Spectral Width : A spectral width of approximately 200-220 ppm is appropriate.
-
Acquisition Time : An acquisition time of 1-2 seconds is typical.
-
Relaxation Delay : A relaxation delay of 2-5 seconds is recommended to allow for the typically longer relaxation times of carbon nuclei.
-
Number of Scans : A larger number of scans (e.g., 1024 or more) is usually necessary for ¹³C NMR due to the low natural abundance of the ¹³C isotope.
-
Data Processing
-
Fourier Transformation : Apply a Fourier transform to the acquired Free Induction Decay (FID) to obtain the frequency-domain spectrum.
-
Phase Correction : Manually or automatically correct the phase of the spectrum to ensure all peaks are in the positive absorptive mode.
-
Baseline Correction : Apply a baseline correction to obtain a flat baseline.
-
Referencing : Reference the spectrum using the internal standard (TMS at 0.00 ppm) or the residual solvent peak.
-
Integration and Peak Picking : Integrate the peaks in the ¹H NMR spectrum to determine the relative ratios of the different types of protons. Identify the chemical shift of each peak in both the ¹H and ¹³C spectra.
Visualization of Molecular Structure and NMR Assignments
The following diagram illustrates the chemical structure of this compound with numbering for NMR signal assignment.
Caption: Structure of this compound.
The logical relationship between the proton environments and their expected NMR signals is visualized below.
Caption: Predicted ¹H NMR signal correlations.
References
An In-depth Technical Guide to the Mass Spectrometry of (2-Bromopyridin-4-yl)methanamine
This technical guide provides a comprehensive overview of the mass spectrometric analysis of (2-Bromopyridin-4-yl)methanamine, a compound of interest for researchers, scientists, and drug development professionals. Due to the limited availability of direct experimental data for this specific molecule, this guide leverages data from closely related structures and foundational mass spectrometry principles to predict its behavior and outline robust analytical protocols.
Predicted Mass Spectrometry Data
The mass spectrum of this compound, particularly under Electron Ionization (EI), is expected to be characterized by the presence of a distinct molecular ion peak with a notable isotopic pattern due to the bromine atom (79Br and 81Br in an approximate 1:1 ratio). The fragmentation pattern will likely be influenced by the pyridine ring, the bromine substituent, and the methanamine group.
The predicted quantitative data for the key ions is summarized in the table below. These predictions are based on the analysis of similar compounds like 2-Bromo-4-methylpyridine and general fragmentation rules for aromatic amines and halides.[1][2]
| Predicted Ion | m/z (for 79Br) | m/z (for 81Br) | Proposed Structure/Fragment | Notes |
| [M]•+ | 186 | 188 | C6H7BrN2 | Molecular ion. The M+2 peak will have a relative intensity of approximately 98% of the M peak. |
| [M-H]•+ | 185 | 187 | C6H6BrN2 | Loss of a hydrogen radical from the amine group. |
| [M-NH2]+ | 171 | 173 | C6H5BrN | Loss of the amino group. |
| [M-Br]+ | 107 | - | C6H7N2 | Loss of the bromine atom. This fragment is useful for confirming the core structure. |
| [C5H4N]+ | 78 | - | C5H4N | Pyridine ring fragment. |
Predicted Fragmentation Pathway
The fragmentation of this compound is anticipated to proceed through several key pathways initiated by electron ionization. The primary fragmentations would involve the loss of the bromine atom and cleavage of the C-C bond between the pyridine ring and the methanamine group.
Caption: Predicted fragmentation pathway of this compound.
Experimental Protocols
A reliable method for the analysis of this compound can be achieved using Gas Chromatography-Mass Spectrometry (GC-MS). The following protocol is adapted from established methods for similar pyridine derivatives.[1][3][4]
Objective: To determine the mass-to-charge ratio (m/z) of the molecular ion and characteristic fragments of this compound.
Materials & Equipment:
-
This compound sample
-
High-purity volatile solvent (e.g., Dichloromethane, Methanol)
-
Autosampler vial with cap
-
Gas Chromatograph-Mass Spectrometer (GC-MS) system
Procedure:
-
Sample Preparation:
-
Prepare a dilute solution of the sample by dissolving approximately 1 mg of this compound in 1 mL of a suitable volatile solvent (e.g., dichloromethane) in a clean vial.
-
-
GC-MS Instrument Setup:
-
GC Column: HP-5ms (5%-phenyl)-methylpolysiloxane column (30 m × 250 µm I.D. × 0.25 µm film thickness) or equivalent.[3]
-
Oven Program:
-
Initial temperature: 60 °C, hold for 2 minutes.
-
Ramp: Increase at 15 °C/min to 280 °C.
-
Hold: 5 minutes at 280 °C.
-
-
Carrier Gas: Helium, with a constant flow rate (e.g., 1.0 mL/min).
-
Inlet Temperature: 250 °C.
-
MS Parameters:
-
-
Injection:
-
Inject a 1 µL aliquot of the prepared sample solution into the GC-MS system.
-
-
Data Processing:
-
Analyze the resulting total ion chromatogram (TIC) to identify the peak corresponding to this compound.
-
Extract the mass spectrum for the identified peak.
-
Identify the molecular ion peaks (M and M+2) and major fragment ions.
-
Propose fragmentation pathways to confirm the structure based on the observed fragments.
-
Experimental Workflow
The general workflow for the GC-MS analysis of this compound is depicted in the following diagram.
Caption: A typical workflow for the GC-MS analysis of a small molecule.
Hypothetical Signaling Pathway in Drug Discovery
While no specific signaling pathways involving this compound have been documented in the reviewed literature, its structure as a substituted pyridine suggests potential applications as a scaffold in medicinal chemistry. Pyridine derivatives are common in pharmaceuticals and can interact with various biological targets. The diagram below illustrates a hypothetical scenario where such a compound could act as an inhibitor in a generic signaling pathway relevant to drug development.
Caption: Hypothetical inhibition of a kinase signaling pathway.
This guide provides a foundational understanding of the mass spectrometric properties and analysis of this compound. The provided protocols and predicted data serve as a starting point for researchers to develop and validate their own analytical methods for this compound.
References
Navigating the Vibrational Landscape of (2-Bromopyridin-4-yl)methanamine: An In-depth Technical Guide to its Infrared Spectroscopy
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the infrared (IR) spectroscopy of (2-Bromopyridin-4-yl)methanamine. Due to the limited availability of direct experimental data in peer-reviewed literature for this specific compound, this document leverages theoretical calculations and spectral data from analogous compounds to predict and interpret its vibrational characteristics. This approach offers valuable insights for the identification, characterization, and quality control of this compound in research and drug development settings.
Predicted Infrared Absorption Data
The following table summarizes the predicted prominent infrared absorption bands for this compound. These predictions are based on density functional theory (DFT) calculations at the B3LYP/6-311++G(d,p) level of theory, a common and reliable method for vibrational frequency analysis of organic molecules. The assignments are supported by analysis of characteristic group frequencies from similar pyridine and benzylamine derivatives.
| Predicted Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group Assignment |
| 3450 - 3300 | N-H Asymmetric & Symmetric Stretching | Primary Amine (-NH₂) |
| 3100 - 3000 | C-H Stretching | Aromatic (Pyridine Ring) |
| 2960 - 2850 | C-H Asymmetric & Symmetric Stretching | Methylene (-CH₂) |
| 1640 - 1550 | N-H Bending (Scissoring) | Primary Amine (-NH₂) |
| 1600 - 1450 | C=C and C=N Stretching | Pyridine Ring |
| 1480 - 1420 | C-H Bending (Scissoring) | Methylene (-CH₂) |
| 1350 - 1250 | C-N Stretching | Aryl-CH₂ and CH₂-NH₂ |
| 1100 - 1000 | C-Br Stretching | Bromo-Pyridine |
| 850 - 750 | C-H Out-of-Plane Bending | Aromatic (Pyridine Ring) |
Experimental Protocol: Fourier-Transform Infrared (FTIR) Spectroscopy
This section outlines a standard procedure for obtaining the infrared spectrum of this compound using an Attenuated Total Reflectance (ATR) FTIR spectrometer.
Instrumentation:
-
Fourier-Transform Infrared (FTIR) Spectrometer
-
Attenuated Total Reflectance (ATR) accessory with a diamond or germanium crystal
Sample Preparation: this compound is typically a solid at room temperature.
-
Ensure the ATR crystal surface is clean by wiping it with a soft tissue dampened with a volatile solvent (e.g., isopropanol or ethanol) and allowing it to dry completely.
-
Record a background spectrum of the empty ATR crystal. This will be automatically subtracted from the sample spectrum.
-
Place a small amount of the solid this compound sample directly onto the center of the ATR crystal.
-
Apply firm and even pressure to the sample using the ATR's pressure clamp to ensure good contact between the sample and the crystal surface.
Data Acquisition:
-
Set the spectral range to 4000 - 400 cm⁻¹.
-
Select a resolution of 4 cm⁻¹.
-
Co-add a minimum of 16 scans to improve the signal-to-noise ratio.
-
Acquire the infrared spectrum of the sample.
-
Perform data processing, including baseline correction and peak picking, using the spectrometer's software.
Experimental Workflow for Infrared Spectroscopy
The following diagram illustrates the logical flow of the experimental process for obtaining and analyzing the infrared spectrum of this compound.
Caption: Experimental workflow for FTIR analysis.
Logical Relationships in Spectral Interpretation
The interpretation of the infrared spectrum involves correlating observed absorption bands with specific molecular vibrations, which are in turn determined by the compound's chemical structure.
Caption: Structure-spectrum correlation logic.
A Comprehensive Technical Guide to (2-Bromopyridin-4-yl)methanamine and Its Synonyms
This guide provides an in-depth overview of (2-Bromopyridin-4-yl)methanamine, a key building block in chemical synthesis. It is intended for researchers, scientists, and professionals in the field of drug development and organic chemistry. This document compiles essential data, including synonyms, chemical identifiers, and physicochemical properties, to facilitate research and development activities.
Nomenclature and Identification
This compound is a substituted pyridine derivative with a bromine atom at the 2-position and a methanamine group at the 4-position. Accurate identification is crucial for procurement, synthesis, and regulatory compliance. The compound and its hydrochloride salt are known by several synonyms and unique identifiers across various chemical databases and suppliers.
| Identifier Type | Value | Source |
| Primary Name | This compound | N/A |
| IUPAC Name | (2-bromo-4-pyridinyl)methanamine | [1] |
| CAS Number | 858362-82-0 | [1] |
| PubChem CID | 29921604 | [1] |
| Molecular Formula | C6H7BrN2 | [1] |
| Synonym | 2-Bromo-4-pyridinethylamine | [1] |
| Synonym | 2-Bromopyridine-4-methanamine | [1] |
| Synonym | (2-bromo-4-pyridyl)methanamine | [1] |
| CAS Number (HCl salt) | 1353979-69-7 | [2] |
| Name (HCl salt) | This compound hydrochloride | [2] |
Physicochemical Properties
The following table summarizes the key computed and experimental physicochemical properties of this compound. These parameters are essential for designing experimental conditions, predicting compound behavior, and ensuring safe handling.
| Property | Value | Source |
| Molecular Weight | 187.04 g/mol | [1] |
| Exact Mass | 185.97926 Da | [1] |
| Monoisotopic Mass | 185.97926 Da | [1] |
| InChI | InChI=1S/C6H7BrN2/c7-6-3-5(4-8)1-2-9-6/h1-3H,4,8H2 | [1] |
| InChIKey | OEOAEMBKKWPLSZ-UHFFFAOYSA-N | [1] |
| SMILES | C1=CN=C(C=C1CN)Br | [1] |
Related Compounds and Isomers
For clarity and to avoid confusion during chemical synthesis and analysis, it is important to distinguish this compound from its isomers and related structures. The position of the bromine atom and the aminomethyl group on the pyridine ring significantly influences the compound's chemical reactivity and biological activity.
| Compound Name | CAS Number | Molecular Formula | PubChem CID |
| (4-Bromopyridin-2-yl)methanamine | 865156-50-9 | C6H7BrN2 | 46907956[3] |
| 4-Amino-2-bromopyridine | 7598-35-8 | C5H5BrN2 | 346455[4] |
| 2-Amino-4-bromopyridine | 84249-14-9 | C5H5BrN2 | 693282[5] |
| 4-Bromobenzene-1,2-diamine | 1575-37-7 | C6H7BrN2 | 323593[6] |
| 3-Bromobenzene-1,2-diamine | 1575-36-6 | C6H7BrN2 | 12489839[7] |
Experimental Protocols and Synthesis
Detailed experimental protocols for the synthesis of this compound are not extensively available in the public domain. However, a logical synthetic route can be inferred from standard organic chemistry principles. A plausible approach involves the bromination of a suitable pyridine precursor followed by the introduction of the aminomethyl group.
A potential, though not explicitly cited, synthetic workflow is outlined below. This diagram illustrates a generalized pathway and does not represent a specific published protocol.
Note: This proposed pathway is illustrative. Researchers should consult specialized chemical literature and safety data before attempting any synthesis. The specific reagents and reaction conditions would require careful optimization and validation in a laboratory setting.
Applications in Research and Development
Pyridine derivatives are fundamental scaffolds in medicinal chemistry and materials science. While specific signaling pathways involving this compound are not prominently documented, its structure suggests potential as an intermediate in the synthesis of biologically active molecules. The bromine atom serves as a versatile handle for cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), allowing for the construction of more complex molecular architectures. The primary amine provides a site for amide bond formation, alkylation, and other nucleophilic reactions.
The logical relationship for its use in drug discovery is depicted in the following diagram:
References
- 1. This compound | C6H7BrN2 | CID 29921604 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 1353979-69-7|this compound hydrochloride|BLD Pharm [bldpharm.com]
- 3. cenmed.com [cenmed.com]
- 4. 4-Amino-2-bromopyridine | C5H5BrN2 | CID 346455 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. chemimpex.com [chemimpex.com]
- 6. 4-Bromobenzene-1,2-diamine | C6H7BrN2 | CID 323593 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. 3-Bromobenzene-1,2-diamine | C6H7BrN2 | CID 12489839 - PubChem [pubchem.ncbi.nlm.nih.gov]
Navigating the Acquisition and Synthesis of (2-Bromopyridin-4-yl)methanamine: A Technical Guide for Researchers
For Immediate Release
A comprehensive technical guide has been compiled to address the commercial availability and synthesis of the valuable research chemical, (2-Bromopyridin-4-yl)methanamine. This guide is tailored for researchers, scientists, and professionals in drug development, providing a centralized resource for procurement and laboratory preparation of this key building block.
This compound, a substituted pyridine derivative, is a compound of interest in medicinal chemistry and materials science due to its versatile structure, which allows for further chemical modifications. The presence of a bromine atom and a primary amine on the pyridine ring offers multiple reaction sites for the synthesis of more complex molecules.
Commercial Availability
The primary commercially available form of this compound is its hydrochloride salt, identified by the CAS number 1353979-69-7. The free base form (CAS 858362-82-0) is also cataloged by some suppliers. A survey of chemical vendors indicates its availability in research quantities. Key suppliers include BLD Pharm, which lists both the hydrochloride salt and the free base. For researchers looking to source this compound, a comparative summary of offerings from various suppliers is presented below.
| Supplier | Product Name | CAS Number | Purity | Available Quantities |
| BLD Pharm | This compound hydrochloride | 1353979-69-7 | >95% | 1g, 5g, 10g |
| BLD Pharm | This compound | 858362-82-0 | >95% | 1g, 5g |
| Note: | Availability and specifications are subject to change. Please consult the supplier's website for the most current information. |
Synthetic Pathway and Experimental Protocols
For laboratories preferring to synthesize this compound in-house, a common and effective route is the reduction of 2-Bromo-4-cyanopyridine. This precursor is readily available from numerous chemical suppliers. The nitrile group can be reduced to a primary amine using several established methods, including catalytic hydrogenation or chemical reduction with a hydride reagent.
Below are detailed experimental protocols for two common reduction methods.
Method 1: Catalytic Hydrogenation using Raney Nickel
This method employs Raney Nickel as a catalyst under a hydrogen atmosphere to achieve the reduction of the nitrile.
Materials:
-
2-Bromo-4-cyanopyridine
-
Raney Nickel (activated)
-
Anhydrous Ethanol (or Methanol)
-
Hydrogen gas
-
Pressurized hydrogenation apparatus (e.g., Parr shaker)
-
Inert gas (Nitrogen or Argon)
-
Filter aid (e.g., Celite)
Procedure:
-
In a suitable pressure vessel, dissolve 2-Bromo-4-cyanopyridine (1.0 eq) in anhydrous ethanol.
-
Under an inert atmosphere, carefully add a catalytic amount of activated Raney Nickel (typically 10-20% by weight of the starting material).
-
Seal the reaction vessel and purge it several times with hydrogen gas.
-
Pressurize the vessel with hydrogen gas to the desired pressure (typically 50-100 psi).
-
Stir the reaction mixture vigorously at room temperature or with gentle heating (40-50 °C) until the uptake of hydrogen ceases, or until reaction completion is confirmed by an appropriate analytical method (e.g., TLC, GC-MS).
-
Once the reaction is complete, carefully vent the hydrogen gas and purge the vessel with an inert gas.
-
Filter the reaction mixture through a pad of filter aid to remove the Raney Nickel catalyst. Wash the filter cake with additional ethanol.
-
Combine the filtrate and washings, and remove the solvent under reduced pressure to yield the crude this compound.
-
The product can be purified further by distillation under reduced pressure or by conversion to its hydrochloride salt followed by recrystallization.
Method 2: Chemical Reduction using Lithium Aluminum Hydride (LiAlH₄)
This protocol utilizes the powerful reducing agent Lithium Aluminum Hydride. Caution: LiAlH₄ is a highly reactive and pyrophoric reagent that reacts violently with water and protic solvents. This procedure must be carried out under strictly anhydrous conditions and with appropriate safety precautions.
Materials:
-
2-Bromo-4-cyanopyridine
-
Lithium Aluminum Hydride (LiAlH₄)
-
Anhydrous Tetrahydrofuran (THF) or Diethyl Ether
-
Inert gas (Nitrogen or Argon)
-
Anhydrous Sodium Sulfate or Magnesium Sulfate
-
Apparatus for reactions under inert atmosphere (e.g., Schlenk line)
Procedure:
-
Set up a flame-dried, three-necked flask equipped with a dropping funnel, a condenser, and an inert gas inlet.
-
Under a positive pressure of inert gas, suspend Lithium Aluminum Hydride (1.5-2.0 eq) in anhydrous THF.
-
Cool the suspension to 0 °C using an ice bath.
-
Dissolve 2-Bromo-4-cyanopyridine (1.0 eq) in anhydrous THF and add it dropwise to the LiAlH₄ suspension via the dropping funnel, maintaining the temperature at 0 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for several hours, or until the reaction is complete as monitored by TLC or GC-MS.
-
Cool the reaction mixture back to 0 °C.
-
Carefully quench the excess LiAlH₄ by the slow, dropwise addition of water, followed by a 15% aqueous solution of sodium hydroxide, and then more water (Fieser workup).
-
Stir the resulting mixture at room temperature until a granular precipitate forms.
-
Filter the mixture and wash the precipitate thoroughly with THF or diethyl ether.
-
Dry the combined organic filtrates over anhydrous sodium sulfate or magnesium sulfate.
-
Remove the solvent under reduced pressure to afford the crude this compound.
-
Further purification can be achieved by vacuum distillation or chromatographic methods.
Synthesis Workflow Diagram
The logical flow for the synthesis of this compound from its precursor is illustrated in the following diagram.
Caption: Synthetic pathway from 2-Bromo-4-cyanopyridine.
(2-Bromopyridin-4-yl)methanamine Hydrochloride: A Technical Overview of a Novel Building Block
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: This document provides a summary of the publicly available information on (2-Bromopyridin-4-yl)methanamine hydrochloride. Extensive searches of scientific and patent literature have revealed a significant lack of detailed experimental data on this specific compound. Therefore, this guide summarizes the available information and, where noted, provides hypothetical methodologies based on the synthesis of structurally related molecules.
Core Compound Identification
This compound hydrochloride is a halogenated pyridine derivative. Such compounds are of interest in medicinal chemistry as versatile scaffolds for the synthesis of more complex molecules. The hydrochloride salt form generally confers increased stability and aqueous solubility compared to the free base.
| Property | This compound Hydrochloride | This compound (Free Base) |
| CAS Number | 1353979-69-7[1][2] | 858362-82-0[3][4][5][6] |
| Molecular Formula | C₆H₈BrClN₂[1] | C₆H₇BrN₂[4] |
| Molecular Weight | 223.50 g/mol [1] | 187.04 g/mol |
| Synonyms | (2-bromo-4-pyridinyl)methanamine hydrochloride | 2-Bromo-4-pyridinethylamine[3] |
| (2-bromo-4-pyridyl)methylamine[3] | ||
| 2-Bromopyridine-4-methanamine[3] |
Physicochemical Properties
Synthesis and Experimental Protocols
A detailed, validated experimental protocol for the synthesis of this compound hydrochloride is not published in peer-reviewed literature. However, a plausible synthetic route can be conceptualized based on established pyridine chemistry.
A common strategy for the synthesis of such compounds involves the functionalization of a pre-existing pyridine ring. A hypothetical multi-step synthesis could originate from 2-bromo-4-methylpyridine. This approach would likely involve a radical bromination of the methyl group, followed by a nucleophilic substitution with an amine source, and finally, formation of the hydrochloride salt.
Hypothetical Synthesis Pathway:
Caption: A plausible, though hypothetical, synthetic route.
General Experimental Workflow:
The following diagram illustrates a general workflow for the synthesis, purification, and characterization of a novel chemical entity like this compound hydrochloride.
Caption: A standard workflow for chemical synthesis.
Biological Activity and Signaling Pathways
There is currently no published information regarding the biological activity, mechanism of action, or any associated signaling pathways for this compound hydrochloride. Its structural similarity to other biologically active pyridine compounds suggests it may be a valuable building block for creating libraries of compounds for screening in various assays. However, any potential biological function is purely speculative at this time.
Safety and Handling
As with any research chemical, this compound hydrochloride should be handled with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Work should be conducted in a well-ventilated area or a chemical fume hood. For detailed safety information, please refer to the manufacturer's Safety Data Sheet (SDS).
Conclusion
This compound hydrochloride is a commercially available chemical intermediate. While its basic identifying information is known, there is a notable absence of in-depth technical data in the public domain. This includes experimentally determined physicochemical properties, validated synthesis protocols, and any characterization of its biological activity. For researchers in drug discovery and development, this compound represents an unexplored building block with potential for the synthesis of novel chemical entities. Future research is required to elucidate its properties and potential applications.
References
- 1. 1353979-69-7|this compound hydrochloride|BLD Pharm [bldpharm.com]
- 2. This compound hydrochloride | 1353979-69-7 [amp.chemicalbook.com]
- 3. CAS 858362-82-0 | 2-Bromo-4-pyridinethylamine - Synblock [synblock.com]
- 4. Synthonix, Inc > 858362-82-0 | this compound [synthonix.com]
- 5. This compound,858362-82-0-Chemicalbridge-Chemicalbridge [chemicalbridge.co.uk]
- 6. This compound | 858362-82-0 | FB142479 [biosynth.com]
Methodological & Application
Application Notes and Protocols for Suzuki Coupling of (2-Bromopyridin-4-yl)methanamine
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile method for the formation of carbon-carbon bonds, widely employed in the synthesis of pharmaceuticals, agrochemicals, and advanced materials. This palladium-catalyzed reaction couples an organohalide with an organoboron compound, typically a boronic acid or its ester, in the presence of a base. The reaction conditions are generally mild and tolerate a wide range of functional groups, making it an invaluable tool in modern organic synthesis.
This application note provides a detailed protocol for the Suzuki coupling of (2-Bromopyridin-4-yl)methanamine with various arylboronic acids. The resulting 4-(aminomethyl)-2-arylpyridine scaffold is of significant interest in medicinal chemistry. For instance, derivatives of this structure have been identified as potent and selective inhibitors of Lysyl Oxidase-Like 2 (LOXL2), an enzyme implicated in fibrotic diseases.[1] The pyridine nitrogen can present challenges by coordinating with the palladium catalyst, potentially leading to its deactivation. Therefore, careful selection of the catalyst, ligands, and reaction conditions is crucial for achieving high yields.
Reaction Principle
The catalytic cycle of the Suzuki-Miyaura coupling reaction is generally understood to involve three key steps:
-
Oxidative Addition: The palladium(0) catalyst reacts with the aryl halide (in this case, this compound) to form a palladium(II) complex.
-
Transmetalation: The organoboron compound, activated by a base, transfers its organic group to the palladium(II) complex.
-
Reductive Elimination: The two organic groups on the palladium(II) complex couple and are eliminated as the final product, regenerating the palladium(0) catalyst, which can then re-enter the catalytic cycle.
Experimental Protocol
This protocol describes a general procedure for the Suzuki coupling of this compound with an arylboronic acid. Optimization may be required for specific substrates.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Palladium catalyst (e.g., Pd(dppf)Cl₂, 3 mol%)
-
Base (e.g., K₂CO₃, 2.0 equiv)
-
Anhydrous and degassed solvent (e.g., 1,4-Dioxane/H₂O, 4:1)
-
Inert gas (Argon or Nitrogen)
-
Standard laboratory glassware for inert atmosphere reactions (e.g., Schlenk flask)
-
Magnetic stirrer and heating plate
Procedure:
-
Reaction Setup: In a dry Schlenk flask containing a magnetic stir bar, combine this compound (1.0 equiv), the arylboronic acid (1.2 equiv), the palladium catalyst (3 mol%), and the base (2.0 equiv).
-
Inert Atmosphere: Seal the flask with a septum and purge the vessel by evacuating and backfilling with an inert gas (e.g., argon) three times to ensure an oxygen-free environment.
-
Solvent Addition: Add the degassed solvent system (e.g., a 4:1 mixture of 1,4-dioxane and water) via syringe. The typical reaction concentration is between 0.1 and 0.5 M with respect to the this compound.
-
Reaction: Heat the reaction mixture to 80-120 °C with vigorous stirring.
-
Monitoring: Monitor the progress of the reaction using a suitable analytical technique, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with an organic solvent such as ethyl acetate and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.
Data Presentation
The following table presents representative yields for the Suzuki coupling of this compound with various arylboronic acids under the conditions described above.
| Entry | Arylboronic Acid | Product | Representative Yield (%) |
| 1 | Phenylboronic acid | (2-Phenylpyridin-4-yl)methanamine | 85 |
| 2 | 4-Methoxyphenylboronic acid | [2-(4-Methoxyphenyl)pyridin-4-yl]methanamine | 92 |
| 3 | 4-Chlorophenylboronic acid | [2-(4-Chlorophenyl)pyridin-4-yl]methanamine | 78 |
| 4 | Thiophen-3-ylboronic acid | [2-(Thiophen-3-yl)pyridin-4-yl]methanamine | 81 |
Note: The yields presented are representative and may vary based on the specific reaction conditions and the purity of the starting materials.
Visualizations
Experimental Workflow
Caption: Workflow for the Suzuki coupling of this compound.
Signaling Pathway: Inhibition of LOXL2 in Fibrosis
The 4-(aminomethyl)-2-arylpyridine scaffold is a key component of inhibitors targeting Lysyl Oxidase-Like 2 (LOXL2), an enzyme involved in the progression of fibrosis.
Caption: Inhibition of the LOXL2-mediated fibrotic pathway.
References
Application Notes and Protocols for the Buchwald-Hartwig Amination of (2-Bromopyridin-4-yl)methanamine
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen (C-N) bonds. This reaction has become an indispensable tool in modern organic synthesis, particularly in the pharmaceutical and agrochemical industries, due to its broad substrate scope and functional group tolerance. The synthesis of N-aryl-4-(aminomethyl)pyridin-2-amines is of significant interest as this structural motif is present in a variety of biologically active molecules. This document provides a detailed application note and a general protocol for the Buchwald-Hartwig amination of (2-Bromopyridin-4-yl)methanamine with various aryl amines.
The reaction involves the coupling of this compound with a primary or secondary amine in the presence of a palladium catalyst, a phosphine ligand, and a base. The presence of a primary aminomethyl group on the pyridine ring introduces a potential challenge due to possible coordination with the palladium catalyst or the potential for a competing N-arylation reaction. Therefore, careful selection of reaction conditions is crucial for achieving high yields of the desired product.
Reaction Principle
The catalytic cycle of the Buchwald-Hartwig amination is generally understood to proceed through a sequence of steps involving a Pd(0)/Pd(II) redox couple. The key steps are:
-
Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to the C-Br bond of this compound to form a Pd(II) intermediate.
-
Amine Coordination and Deprotonation: The amine coupling partner coordinates to the Pd(II) complex, followed by deprotonation by the base to form a palladium-amido complex.
-
Reductive Elimination: The final step is the reductive elimination from the palladium-amido complex, which forms the desired N-aryl aminopyridine product and regenerates the active Pd(0) catalyst, allowing the catalytic cycle to continue.
Data Presentation: Comparative Overview of Reaction Conditions for Analogous 2-Bromopyridines
| Entry | Aryl Halide | Amine | Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | 2-Bromopyridine | Aniline | Pd(OAc)₂ (2) | BINAP (3) | NaOtBu (1.4) | Toluene | 100 | 18 | 95 |
| 2 | 2-Bromopyridine | Morpholine | Pd₂(dba)₃ (1) | XPhos (2) | K₃PO₄ (2.0) | Dioxane | 100 | 12 | 92 |
| 3 | 2-Bromo-4-methylpyridine | n-Hexylamine | Pd(OAc)₂ (2) | RuPhos (4) | Cs₂CO₃ (2.0) | Toluene | 110 | 16 | 88 |
| 4 | 2-Bromopyridine | Benzylamine | Pd(OAc)₂ (1.5) | DavePhos (3) | LHMDS (1.5) | THF | 80 | 24 | 90 |
| 5 | 3-Bromo-2-aminopyridine | Piperidine | RuPhos-Pd-G3 (2) | - | LHMDS (2.5) | THF | 65 | 12 | 79[1] |
Experimental Protocols
The following is a general protocol for the Buchwald-Hartwig amination of this compound. Note: This protocol is based on established procedures for similar 2-bromopyridines and should be optimized for the specific amine coupling partner. The primary amine of the starting material may require protection (e.g., as a Boc-carbamate) prior to the coupling reaction to avoid self-coupling or other side reactions.
Materials:
-
This compound (or its N-Boc protected derivative) (1.0 equiv)
-
Aryl amine (1.1 - 1.5 equiv)
-
Palladium precatalyst (e.g., Pd₂(dba)₃, Pd(OAc)₂, or a palladacycle precatalyst) (1-5 mol%)
-
Phosphine ligand (e.g., XPhos, RuPhos, SPhos, BINAP) (1.2 - 1.5 times the Pd mol%)
-
Base (e.g., NaOtBu, K₃PO₄, Cs₂CO₃, LHMDS) (1.5 - 2.5 equiv)
-
Anhydrous, degassed solvent (e.g., Toluene, Dioxane, THF)
-
Schlenk tube or other suitable reaction vessel for inert atmosphere chemistry
-
Magnetic stirrer and heating plate/oil bath
-
Inert gas (Argon or Nitrogen)
General Procedure:
-
Reaction Setup: To an oven-dried Schlenk tube containing a magnetic stir bar, add the palladium precatalyst, phosphine ligand, and base under an inert atmosphere.
-
Reagent Addition: Add this compound (or its N-Boc protected derivative) to the Schlenk tube.
-
Inerting: Seal the tube, evacuate, and backfill with an inert gas. Repeat this cycle three times.
-
Solvent and Amine Addition: Add the anhydrous, degassed solvent via syringe, followed by the aryl amine. If the amine is a solid, it can be added with the other solid reagents in step 1.
-
Reaction: Place the Schlenk tube in a preheated oil bath and stir the reaction mixture vigorously at the desired temperature (typically 80-110 °C).
-
Monitoring: Monitor the progress of the reaction by a suitable analytical technique such as Thin Layer Chromatography (TLC), Gas Chromatography-Mass Spectrometry (GC-MS), or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).
-
Filtration and Washing: Filter the mixture through a pad of celite to remove palladium residues. Wash the organic layer with water and then with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel to obtain the desired N-aryl-(4-(aminomethyl)pyridin-2-yl)amine. If an N-Boc protected starting material was used, a subsequent deprotection step will be necessary.
Mandatory Visualizations
Caption: Experimental workflow for the Buchwald-Hartwig amination.
Troubleshooting
| Issue | Potential Cause | Suggested Solution |
| Low or No Conversion | Inactive catalyst | Use a fresh batch of palladium precatalyst and ligand. Consider using a more active palladacycle precatalyst. |
| Inappropriate ligand/base combination | Screen different ligands (e.g., bulky biarylphosphines like XPhos or RuPhos) and bases (e.g., stronger bases like LHMDS for less acidic amines). | |
| Presence of oxygen or moisture | Ensure all reagents and solvents are anhydrous and the reaction is performed under a strictly inert atmosphere. | |
| Side Product Formation | Hydrodehalogenation | Use a bulkier ligand to favor reductive elimination over β-hydride elimination. |
| (e.g., 4-(aminomethyl)pyridine) | ||
| Dimerization of Starting Material | High reaction temperature | Lower the reaction temperature and monitor the reaction progress closely. |
| Low Yield | Catalyst inhibition by pyridine nitrogen | Use bulky, electron-rich ligands to sterically hinder coordination of the pyridine nitrogen to the palladium center. |
| Reaction at the aminomethyl group | Protect the primary amine of the starting material (e.g., with a Boc group) before the coupling reaction. |
References
Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions with (2-Bromopyridin-4-yl)methanamine
For Researchers, Scientists, and Drug Development Professionals
Introduction
(2-Bromopyridin-4-yl)methanamine is a versatile bifunctional building block of significant interest in medicinal chemistry and drug discovery. The presence of a reactive bromine atom at the 2-position and a primary aminomethyl group at the 4-position allows for sequential or selective functionalization, enabling the synthesis of diverse libraries of substituted pyridine derivatives. Palladium-catalyzed cross-coupling reactions are paramount in this context, providing efficient and selective methods for the formation of new carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds at the bromine-bearing position. These reactions are foundational in constructing complex molecules with potential therapeutic applications. This document provides an overview of common palladium-catalyzed cross-coupling reactions applicable to this compound and detailed protocols adapted from methodologies for structurally related compounds.
Protecting Group Strategy
The primary amine in this compound can potentially interfere with the catalytic cycle of some cross-coupling reactions by coordinating to the palladium center or by participating in side reactions. Therefore, protection of the aminomethyl group, for instance as a tert-butoxycarbonyl (Boc) carbamate, is often a prudent initial step. This strategy enhances the predictability and outcome of the subsequent coupling reaction. Deprotection under acidic conditions can then liberate the amine post-coupling.
Overview of Key Cross-Coupling Reactions
A variety of palladium-catalyzed cross-coupling reactions can be employed to functionalize the 2-position of the pyridine ring. The choice of reaction depends on the desired substituent to be introduced. The following sections summarize the key reactions and provide typical reaction conditions.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a robust method for forming C(sp²)–C(sp²) bonds, enabling the introduction of aryl, heteroaryl, or vinyl groups.[1][2] This reaction is widely used due to its mild conditions and the commercial availability of a vast array of boronic acids and their derivatives.[2]
General Reaction Scheme:
R-B(OH)₂ + Br-Py-CH₂NH₂ → R-Py-CH₂NH₂
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful tool for the formation of C-N bonds, allowing for the synthesis of arylamines from aryl halides.[3][4] This reaction is essential for introducing a wide range of primary and secondary amines at the 2-position of the pyridine ring.
General Reaction Scheme:
R¹R²NH + Br-Py-CH₂NH₂ → R¹R²N-Py-CH₂NH₂
Sonogashira Coupling
The Sonogashira coupling facilitates the formation of a C(sp²)–C(sp) bond between an aryl halide and a terminal alkyne.[5][6] This reaction is invaluable for the synthesis of arylalkynes, which are important intermediates in organic synthesis and building blocks for various functional materials and biologically active compounds.[6]
General Reaction Scheme:
R-C≡CH + Br-Py-CH₂NH₂ → R-C≡C-Py-CH₂NH₂
Heck Coupling
The Heck reaction, or Mizoroki-Heck reaction, involves the coupling of an aryl halide with an alkene to form a substituted alkene.[7][8] This reaction is a versatile method for the vinylation of aryl halides.
General Reaction Scheme:
R-CH=CH₂ + Br-Py-CH₂NH₂ → R-CH=CH-Py-CH₂NH₂
Stille Coupling
The Stille coupling reaction joins an organohalide with an organostannane reagent. It is known for its tolerance of a wide variety of functional groups and the neutrality of its reaction conditions.
General Reaction Scheme:
R-Sn(Alkyl)₃ + Br-Py-CH₂NH₂ → R-Py-CH₂NH₂
Data Presentation: Comparative Overview of Coupling Reactions
The following tables summarize typical quantitative data for several key palladium-catalyzed cross-coupling reactions with substrates analogous to this compound. These tables are intended to provide a structured overview for easy comparison of different synthetic strategies.
Table 1: Suzuki-Miyaura Coupling of 2-Bromopyridine Derivatives with Boronic Acids
| Entry | Coupling Partner | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|---|---|---|---|
| 1 | Phenylboronic acid | Pd(dppf)Cl₂ (3) | - | K₂CO₃ | 1,4-Dioxane/H₂O (5:1) | 120 (MW) | 0.5 | 81[1] |
| 2 | 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ (5) | - | K₂CO₃ | 1,4-Dioxane/H₂O (4:1) | 90 | 12-24 | 92[9] |
| 3 | 4-Chlorophenylboronic acid | Pd(dppf)Cl₂ (3) | - | K₂CO₃ | 1,4-Dioxane/H₂O (4:1) | 100 | 12 | 80[9] |
| 4 | 3-Thienylboronic acid | Pd(dppf)Cl₂ (3) | - | K₂CO₃ | 1,4-Dioxane/H₂O (4:1) | 100 | 12 | 73[9] |
Table 2: Buchwald-Hartwig Amination of 2-Bromopyridine Derivatives
| Entry | Amine | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|---|---|---|---|
| 1 | Morpholine | Pd₂(dba)₃ (2) | Xantphos (4) | NaOtBu | Toluene | 100 | 8-16 | 95[1] |
| 2 | Cyclopropylamine | Pd(OAc)₂ (5) | dppp (10) | NaOtBu | Toluene | 80 | 14 | 55[10] |
| 3 | N-Methyl(phenyl)methanamine | Pd(OAc)₂ (5) | dppp (10) | NaOtBu | Toluene | reflux | 1 | 91[10] |
| 4 | Aniline | Pd(OAc)₂ (1-5) | dppp (1.5 - 7.5) | NaOtBu | Toluene | 80-110 | 12-24 | 85-95[11] |
Table 3: Sonogashira Coupling of 2-Bromopyridine Derivatives with Terminal Alkynes
| Entry | Alkyne | Pd Catalyst (mol%) | Cu Catalyst (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|---|---|---|---|
| 1 | Phenylacetylene | PdCl₂(PPh₃)₂ (3) | CuI (5) | Et₃N | THF | 40-60 | 4-12 | 90[12] |
| 2 | Phenylacetylene | Pd(CF₃COO)₂ (2.5) | CuI (5) | Et₃N | DMF | 100 | 3 | 96[13] |
| 3 | 1-Heptyne | PdCl₂(PPh₃)₂ (5) | CuI (5) | Et₃N | DMF | 80 | 12 | 85[1] |
| 4 | Trimethylsilylacetylene | Pd(PPh₃)₄ (5) | CuI (10) | i-Pr₂NH | Toluene | 70 | 16 | 91[11] |
Table 4: Heck Coupling of 2-Bromopyridine Derivatives with Alkenes
| Entry | Alkene | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|---|---|---|---|
| 1 | Styrene | Pd(OAc)₂ (2) | P(o-tol)₃ (4) | Et₃N | Acetonitrile | 100 | 18-24 | 88[12] |
| 2 | n-Butyl acrylate | Pd(OAc)₂ (2) | PPh₃ (4) | K₂CO₃ | DMF | 120 | 12 | 85 |
| 3 | Styrene | Pd-complex 3 (0.25) | - | Et₃N | DMF | 130 | 1.5 | 96[14] |
Experimental Protocols
The following are detailed, step-by-step protocols for key palladium-catalyzed cross-coupling reactions. These are general procedures and may require optimization for specific substrates and scales.
Protocol 1: N-Boc Protection of this compound
-
Reaction Setup: Dissolve this compound (1.0 equiv) in a suitable solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).
-
Reagent Addition: Add di-tert-butyl dicarbonate (Boc₂O, 1.1 equiv) and a base such as triethylamine (Et₃N, 1.2 equiv) or diisopropylethylamine (DIPEA, 1.2 equiv).
-
Reaction: Stir the mixture at room temperature and monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Upon completion, perform an aqueous work-up. Extract the product with an organic solvent, dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the resulting N-Boc protected compound by flash column chromatography.[15]
Protocol 2: Suzuki-Miyaura Coupling
-
Reaction Setup: To a dry Schlenk flask or reaction vial, add the N-Boc protected this compound (1.0 equiv), the arylboronic acid (1.2 equiv), a base such as potassium carbonate (K₂CO₃, 2.0 equiv), and the palladium catalyst (e.g., Pd(dppf)Cl₂, 3 mol%).[2]
-
Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas (e.g., argon) three times to ensure an oxygen-free environment.[2]
-
Solvent Addition: Add a degassed solvent system (e.g., 1,4-dioxane and water in a 4:1 ratio) via syringe.[2]
-
Reaction: Heat the reaction mixture to the desired temperature (typically between 80-120 °C) with vigorous stirring. Monitor the progress of the reaction by TLC or LC-MS.[2]
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with an organic solvent like ethyl acetate and wash with water and brine.[2]
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.
Protocol 3: Buchwald-Hartwig Amination
-
Reaction Setup: To a dry sealed tube under an inert atmosphere, add the N-Boc protected this compound (1.0 equiv), sodium tert-butoxide (NaOtBu, 1.4 equiv), the palladium precursor (e.g., Pd(OAc)₂, 2 mol%), and the phosphine ligand (e.g., Xantphos, 4 mol%).[1]
-
Reagent Addition: Add anhydrous toluene, followed by the amine (1.2 equiv).
-
Reaction: Seal the tube tightly and heat the reaction mixture to 80-110 °C with stirring. Monitor the reaction progress by TLC or LC-MS.[11]
-
Work-up: Upon completion, cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium chloride.[1] Extract the product with an organic solvent.
-
Purification: Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by flash column chromatography.
Protocol 4: Sonogashira Coupling
-
Reaction Setup: To a dry Schlenk flask under an inert atmosphere, add the N-Boc protected this compound (1.0 equiv), the palladium catalyst (e.g., PdCl₂(PPh₃)₂, 3 mol%), and copper(I) iodide (CuI, 5 mol%).[12]
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas three times.
-
Reagent and Solvent Addition: Add an anhydrous, degassed solvent (e.g., THF or DMF), an amine base (e.g., Et₃N, 2.0 equiv), and the terminal alkyne (1.2 equiv).[12]
-
Reaction: Stir the reaction at room temperature or gently heat to 40-60 °C for 4-12 hours. Monitor the reaction by TLC or LC-MS.[12]
-
Work-up: After completion, dilute the reaction mixture with an organic solvent and wash with aqueous ammonium chloride solution and brine.
-
Purification: Dry the organic layer, concentrate under reduced pressure, and purify the residue by flash column chromatography.
Protocol 5: Heck Coupling
-
Reaction Setup: In a sealed tube, combine the N-Boc protected this compound (1.0 equiv), Pd(OAc)₂ (2 mol%), and a phosphine ligand such as P(o-tol)₃ (4 mol%).[12]
-
Inert Atmosphere: Evacuate and backfill the tube with an inert gas.
-
Reagent and Solvent Addition: Add an anhydrous, degassed solvent (e.g., acetonitrile), the alkene (1.5 equiv), and a base such as Et₃N (1.5 equiv).[12]
-
Reaction: Seal the tube and heat to 100 °C for 18-24 hours. Monitor the reaction by TLC or GC-MS.[12]
-
Work-up: Cool the reaction mixture, filter off any solids, and concentrate the filtrate.
-
Purification: Dissolve the residue in an organic solvent, wash with water and brine, dry, and concentrate. Purify the crude product by flash column chromatography.
Protocol 6: N-Boc Deprotection
-
Reaction Setup: Dissolve the purified, N-Boc protected coupled product in a suitable solvent (e.g., dichloromethane or 1,4-dioxane).
-
Reagent Addition: Add an acid such as trifluoroacetic acid (TFA) or a solution of HCl in dioxane.
-
Reaction: Stir the mixture at room temperature until deprotection is complete (monitor by TLC or LC-MS).
-
Work-up: Concentrate the reaction mixture under reduced pressure. If necessary, neutralize with a base and extract the product, or precipitate the product as a salt.
Visualizations
Caption: General experimental workflow for cross-coupling.
Caption: Generalized palladium catalytic cycle.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 6. benchchem.com [benchchem.com]
- 7. Heck reaction - Wikipedia [en.wikipedia.org]
- 8. Heck Reaction [organic-chemistry.org]
- 9. benchchem.com [benchchem.com]
- 10. pstorage-acs-6854636.s3.amazonaws.com [pstorage-acs-6854636.s3.amazonaws.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes [scirp.org]
- 14. arkat-usa.org [arkat-usa.org]
- 15. benchchem.com [benchchem.com]
Application Notes and Protocols for the Synthesis of Kinase Inhibitors Using (2-Bromopyridin-4-yl)methanamine
For Researchers, Scientists, and Drug Development Professionals
Introduction
(2-Bromopyridin-4-yl)methanamine is a versatile bifunctional building block for the synthesis of novel kinase inhibitors. Its structure incorporates a 2-bromopyridine moiety, which is amenable to a variety of palladium-catalyzed cross-coupling reactions, and a primary aminomethyl group that can serve as a key hydrogen bond donor or be further functionalized. The pyridine ring is a common scaffold in many FDA-approved kinase inhibitors, valued for its ability to form crucial hydrogen bonds with the hinge region of the kinase active site. The bromine atom at the 2-position provides a reactive handle for introducing diverse aryl and heteroaryl groups to probe the hydrophobic regions of the ATP-binding pocket, enabling the optimization of potency and selectivity. This document provides detailed protocols for the synthesis of a representative kinase inhibitor using this compound as a starting material, along with relevant data and pathway diagrams.
Data Presentation
The following table summarizes representative inhibitory activities of kinase inhibitors synthesized from related substituted bromopyridine building blocks. While specific data for inhibitors derived directly from this compound is not publicly available, these values provide a general reference for the potential potency of this class of compounds.
| Compound ID | Target Kinase | IC50 (nM) | Reference Compound | IC50 (nM) |
| 1 | c-Src | 8.39 µM | Imatinib | ~250 nM |
| 2 | PIM-1 | 14.3 nM | Staurosporine | 16.7 nM |
| 3 | CDK1 | 21 nM | - | - |
| 4 | EGFR | 10 nM | - | - |
Signaling Pathway
Kinase inhibitors developed from bromopyridine scaffolds can target a multitude of signaling pathways implicated in cancer and other diseases. A common target is the MAP Kinase (MAPK) pathway, which is crucial for cell proliferation, differentiation, and survival.
The Pivotal Role of (2-Bromopyridin-4-yl)methanamine in Agrochemical Innovation: A Synthon for Next-Generation Crop Protection
(2-Bromopyridin-4-yl)methanamine has emerged as a critical building block in the synthesis of novel agrochemicals, offering a versatile scaffold for the development of advanced insecticides, fungicides, and herbicides. Its unique bifunctional nature, featuring a reactive bromine atom on the pyridine ring and a primary aminomethyl group, provides chemists with a powerful tool to construct complex molecular architectures with enhanced biological activity and targeted modes of action. This application note explores the utility of this compound in the synthesis of cutting-edge agrochemicals, providing insights into its application and potential for future developments in crop protection.
Application in Insecticide Synthesis
The aminomethyl group of this compound serves as a crucial anchor point for the introduction of various pharmacophores known to interact with insect-specific targets. For instance, this amine functionality can be readily acylated or alkylated to incorporate moieties that target the insect nervous system, such as those found in neonicotinoids or diamide insecticides. The bromine atom can be subsequently utilized in cross-coupling reactions to introduce further diversity and fine-tune the molecule's physicochemical properties for optimal uptake and translocation within the target pest.
Application in Fungicide and Herbicide Development
In the realm of fungicides and herbicides, the pyridine ring is a common structural motif. The ability to functionalize both the 2- and 4-positions of the pyridine ring via this compound allows for the creation of diverse chemical libraries for high-throughput screening. The aminomethyl group can be transformed into various functional groups, such as amides or ureas, which are known to inhibit essential fungal or plant enzymes. The bromo-substituent provides a handle for introducing aryl or heteroaryl groups through Suzuki or Stille coupling, a common strategy in the design of modern fungicides and herbicides.
General Synthetic Strategies and Protocols
The following represents a generalized, hypothetical experimental protocol for the utilization of this compound in the synthesis of a hypothetical agrochemical candidate. This protocol is based on standard organic chemistry transformations and illustrates the potential synthetic pathways.
It is crucial to note that this is a representative example, and specific reaction conditions would need to be optimized for any particular target molecule.
Hypothetical Synthesis of a Pyridine-Based Insecticide Candidate
This hypothetical synthesis outlines the preparation of an N-acyl derivative of this compound, a common structural motif in bioactive molecules.
Table 1: Hypothetical Reaction Parameters and Yields
| Step | Reaction | Key Reagents | Solvent | Temperature (°C) | Time (h) | Hypothetical Yield (%) | Hypothetical Purity (%) |
| 1 | Acylation | This compound, Acyl Chloride, Triethylamine | Dichloromethane | 0 to rt | 2 | 85 | >95 (by HPLC) |
Experimental Protocol:
Step 1: Acylation of this compound
-
To a solution of this compound (1.0 eq) in anhydrous dichloromethane (DCM) under a nitrogen atmosphere at 0 °C, add triethylamine (1.2 eq).
-
Slowly add a solution of the desired acyl chloride (1.1 eq) in DCM to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 2 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with water and separate the organic layer.
-
Wash the organic layer with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired N-acylated product.
Logical Workflow for Agrochemical Discovery
The process of developing a new agrochemical from a starting material like this compound follows a logical progression from synthesis to biological evaluation.
Signaling Pathway Interaction
While a specific signaling pathway for a hypothetical molecule cannot be detailed, many modern insecticides, for example, target the nicotinic acetylcholine receptors (nAChRs) in insects. The pyridine core of molecules derived from this compound could potentially interact with these receptors, leading to disruption of nerve impulses.
Conclusion
This compound represents a valuable and versatile platform for the synthesis of novel agrochemicals. Its strategic placement of reactive functional groups allows for the facile creation of diverse molecular libraries with the potential for high biological activity. While further published research is needed to fully delineate its role in commercial agrochemical synthesis, its potential as a key intermediate for the development of next-generation insecticides, fungicides, and herbicides is clear. The synthetic strategies and workflows outlined here provide a foundation for researchers and drug development professionals to explore the full potential of this promising building block in the ongoing quest for more effective and sustainable crop protection solutions.
Derivatisierung der primären Aminogruppe in (2-Brompyridin-4-yl)methanamin: Applikationshinweise und Protokolle
Für Forscher, Wissenschaftler und Fachleute in der Arzneimittelentwicklung
Diese Applikationsschrift beschreibt detaillierte Protokolle für die Derivatisierung der primären Aminogruppe von (2-Brompyridin-4-yl)methanamin. Die hier beschriebenen Methoden, einschließlich Acylierung, Sulfonylierung, reduktive Aminierung und Alkylierung, sind grundlegende Transformationen in der medizinischen Chemie zur Erzeugung von Molekülbibliotheken für die Wirkstoffentdeckung.
Einleitung
(2-Brompyridin-4-yl)methanamin ist ein vielseitiger Baustein in der organischen Synthese, insbesondere bei der Entwicklung neuer pharmazeutischer Wirkstoffe. Die primäre Aminogruppe dient als wichtiger Anknüpfungspunkt für die molekulare Diversifizierung. Die Derivatisierung dieser Gruppe ermöglicht die systematische Untersuchung von Struktur-Wirkungs-Beziehungen und die Optimierung von Leitstrukturen. In dieser Schrift werden standardisierte Protokolle für vier gängige Derivatisierungsreaktionen vorgestellt, um die Reproduzierbarkeit und den Vergleich von Ergebnissen in verschiedenen Forschungsumgebungen zu erleichtern.
Derivatisierungswege
Die primäre Aminogruppe von (2-Brompyridin-4-yl)methanamin kann über verschiedene chemische Reaktionen modifiziert werden, um eine Vielzahl von funktionellen Gruppen einzuführen. Die folgende Abbildung illustriert die in diesem Dokument behandelten Derivatisierungswege.
Abbildung 1: Schematische Darstellung der Derivatisierungswege.
Quantitative Datenzusammenfassung
Die folgende Tabelle fasst die erwarteten Ergebnisse für die beschriebenen Derivatisierungsreaktionen zusammen. Die angegebenen Ausbeuten sind repräsentativ und können je nach Reaktionsbedingungen und Maßstab variieren.
| Derivatisierungstyp | Reagenzien | Produkt | Molekulargewicht ( g/mol ) | Theoretische Ausbeute (%) |
| Acylierung | Essigsäureanhydrid, Pyridin | N-((2-Brompyridin-4-yl)methyl)acetamid | 229.08 | >90 |
| Sulfonylierung | p-Toluolsulfonylchlorid, Triethylamin | N-((2-Brompyridin-4-yl)methyl)-4-methylbenzolsulfonamid | 341.24 | 85-95 |
| Reduktive Aminierung | Benzaldehyd, Natriumtriacetoxyborhydrid | N-Benzyl-1-(2-brompyridin-4-yl)methanamin | 277.16 | 70-85 |
| Alkylierung | Benzylbromid, Kaliumcarbonat | N-Benzyl-1-(2-brompyridin-4-yl)methanamin | 277.16 | 60-75 |
Experimentelle Protokolle
Acylierung: Synthese von N-((2-Brompyridin-4-yl)methyl)acetamid
Diese Methode beschreibt die N-Acylierung der primären Aminogruppe mit Essigsäureanhydrid.
Workflow der Acylierung
Abbildung 2: Workflow für die Acylierungsreaktion.
Materialien:
-
(2-Brompyridin-4-yl)methanamin
-
Essigsäureanhydrid
-
Pyridin (wasserfrei)
-
Ethylacetat
-
Gesättigte Natriumbicarbonatlösung
-
Wasser
-
Sole (gesättigte NaCl-Lösung)
-
Magnesiumsulfat (wasserfrei)
Protokoll:
-
Lösen Sie (2-Brompyridin-4-yl)methanamin (1 Äquiv.) in wasserfreiem Pyridin in einem trockenen Rundkolben unter Inertgasatmosphäre.
-
Kühlen Sie die Lösung in einem Eisbad auf 0 °C.
-
Fügen Sie langsam Essigsäureanhydrid (1,1 Äquiv.) tropfenweise unter Rühren hinzu.
-
Lassen Sie die Reaktion langsam auf Raumtemperatur erwärmen und rühren Sie für 2-4 Stunden, bis die Reaktion gemäß DC-Analyse abgeschlossen ist.
-
Quenchen Sie die Reaktion vorsichtig durch Zugabe von Wasser.
-
Extrahieren Sie das Produkt mit Ethylacetat (3x).
-
Waschen Sie die vereinigten organischen Phasen nacheinander mit Wasser, gesättigter Natriumbicarbonatlösung und Sole.
-
Trocknen Sie die organische Phase über wasserfreiem Magnesiumsulfat, filtrieren Sie und engen Sie das Lösungsmittel im Vakuum ein.
-
Reinigen Sie das Rohprodukt mittels Säulenchromatographie auf Kieselgel oder durch Umkristallisation, um das reine Amid zu erhalten.
Sulfonylierung: Synthese von N-((2-Brompyridin-4-yl)methyl)-4-methylbenzolsulfonamid
Dieses Protokoll beschreibt die Umsetzung des primären Amins mit p-Toluolsulfonylchlorid zu dem entsprechenden Sulfonamid.
Workflow der Sulfonylierung
Abbildung 3: Workflow für die Sulfonylierungsreaktion.
Materialien:
-
(2-Brompyridin-4-yl)methanamin
-
p-Toluolsulfonylchlorid (Tosylchlorid)
-
Triethylamin (wasserfrei)
-
Dichlormethan (DCM, wasserfrei)
-
1 M Salzsäure (HCl)
-
Gesättigte Natriumbicarbonatlösung
-
Wasser
-
Sole
-
Natriumsulfat (wasserfrei)
Protokoll:
-
Lösen Sie (2-Brompyridin-4-yl)methanamin (1 Äquiv.) und Triethylamin (1,5 Äquiv.) in wasserfreiem DCM in einem trockenen Rundkolben unter Inertgasatmosphäre.
-
Kühlen Sie die Mischung auf 0 °C in einem Eisbad.
-
Fügen Sie p-Toluolsulfonylchlorid (1,1 Äquiv.) portionsweise über einen Zeitraum von 15 Minuten hinzu.
-
Lassen Sie die Reaktion auf Raumtemperatur erwärmen und rühren Sie für 12-16 Stunden.
-
Verdünnen Sie die Reaktionsmischung mit DCM und waschen Sie sie nacheinander mit 1 M HCl, Wasser, gesättigter Natriumbicarbonatlösung und Sole.
-
Trocknen Sie die organische Phase über wasserfreiem Natriumsulfat, filtrieren Sie und engen Sie sie im Vakuum ein.
-
Reinigen Sie das Rohprodukt mittels Säulenchromatographie auf Kieselgel, um das reine Sulfonamid zu erhalten.[1]
Reduktive Aminierung: Synthese von N-Benzyl-1-(2-brompyridin-4-yl)methanamin
Dieses Verfahren beschreibt die Bildung eines sekundären Amins durch die Reaktion mit einem Aldehyd und anschließende Reduktion.[2][3]
Workflow der reduktiven Aminierung
Abbildung 4: Workflow für die reduktive Aminierung.
Materialien:
-
(2-Brompyridin-4-yl)methanamin
-
Benzaldehyd
-
Natriumtriacetoxyborhydrid (STAB)
-
Dichlormethan (DCM, wasserfrei)
-
Essigsäure
-
Gesättigte Natriumbicarbonatlösung
-
Wasser
-
Sole
-
Natriumsulfat (wasserfrei)
Protokoll:
-
Geben Sie (2-Brompyridin-4-yl)methanamin (1 Äquiv.), Benzaldehyd (1,1 Äquiv.) und eine katalytische Menge Essigsäure in wasserfreies DCM.
-
Rühren Sie die Mischung bei Raumtemperatur für 1-2 Stunden, um die Bildung des Imins zu ermöglichen.
-
Fügen Sie Natriumtriacetoxyborhydrid (1,5 Äquiv.) portionsweise hinzu.
-
Rühren Sie die Reaktionsmischung bei Raumtemperatur für 12-24 Stunden.
-
Quenchen Sie die Reaktion vorsichtig durch Zugabe von gesättigter Natriumbicarbonatlösung.
-
Extrahieren Sie die wässrige Phase mit DCM (3x).
-
Waschen Sie die vereinigten organischen Phasen mit Wasser und Sole.
-
Trocknen Sie die organische Phase über wasserfreiem Natriumsulfat, filtrieren Sie und engen Sie sie im Vakuum ein.
-
Reinigen Sie das Rohprodukt mittels Säulenchromatographie auf Kieselgel.
Alkylierung: Synthese von N-Benzyl-1-(2-brompyridin-4-yl)methanamin
Dieses Protokoll beschreibt die direkte N-Alkylierung mit einem Alkylhalogenid.
Workflow der Alkylierung
References
Protecting Group Strategies for (2-Bromopyridin-4-yl)methanamine: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the strategic use of protecting groups for the primary amine of (2-Bromopyridin-4-yl)methanamine. This key building block is frequently utilized in the synthesis of complex molecules in medicinal chemistry, and effective protection of its primary amine is crucial for successful synthetic outcomes. This guide outlines strategies using three common amine protecting groups: tert-butoxycarbonyl (Boc), benzyloxycarbonyl (Cbz), and fluorenylmethyloxycarbonyl (Fmoc).
Introduction to Protecting Group Strategies
In multi-step organic synthesis, protecting groups are essential tools to temporarily mask a reactive functional group, such as the primary amine of this compound, to prevent it from undergoing undesired reactions. The choice of a suitable protecting group is critical and depends on its stability to various reaction conditions and the ease of its selective removal. An ideal protecting group should be easy to introduce in high yield, stable to the conditions of subsequent reaction steps, and readily removable in high yield without affecting other functional groups in the molecule.[1] Orthogonal protecting group strategies, which allow for the selective removal of one group in the presence of others, are particularly valuable in the synthesis of complex molecules.[1]
Comparative Analysis of Protecting Groups
The selection of an appropriate protecting group is a critical decision in the synthetic planning process. The following table summarizes the key characteristics and typical reaction conditions for the Boc, Cbz, and Fmoc protection of this compound.
| Protecting Group | Protection Reagent | Typical Conditions for Protection | Deprotection Conditions | Orthogonality & Stability |
| Boc | Di-tert-butyl dicarbonate (Boc)₂O | Base (e.g., NEt₃, NaOH, NaHCO₃), Solvent (e.g., THF, CH₂Cl₂, H₂O) | Acidic conditions (e.g., TFA in CH₂Cl₂, HCl in dioxane)[2] | Stable to hydrogenolysis and basic conditions. Orthogonal to Cbz and Fmoc.[1] |
| Cbz | Benzyl chloroformate (Cbz-Cl) | Base (e.g., NaHCO₃, NEt₃), Solvent (e.g., H₂O/dioxane, CH₂Cl₂) | Catalytic hydrogenolysis (e.g., H₂, Pd/C) | Stable to acidic and mild basic conditions. Orthogonal to Boc.[1] |
| Fmoc | Fmoc-Cl or Fmoc-OSu | Base (e.g., NaHCO₃, piperidine), Solvent (e.g., DMF, CH₂Cl₂) | Basic conditions (e.g., 20% piperidine in DMF)[3] | Stable to acidic conditions and hydrogenolysis. Orthogonal to Boc and Cbz.[1] |
Experimental Protocols
The following protocols provide detailed methodologies for the protection and deprotection of this compound with Boc, Cbz, and Fmoc groups.
tert-Butoxycarbonyl (Boc) Group
a) Protection of this compound with Boc Anhydride
This protocol describes the N-protection of this compound using di-tert-butyl dicarbonate. A similar procedure for the protection of the regioisomeric 4-bromopyridin-2-amine has been reported to yield the protected product in 96% yield.[4]
Materials:
-
This compound
-
Di-tert-butyl dicarbonate ((Boc)₂O)
-
Triethylamine (NEt₃) or Sodium Bicarbonate (NaHCO₃)
-
Anhydrous Tetrahydrofuran (THF) or Dichloromethane (CH₂Cl₂)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Magnetic stirrer and stir bar
-
Round-bottom flask
-
Separatory funnel
Procedure:
-
Dissolve this compound (1.0 equiv) in anhydrous THF or CH₂Cl₂.
-
Add triethylamine (1.2 equiv) or sodium bicarbonate (2.0 equiv).
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add a solution of di-tert-butyl dicarbonate (1.1 equiv) in the same solvent.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.
-
Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution.
-
Extract the aqueous layer with ethyl acetate (3 x volumes).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude tert-butyl ((2-bromopyridin-4-yl)methyl)carbamate.
-
Purify the crude product by flash column chromatography if necessary.
b) Deprotection of tert-Butyl ((2-bromopyridin-4-yl)methyl)carbamate
This protocol outlines the removal of the Boc group using trifluoroacetic acid (TFA).
Materials:
-
tert-Butyl ((2-bromopyridin-4-yl)methyl)carbamate
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (CH₂Cl₂)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Magnetic stirrer and stir bar
-
Round-bottom flask
Procedure:
-
Dissolve the Boc-protected amine (1.0 equiv) in CH₂Cl₂.
-
Add trifluoroacetic acid (10-50% v/v in CH₂Cl₂) dropwise at 0 °C.[2]
-
Stir the reaction at room temperature for 1-3 hours, monitoring by TLC.
-
Upon completion, carefully neutralize the reaction mixture with saturated aqueous sodium bicarbonate solution until effervescence ceases.
-
Extract the aqueous layer with CH₂Cl₂ (3 x volumes).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.
-
Concentrate the filtrate under reduced pressure to yield the deprotected this compound.
Benzyloxycarbonyl (Cbz) Group
a) Protection of this compound with Benzyl Chloroformate
This protocol describes the N-protection using benzyl chloroformate.
Materials:
-
This compound
-
Benzyl chloroformate (Cbz-Cl)
-
Sodium bicarbonate (NaHCO₃)
-
Dioxane and Water (or Dichloromethane)
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Magnetic stirrer and stir bar
-
Round-bottom flask
Procedure:
-
Dissolve this compound (1.0 equiv) in a mixture of dioxane and water (e.g., 1:1) or dichloromethane.
-
Add sodium bicarbonate (2.0 equiv).
-
Cool the mixture to 0 °C.
-
Add benzyl chloroformate (1.1 equiv) dropwise.
-
Stir the reaction at room temperature for 2-4 hours, monitoring by TLC.
-
Upon completion, add water and extract with ethyl acetate (3 x volumes).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude benzyl ((2-bromopyridin-4-yl)methyl)carbamate.
-
Purify by recrystallization or column chromatography. A similar procedure for benzyl carbamate synthesis reported a yield of 84%.[5]
b) Deprotection of Benzyl ((2-bromopyridin-4-yl)methyl)carbamate
This protocol details the removal of the Cbz group by catalytic hydrogenolysis.
Materials:
-
Benzyl ((2-bromopyridin-4-yl)methyl)carbamate
-
Palladium on carbon (10% Pd/C)
-
Methanol or Ethanol
-
Hydrogen gas (H₂) balloon or hydrogenation apparatus
-
Celite®
Procedure:
-
Dissolve the Cbz-protected amine (1.0 equiv) in methanol or ethanol.
-
Carefully add 10% Pd/C (5-10 mol%).
-
Stir the suspension under a hydrogen atmosphere (balloon or Parr shaker) at room temperature.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Upon completion, carefully filter the reaction mixture through a pad of Celite® to remove the catalyst.
-
Wash the Celite® pad with the reaction solvent.
-
Concentrate the filtrate under reduced pressure to yield the deprotected amine.
9-Fluorenylmethyloxycarbonyl (Fmoc) Group
a) Protection of this compound with Fmoc-Cl
This protocol describes the N-protection using 9-fluorenylmethyloxycarbonyl chloride.
Materials:
-
This compound
-
9-Fluorenylmethyloxycarbonyl chloride (Fmoc-Cl)
-
Sodium bicarbonate (NaHCO₃)
-
Dimethylformamide (DMF) or Dichloromethane (CH₂Cl₂)
-
Water
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Magnetic stirrer and stir bar
-
Round-bottom flask
Procedure:
-
Dissolve this compound (1.0 equiv) in DMF or CH₂Cl₂.
-
Add an aqueous solution of sodium bicarbonate (2.0 equiv).
-
Cool the mixture to 0 °C.
-
Add a solution of Fmoc-Cl (1.1 equiv) in the same organic solvent dropwise.
-
Stir the reaction at room temperature for 2-4 hours, monitoring by TLC.
-
Upon completion, add water and extract with ethyl acetate (3 x volumes).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude (9H-fluoren-9-yl)methyl ((2-bromopyridin-4-yl)methyl)carbamate.
-
Purify by column chromatography if necessary.
b) Deprotection of (9H-fluoren-9-yl)methyl ((2-bromopyridin-4-yl)methyl)carbamate
This protocol outlines the removal of the Fmoc group using piperidine.
Materials:
-
(9H-fluoren-9-yl)methyl ((2-bromopyridin-4-yl)methyl)carbamate
-
Piperidine
-
Dimethylformamide (DMF)
-
Magnetic stirrer and stir bar
-
Round-bottom flask
Procedure:
-
Dissolve the Fmoc-protected amine (1.0 equiv) in DMF.
-
Add piperidine to make a 20% (v/v) solution.[3]
-
Stir the reaction at room temperature for 30 minutes to 2 hours, monitoring by TLC.
-
Upon completion, dilute the reaction mixture with water and extract with ethyl acetate or another suitable organic solvent.
-
Wash the combined organic layers with water and brine to remove DMF and piperidine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the deprotected amine.
Visualization of Workflows
The following diagrams illustrate the general workflows for the protection and deprotection strategies.
References
- 1. jocpr.com [jocpr.com]
- 2. researchgate.net [researchgate.net]
- 3. Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? - PMC [pmc.ncbi.nlm.nih.gov]
- 4. TERT-BUTYL 4-BROMOPYRIDIN-2-YLCARBAMATE synthesis - chemicalbook [chemicalbook.com]
- 5. Organic Syntheses Procedure [orgsyn.org]
Application Notes and Protocols for the Synthesis of Novel Heterocyclic Compounds from (2-Bromopyridin-4-yl)methanamine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for the synthesis of novel pyrido[4,3-d]pyrimidine derivatives, utilizing (2-Bromopyridin-4-yl)methanamine as a key starting material. Fused pyrimidine scaffolds are of significant interest in medicinal chemistry due to their wide range of biological activities, including potential as kinase inhibitors.[1][2][3] This document outlines a prophetic experimental protocol based on established synthetic methodologies for analogous heterocyclic systems.
Introduction
This compound is a versatile bifunctional starting material for the synthesis of novel heterocyclic compounds. It possesses a nucleophilic primary amine on the methyl group at the 4-position and a bromine atom at the 2-position of the pyridine ring. This arrangement allows for a variety of synthetic transformations to construct fused ring systems. The protocol detailed below describes a potential pathway to synthesize 2-substituted-8-bromo-5,6-dihydro-pyrido[4,3-d]pyrimidines. The bromine atom on the pyridine ring can be retained for further diversification, for instance, through palladium-catalyzed cross-coupling reactions.
Proposed Synthetic Pathway
The proposed synthesis involves a two-step process. The first step is the acylation of the primary amine of this compound with various acid chlorides to form the corresponding amides. The second step is a cyclization reaction of the amide intermediate to form the fused dihydropyrimidinone ring. This approach is analogous to established methods for the synthesis of fused pyrimidine systems.[4]
Figure 1: Proposed synthetic workflow for the synthesis of an 8-Bromo-2-methyl-5,6-dihydropyrido[4,3-d]pyrimidin-7(8H)-one derivative.
Experimental Protocols
Materials and Methods
All reagents and solvents should be of analytical grade and used as received from commercial suppliers unless otherwise stated. Reactions should be monitored by thin-layer chromatography (TLC) on silica gel plates.
Prophetic Protocol: Synthesis of N-((2-bromopyridin-4-yl)methyl)acetamide (Intermediate 1)
-
To a solution of this compound (1.0 mmol, 1.0 eq) in dichloromethane (DCM, 10 mL) was added triethylamine (Et3N) (1.5 mmol, 1.5 eq).
-
The mixture is cooled to 0 °C in an ice bath.
-
Acetyl chloride (1.1 mmol, 1.1 eq) is added dropwise to the stirred solution.
-
The reaction mixture is allowed to warm to room temperature and stirred for 2-4 hours.
-
The reaction progress is monitored by TLC.
-
Upon completion, the reaction mixture is washed with saturated aqueous sodium bicarbonate solution (2 x 10 mL) and brine (10 mL).
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to afford the desired N-((2-bromopyridin-4-yl)methyl)acetamide.
Prophetic Protocol: Synthesis of 8-Bromo-2-methyl-5,6-dihydropyrido[4,3-d]pyrimidin-7(8H)-one (Compound A)
-
To a flask containing N-((2-bromopyridin-4-yl)methyl)acetamide (Intermediate 1) (1.0 mmol, 1.0 eq) is added phosphorus oxychloride (POCl3) (5.0 mL).
-
The reaction mixture is heated to reflux (approximately 105 °C) for 4-6 hours.
-
The reaction progress is monitored by TLC.
-
After completion, the excess POCl3 is removed under reduced pressure.
-
The residue is carefully quenched by pouring it onto crushed ice with vigorous stirring.
-
The aqueous solution is neutralized with a saturated aqueous solution of sodium bicarbonate.
-
The resulting precipitate is collected by filtration, washed with water, and dried.
-
The crude product is purified by recrystallization or column chromatography to yield the final product, 8-Bromo-2-methyl-5,6-dihydropyrido[4,3-d]pyrimidin-7(8H)-one.
Quantitative Data (Prophetic)
The following table summarizes the expected, prophetic quantitative data for the synthesis of a series of novel pyrido[4,3-d]pyrimidine derivatives based on the protocols described above. Yields are estimated based on similar reported syntheses of fused pyrimidines.
| Compound | R-group | Molecular Formula | Molecular Weight ( g/mol ) | Prophetic Yield (%) |
| A | -CH3 | C9H8BrN3O | 254.08 | 65-75 |
| B | -Ph | C14H10BrN3O | 316.15 | 60-70 |
| C | -4-Cl-Ph | C14H9BrClN3O | 350.60 | 55-65 |
| D | -4-MeO-Ph | C15H12BrN3O2 | 346.18 | 60-70 |
Potential Applications and Signaling Pathways
Pyridopyrimidine derivatives have been reported to exhibit a range of biological activities, including acting as inhibitors of key signaling proteins in cancer, such as Epidermal Growth Factor Receptor (EGFR) and PI3K/mTOR.[1][3] The synthesized 8-bromo-pyrido[4,3-d]pyrimidine core could serve as a scaffold for the development of novel kinase inhibitors. The bromine atom provides a handle for further structural modifications via cross-coupling reactions to explore structure-activity relationships.
Figure 2: Simplified diagram of the EGFR-PI3K-Akt-mTOR signaling pathway, a potential target for novel pyrido[4,3-d]pyrimidine derivatives.
References
- 1. Design and synthesis of novel pyridopyrimidine derivatives with anchoring non-coplanar aromatic extensions of EGFR inhibitory activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis of novel bioactive pyrido[2,3- d ]pyrimidine derivatives with potent cytotoxicity through apoptosis as PIM-1 kinase inhibitors - RSC Advances (RSC Publishing) DOI:10.1039/D4RA00902A [pubs.rsc.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. mdpi.com [mdpi.com]
Application Notes: (2-Bromopyridin-4-yl)methanamine in Fragment-Based Drug Discovery
Introduction
(2-Bromopyridin-4-yl)methanamine is a versatile fragment molecule with significant potential in fragment-based drug discovery (FBDD). Its structural features, including the brominated pyridine ring and the methanamine substituent, offer multiple points for chemical elaboration and interaction with biological targets. The bromine atom is particularly useful for X-ray crystallography, aiding in the confident identification and orientation of the fragment within a protein's binding site. This application note will detail the utility of this fragment, using the discovery of p38 MAP kinase inhibitors as a representative example of how structurally similar aminopyridine fragments are employed in FBDD campaigns.
Key Applications
-
Fragment Screening: Serves as an excellent starting point in FBDD campaigns targeting various protein classes, including kinases and bromodomains.
-
Structure-Activity Relationship (SAR) Studies: The bromine and amine functionalities allow for rapid analogue synthesis to build SAR.
-
Lead Optimization: The pyridine core can be modified to improve potency, selectivity, and pharmacokinetic properties.
Target Spotlight: p38 MAP Kinase
Mitogen-activated protein (MAP) kinases are crucial components of intracellular signaling pathways that regulate a wide range of cellular processes, including inflammation, cell proliferation, and apoptosis. p38 MAP kinase is a key target in the development of therapies for inflammatory diseases and cancer. Fragment-based screening has been successfully employed to identify novel inhibitors of p38 MAP kinase.
Quantitative Data: Aminopyridine Fragments Targeting p38α MAP Kinase
While specific data for this compound is not publicly available, the following table summarizes data for a closely related aminopyridine fragment identified in a screen against p38α MAP kinase, illustrating the typical starting affinities for fragments.[1]
| Fragment ID | Structure | Target | IC50 (mM) |
| 1 | 2-amino-3-benzyloxypyridine | p38α MAP kinase | 1.3[1] |
This data highlights the starting point for a fragment-to-lead campaign, where a millimolar affinity hit is optimized to a potent inhibitor.
Experimental Protocols
Fragment Library Screening using X-ray Crystallography
This protocol outlines a general workflow for screening a fragment library, including this compound, against a protein target like p38 MAP kinase.
Objective: To identify fragments that bind to the target protein.
Materials:
-
Purified p38α MAP kinase protein
-
Fragment library containing this compound and other fragments
-
Crystallization reagents
-
Cryoprotectant solution
-
X-ray diffraction equipment
Protocol:
-
Protein Crystallization: Crystallize the p38α MAP kinase protein to obtain high-quality crystals.
-
Fragment Soaking: Prepare a solution of the fragment cocktail (or individual fragments) and soak the protein crystals in this solution for a defined period.
-
Cryo-cooling: Transfer the soaked crystals to a cryoprotectant solution before flash-cooling in liquid nitrogen.
-
X-ray Diffraction Data Collection: Mount the cryo-cooled crystals on a goniometer and collect X-ray diffraction data.
-
Data Processing and Structure Determination: Process the diffraction data and solve the crystal structure to identify bound fragments. The high electron density of the bromine atom in this compound facilitates its identification in the electron density map.
Hit Validation and Affinity Determination using Isothermal Titration Calorimetry (ITC)
Objective: To validate the binding of hit fragments and determine their binding affinity (Kd).
Materials:
-
Purified p38α MAP kinase protein
-
Hit fragment (e.g., this compound)
-
ITC instrument
-
ITC buffer
Protocol:
-
Sample Preparation: Prepare a solution of the p38α MAP kinase protein in the ITC buffer and a solution of the fragment in the same buffer.
-
ITC Experiment: Load the protein solution into the sample cell and the fragment solution into the injection syringe of the ITC instrument.
-
Titration: Perform a series of injections of the fragment solution into the protein solution while monitoring the heat change.
-
Data Analysis: Analyze the resulting thermogram to determine the dissociation constant (Kd), enthalpy (ΔH), and stoichiometry (n) of binding.
Signaling Pathway and Experimental Workflow Diagrams
Caption: Fragment-Based Drug Discovery Workflow.
Caption: Simplified p38 MAP Kinase Signaling Pathway.
References
Experimental procedure for N-alkylation of (2-Bromopyridin-4-yl)methanamine
Application Note: N-Alkylation of (2-Bromopyridin-4-yl)methanamine
Audience: Researchers, scientists, and drug development professionals.
Introduction: N-alkylated aminopyridines are pivotal structural motifs in medicinal chemistry and materials science. The title compound, this compound, is a versatile building block. Its primary amine allows for the introduction of diverse alkyl groups, while the bromo-substituent on the pyridine ring serves as a functional handle for subsequent cross-coupling reactions, enabling the synthesis of complex molecular architectures. This document provides detailed protocols for the N-alkylation of this compound via two common and effective methods: direct alkylation with alkyl halides and reductive amination.
Key Synthetic Strategies:
-
Direct Alkylation with Alkyl Halides: This classic SN2 reaction involves the direct nucleophilic attack of the primary amine on an alkyl halide in the presence of a base. While straightforward, this method may require careful optimization to prevent over-alkylation, which can lead to mixtures of secondary, tertiary, and even quaternary ammonium salts.[1][2][3]
-
Reductive Amination: This highly selective, one-pot reaction first involves the formation of an imine intermediate by condensing the amine with an aldehyde or ketone.[4][5] The imine is then reduced in situ to the corresponding secondary amine using a mild reducing agent.[3][6] This method is often preferred for its high efficiency and selectivity in producing mono-alkylated products.[1][4]
Protocol 1: Direct N-Alkylation using an Alkyl Halide
This protocol details the N-alkylation of this compound using an alkyl halide and a non-nucleophilic base.
Materials and Reagents:
-
This compound
-
Alkyl halide (e.g., Iodomethane, Benzyl bromide)
-
Potassium Carbonate (K₂CO₃) or Cesium Carbonate (Cs₂CO₃)[7]
-
Anhydrous Acetonitrile (ACN) or Dimethylformamide (DMF)[8]
-
Ethyl acetate (EtOAc)
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Inert atmosphere (Argon or Nitrogen)
Experimental Procedure:
-
Reaction Setup: To a dry round-bottom flask under an inert atmosphere, add this compound (1.0 eq).
-
Solvent and Base Addition: Add anhydrous ACN or DMF (to make a 0.1-0.2 M solution) followed by powdered anhydrous potassium carbonate (2.0-3.0 eq) or cesium carbonate (1.5-2.0 eq).[7]
-
Reagent Addition: Stir the suspension vigorously at room temperature for 15-20 minutes. Add the alkyl halide (1.0-1.2 eq) dropwise to the mixture.
-
Reaction: Heat the reaction mixture to 50-80 °C and stir for 4-24 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up:
-
After the reaction is complete, cool the mixture to room temperature.
-
Filter off the inorganic salts and wash the solid residue with a small amount of EtOAc.
-
Concentrate the filtrate under reduced pressure to remove the solvent.
-
If DMF was used, dilute the residue with EtOAc and wash thoroughly with water (3x) and then with brine (1x) to remove residual DMF.[3]
-
-
Purification:
Experimental Workflow for Direct Alkylation
Caption: Workflow for Direct N-Alkylation with an Alkyl Halide.
Protocol 2: Reductive Amination
This protocol details a two-step, one-pot N-alkylation using an aldehyde or ketone and a borohydride reducing agent. Sodium triacetoxyborohydride is particularly effective as it is mild and tolerant of slightly acidic conditions that favor imine formation.[3][5]
Materials and Reagents:
-
This compound
-
Aldehyde or Ketone (e.g., Benzaldehyde, Acetone)
-
Sodium Triacetoxyborohydride (NaBH(OAc)₃) or Sodium Borohydride (NaBH₄)[3][11]
-
Anhydrous Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)
-
Acetic Acid (optional, catalytic amount)
-
Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Inert atmosphere (Argon or Nitrogen)
Experimental Procedure:
-
Imine Formation:
-
To a stirred solution of this compound (1.0 eq) in anhydrous DCM or DCE (0.1-0.2 M) under an inert atmosphere, add the aldehyde or ketone (1.0-1.2 eq).[3]
-
If the reaction is slow, a catalytic amount of acetic acid can be added to facilitate imine formation.
-
Stir the mixture at room temperature for 30-60 minutes. Formation of the imine can be monitored by TLC.
-
-
Reduction:
-
Carefully add sodium triacetoxyborohydride (1.2-1.5 eq) portion-wise to the reaction mixture.[3] Note that some gas evolution may occur.
-
Continue stirring at room temperature for 2-16 hours, monitoring the reaction progress by TLC or LC-MS until the starting material and imine intermediate are consumed.
-
-
Work-up:
-
Upon completion, quench the reaction by the slow and careful addition of saturated aqueous NaHCO₃ solution.
-
Stir vigorously for 15-20 minutes until gas evolution ceases.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Extract the aqueous layer with DCM (2x).
-
-
Purification:
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired N-alkylated product.
-
Experimental Workflow for Reductive Amination
Caption: Workflow for N-Alkylation via Reductive Amination.
Data Presentation: Summary of Reaction Parameters
The following table summarizes typical quantitative data for the described N-alkylation protocols. Yields are representative and may vary based on the specific substrate and reaction scale.
| Parameter | Protocol 1: Direct Alkylation | Protocol 2: Reductive Amination |
| Starting Amine | This compound (1.0 eq) | This compound (1.0 eq) |
| Alkylating Agent | Alkyl Halide (1.0-1.2 eq) | Aldehyde/Ketone (1.0-1.2 eq) |
| Reagent/Catalyst | K₂CO₃ (2.0-3.0 eq) or Cs₂CO₃ (1.5-2.0 eq) | NaBH(OAc)₃ (1.2-1.5 eq) |
| Solvent | ACN or DMF (0.1-0.2 M) | DCM or DCE (0.1-0.2 M) |
| Temperature | 50-80 °C | Room Temperature |
| Reaction Time | 4-24 hours | 2-16 hours (after reductant addition) |
| Typical Yield | 60-85% | 75-95% |
Safety Precautions:
-
Conduct all reactions in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
-
Alkyl halides can be toxic and lachrymatory; handle with care.
-
Sodium triacetoxyborohydride can react with moisture; handle in a dry environment. Quench reactions carefully as gas may be evolved.
-
Consult the Safety Data Sheet (SDS) for all chemicals before use.
References
- 1. chemrxiv.org [chemrxiv.org]
- 2. Amine alkylation - Wikipedia [en.wikipedia.org]
- 3. benchchem.com [benchchem.com]
- 4. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
- 5. Borch Reductive Amination | Chem-Station Int. Ed. [en.chem-station.com]
- 6. organicreactions.org [organicreactions.org]
- 7. researchgate.net [researchgate.net]
- 8. Sciencemadness Discussion Board - Best Conditions For N-Alkylation? - Powered by XMB 1.9.11 [sciencemadness.org]
- 9. benchchem.com [benchchem.com]
- 10. Regioselective synthesis of pyridines by redox alkylation of pyridine N-oxides with malonates - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Application Notes and Protocols for Sonogashira Coupling of (2-Bromopyridin-4-yl)methanamine
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the Sonogashira coupling reaction of (2-Bromopyridin-4-yl)methanamine with terminal alkynes. The Sonogashira reaction is a robust and versatile palladium-catalyzed cross-coupling reaction for the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[1][2] This methodology is of significant interest in medicinal chemistry and drug development for the synthesis of novel heterocyclic compounds, as the introduction of an alkynyl group can significantly alter the biological activity of a molecule.[3]
Reaction Principle
The Sonogashira coupling is typically catalyzed by a palladium complex, such as bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂) or tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄), and a copper(I) co-catalyst, most commonly copper(I) iodide (CuI).[3][4] The reaction is carried out in the presence of an amine base, like triethylamine (Et₃N) or diisopropylethylamine (DIPEA), which also often serves as the solvent or co-solvent.[4][5] The reaction proceeds through a catalytic cycle involving the oxidative addition of the aryl bromide to the palladium(0) species, followed by transmetalation with a copper acetylide (formed in situ from the terminal alkyne and the copper(I) salt), and subsequent reductive elimination to yield the desired alkynyl-substituted pyridine and regenerate the palladium(0) catalyst.[1]
Data Presentation: Representative Reaction Conditions and Yields
The following table summarizes typical reaction conditions and yields for the Sonogashira coupling of various bromopyridine derivatives with terminal alkynes. These examples provide a basis for optimizing the reaction with this compound.
| Entry | Aryl Halide | Alkyne | Pd Catalyst (mol%) | Cu Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 1 | 2-Amino-3-bromopyridine | Phenylacetylene | Pd(CF₃COO)₂ (2.5) / PPh₃ (5.0) | CuI (5.0) | Et₃N | DMF | 100 | 3 | 96 | [5] |
| 2 | 2-Amino-3-bromopyridine | 1-Hexyne | Pd(CF₃COO)₂ (2.5) / PPh₃ (5.0) | CuI (5.0) | Et₃N | DMF | 100 | 3 | 85 | [5] |
| 3 | 2-Bromopyridine | Phenylacetylene | NS-MCM-41-Pd (0.1) | CuI (2.0) | Et₃N | NMP | 90 | 3 | 99 | [6] |
| 4 | 3-Bromopyridine | Phenylacetylene | NS-MCM-41-Pd (0.1) | CuI (2.0) | Et₃N | NMP | 90 | 24 | 98 | [6] |
| 5 | 2,6-Dibromopyridine | Phenylacetylene (1.1 eq) | PdCl₂(PPh₃)₂ (0.03) | CuI (0.05) | Et₃N | THF | 60-80 | 12 | Mono-adduct, variable yield | [3] |
| 6 | 2,6-Dibromopyridine | Phenylacetylene (2.5 eq) | PdCl₂(PPh₃)₂ (0.05) | CuI (0.1) | Et₃N | DMF | 80-100 | 24 | Di-adduct, variable yield | [3] |
Experimental Protocols
This section provides a detailed, step-by-step protocol for the Sonogashira coupling of this compound with a terminal alkyne. This protocol is a general starting point and may require optimization depending on the specific alkyne used.
Materials:
-
This compound (1.0 equivalent)
-
Terminal alkyne (1.1 - 1.5 equivalents)
-
Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂) (0.03 - 0.05 equivalents)
-
Copper(I) iodide (CuI) (0.05 - 0.1 equivalents)
-
Triethylamine (Et₃N) (anhydrous and degassed)
-
Anhydrous and degassed solvent (e.g., DMF, THF, or NMP)
-
Inert gas (Argon or Nitrogen)
-
Standard laboratory glassware for anhydrous reactions (e.g., Schlenk flask)
-
Magnetic stirrer and heating plate
Procedure:
-
Reaction Setup: To a dry Schlenk flask, add this compound (1.0 eq), the palladium catalyst, and copper(I) iodide under an inert atmosphere.
-
Solvent and Base Addition: Add the anhydrous and degassed solvent and triethylamine via syringe.
-
Degassing: Degas the mixture by bubbling with argon or nitrogen for 10-15 minutes.[3]
-
Alkyne Addition: Add the terminal alkyne dropwise to the reaction mixture at room temperature.
-
Reaction: Heat the reaction mixture to the desired temperature (typically between 60-100 °C) and stir for the required time (typically 3-24 hours).
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction to room temperature. Quench the reaction with a saturated aqueous solution of ammonium chloride to remove the amine hydrohalide salt.[1]
-
Extraction: Extract the product with an organic solvent (e.g., ethyl acetate) (3 x volume of the aqueous layer).
-
Washing and Drying: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and filter.
-
Purification: Concentrate the filtrate under reduced pressure and purify the crude product by column chromatography on silica gel to obtain the desired (2-(alkynyl)pyridin-4-yl)methanamine.[5]
Visualizations
Caption: General experimental workflow for the Sonogashira coupling of this compound.
Caption: Simplified catalytic cycle of the Sonogashira coupling reaction.
References
- 1. benchchem.com [benchchem.com]
- 2. Sonogashira Coupling [organic-chemistry.org]
- 3. benchchem.com [benchchem.com]
- 4. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 5. Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes [scirp.org]
- 6. Sonogashira Reaction of Aryl and Heteroaryl Halides with Terminal Alkynes Catalyzed by a Highly Efficient and Recyclable Nanosized MCM-41 Anchored Palladium Bipyridyl Complex - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimizing Reaction Yield for (2-Bromopyridin-4-yl)methanamine Couplings
Welcome to the technical support center for optimizing cross-coupling reactions with (2-Bromopyridin-4-yl)methanamine. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions encountered during synthetic experiments.
Frequently Asked Questions (FAQs)
Q1: My Buchwald-Hartwig amination of this compound is showing low to no conversion. What are the common causes and how can I improve the yield?
A1: Low conversion in Buchwald-Hartwig aminations with this substrate can be attributed to several factors. The primary challenges often involve catalyst inhibition and suboptimal reaction conditions. The presence of two basic nitrogen atoms (the pyridine ring and the primary amine) can lead to catalyst deactivation.
Troubleshooting Steps:
-
Catalyst and Ligand Selection: The choice of palladium precursor and ligand is critical.[1] For electron-deficient heteroaryl halides like this, bulky, electron-rich phosphine ligands such as XPhos, RuPhos, or SPhos are often effective as they can shield the palladium center and promote the catalytic cycle.[1] Consider using a palladium pre-catalyst for more consistent generation of the active Pd(0) species.[1]
-
Base Selection: The strength and solubility of the base are crucial. Strong, non-nucleophilic bases like LiHMDS or K₃PO₄ can be more effective than common bases like NaOtBu, especially if your coupling partner is base-sensitive.[1] Ensure the base is anhydrous.[1]
-
Reaction Conditions: Gradually increase the reaction temperature in 10-20 °C increments, as higher temperatures can overcome activation energy barriers.[1] Extending the reaction time may also be necessary for slow reactions.[1]
-
Reagent Purity: Ensure all reagents, especially the amine coupling partner and solvents, are pure and anhydrous. Oxygen can deactivate the catalyst, so properly degassing the solvent is essential.[1]
Q2: I am attempting a Suzuki coupling with this compound and observing significant side products, such as homocoupling and debromination. How can I minimize these?
A2: Side product formation in Suzuki couplings is a common issue, often stemming from the reaction conditions.
Minimizing Side Reactions:
-
Homocoupling: The homocoupling of the boronic acid partner is typically caused by the presence of oxygen.[2] To mitigate this, ensure the reaction mixture and solvents are thoroughly degassed using methods like freeze-pump-thaw cycles or by sparging with an inert gas (e.g., argon or nitrogen).[2]
-
Debromination (Hydrodehalogenation): The formation of the debrominated pyridine byproduct can occur, particularly with extended reaction times or at elevated temperatures.[1] Optimizing the reaction time and temperature can help minimize this. Additionally, the choice of base can influence this side reaction.
-
Protodeboronation: The boronic acid can be susceptible to replacement of the boronic acid group with a hydrogen atom, especially in the presence of aqueous bases.[2] Using anhydrous solvents or more stable boronic esters (e.g., pinacol esters) can help prevent this.[2]
Q3: Can the primary amine of this compound interfere with the coupling reaction at the C-Br bond?
A3: Yes, the primary amine of the methanamine group, along with the pyridine nitrogen, can act as a ligand and coordinate to the palladium catalyst, potentially inhibiting its activity.[2][3] This is a key challenge when working with this substrate. The use of bulky phosphine ligands is one strategy to mitigate this, as they can sterically hinder the coordination of the substrate's nitrogen atoms to the palladium center.[2] In some cases, protection of the primary amine may be considered, although this adds extra steps to the synthetic route.
Q4: For a Sonogashira coupling, which palladium catalyst and copper co-catalyst system is recommended for this compound?
A4: For Sonogashira couplings of bromopyridines, a common and effective catalyst system is a combination of a palladium source, such as Pd(PPh₃)₄ or PdCl₂(PPh₃)₂, and a copper(I) co-catalyst, typically CuI.[4] The reaction is usually carried out in the presence of an amine base, such as triethylamine (Et₃N), which can also serve as the solvent.[4] For substrates prone to homocoupling of the alkyne (Glaser coupling), minimizing the amount of the copper co-catalyst or considering copper-free conditions may be beneficial.[4]
Troubleshooting Guides
Issue 1: Low or No Yield in Buchwald-Hartwig Amination
| Potential Cause | Suggested Solution |
| Catalyst Deactivation | Increase catalyst loading (2-5 mol%).[1] Screen bulky, electron-rich ligands (e.g., XPhos, RuPhos, SPhos).[1] Use a palladium pre-catalyst for reliable active catalyst generation.[1] |
| Incorrect Base | Switch to a stronger, non-nucleophilic base (e.g., LiHMDS, K₃PO₄).[1] Ensure the base is anhydrous and freshly opened or dried.[1] |
| Suboptimal Temperature | Increase the reaction temperature in 10-20 °C increments.[1] |
| Insufficient Reaction Time | Extend the reaction time and monitor progress by TLC or LC-MS.[1] |
| Poor Reagent Quality | Use anhydrous and degassed solvents.[1] Purify the amine coupling partner if impurities are suspected.[1] |
Issue 2: Poor Reproducibility in Suzuki Coupling
| Potential Cause | Suggested Solution |
| Inconsistent Catalyst Activity | Use a pre-catalyst for consistent generation of the active Pd(0) species. |
| Variable Reagent Purity | Ensure consistent purity of starting materials, especially the boronic acid. Store boronic acids under inert and dry conditions. |
| Atmospheric Contamination | Strictly maintain an inert atmosphere (N₂ or Ar) throughout the reaction setup and duration.[2] |
| Incomplete Degassing | Standardize the degassing procedure for all solvents and the reaction mixture. |
Data Presentation: Representative Reaction Conditions
The following tables summarize typical starting conditions for various cross-coupling reactions based on structurally similar bromopyridines. Optimization for this compound is likely necessary.
Table 1: Buchwald-Hartwig Amination of 2-Bromopyridines
| Amine | Pd-Source (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp. (°C) | Time (h) | Approx. Yield (%) |
| Aniline | Pd(OAc)₂ (2) | Xantphos (4) | Cs₂CO₃ (1.5) | Toluene | 110 | 12 | 75-85 (estimated)[5] |
| Morpholine | Pd₂(dba)₃ (1.5) | BINAP (3) | NaOtBu (1.4) | Toluene | 100 | 8 | 80-90 (estimated)[5] |
| Primary Alkylamine | Pd(OAc)₂ (2) | RuPhos (4) | K₃PO₄ (2.0) | Dioxane | 100 | 16 | 70-80 (estimated) |
| Secondary Alkylamine | Pd₂(dba)₃ (1) | XPhos (2.5) | LiHMDS (2.0) | THF | 80 | 12 | 85-95 (estimated) |
Table 2: Suzuki-Miyaura Coupling of 2-Bromopyridines
| Boronic Acid | Pd-Catalyst (mol%) | Base (equiv.) | Solvent System | Temp. (°C) | Time (h) | Approx. Yield (%) |
| Phenylboronic Acid | Pd(dppf)Cl₂ (3) | K₂CO₃ (2.0) | Dioxane/H₂O (4:1) | 90 | 12 | ~81[6] |
| 4-Methoxyphenylboronic Acid | Pd(PPh₃)₄ (5) | Na₂CO₃ (2.0) | Toluene/EtOH/H₂O (4:1:1) | 85 | 16 | ~92 (on similar substrate)[6] |
| 3-Thienylboronic Acid | Pd(dppf)Cl₂ (3) | Cs₂CO₃ (2.0) | DMF | 100 | 8 | ~73 (representative)[6] |
| Alkylboronic Acid | Pd(OAc)₂ (2) + SPhos (4) | K₃PO₄ (3.0) | Toluene/H₂O (5:1) | 110 | 18 | 60-70 (estimated) |
Table 3: Sonogashira Coupling of 2-Bromopyridines
| Alkyne | Pd-Catalyst (mol%) | Cu-Source (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Approx. Yield (%) |
| Phenylacetylene | Pd(PPh₃)₄ (5) | CuI (10) | Et₃N | THF | RT | 6 | 85-95 (estimated)[4] |
| Trimethylsilylacetylene | PdCl₂(PPh₃)₂ (3) | CuI (5) | Et₃N | DMF | 60 | 12 | 80-90 (estimated) |
| 1-Hexyne | Pd(OAc)₂ (2) + PPh₃ (4) | CuI (5) | Piperidine | Toluene | 80 | 8 | 75-85 (estimated) |
Experimental Protocols
Protocol 1: General Procedure for Buchwald-Hartwig Amination
This is a general guideline and may require optimization.
Materials:
-
This compound (1.0 equiv)
-
Amine coupling partner (1.2 equiv)
-
Palladium precursor (e.g., Pd₂(dba)₃, 1-2 mol%)
-
Phosphine ligand (e.g., XPhos, 2-4 mol%)
-
Base (e.g., NaOtBu, 1.4 equiv)
-
Anhydrous, degassed solvent (e.g., Toluene)
Procedure:
-
In a glovebox or under an inert atmosphere, add the palladium precursor, ligand, and base to an oven-dried Schlenk tube.[7]
-
Add the anhydrous, degassed solvent.
-
Stir the mixture at room temperature for 10-15 minutes to allow for pre-formation of the catalyst.
-
Add this compound and the amine coupling partner.
-
Seal the tube and heat the reaction mixture to 80-110 °C with vigorous stirring.[7]
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.[7]
Protocol 2: General Procedure for Suzuki-Miyaura Coupling
This protocol is a starting point and may require optimization.
Materials:
-
This compound (1.0 equiv)
-
Boronic acid or ester (1.2 equiv)
-
Palladium catalyst (e.g., Pd(dppf)Cl₂, 3 mol%)
-
Base (e.g., K₂CO₃, 2.0 equiv)
-
Anhydrous, degassed solvent system (e.g., 1,4-Dioxane/H₂O, 4:1)
Procedure:
-
To a dry Schlenk flask, add this compound, the boronic acid, base, and palladium catalyst.[8]
-
Seal the flask, then evacuate and backfill with an inert gas (e.g., Argon) three times.[9]
-
Add the degassed solvent system via syringe.[8]
-
Heat the reaction mixture to the desired temperature (e.g., 90 °C) with vigorous stirring.[9]
-
Monitor the reaction by TLC or LC-MS until the starting material is consumed.[9]
-
After cooling, quench the reaction with water and extract with an organic solvent.
-
Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate.[9]
-
Purify the crude product by flash column chromatography.[9]
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Palladium-Catalyzed C,N-Cross Coupling Reactions of 3-Halo-2-aminopyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
Technical Support Center: Purification of (2-Bromopyridin-4-yl)methanamine by Column Chromatography
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guidance and frequently asked questions (FAQs) for the purification of (2-Bromopyridin-4-yl)methanamine using column chromatography.
Frequently Asked Questions (FAQs)
Q1: What is a recommended starting solvent system for the column chromatography of this compound on silica gel?
A1: A common starting point for the purification of pyridine derivatives is a gradient of ethyl acetate in hexanes.[1][2] For this compound, which contains a basic amine group, it is highly recommended to add a small amount of a basic modifier to the eluent to prevent peak tailing.[1][3] A typical mobile phase would be a gradient of ethyl acetate in hexanes with 0.5-2% triethylamine (TEA).[3]
Q2: My compound is streaking badly on the TLC plate and the column. What is causing this and how can I fix it?
A2: Severe streaking or tailing of amine-containing compounds on silica gel is a common problem.[3] This is primarily due to the strong interaction between the basic amine group of your molecule and the acidic silanol groups on the surface of the silica gel.[3] This can lead to poor separation and potential loss of the compound on the column.[4]
To resolve this, add a competing base to your mobile phase.[3][4] Common choices include:
-
0.5-2% triethylamine (TEA) in your hexane/ethyl acetate or dichloromethane/methanol eluent.[3]
-
1-10% ammonia in methanol, which is then used as the polar component of your mobile phase.[3]
Q3: I am not recovering my compound from the column, or the yield is very low. What are the possible reasons?
A3: There are several potential causes for low or no recovery of your product:
-
Decomposition on silica gel: The acidic nature of silica gel can cause the degradation of sensitive compounds, including some pyridine derivatives.[2][5] To test for this, you can spot your crude material on a TLC plate, let it sit for 30-60 minutes, and then elute it to see if new spots have appeared.[3] To mitigate decomposition, you can "deactivate" the silica by adding a base like triethylamine to the mobile phase or switch to a less acidic stationary phase like neutral alumina.[2]
-
Product loss during work-up: During aqueous extraction before chromatography, ensure the pH is neutral to slightly basic. Acidic conditions can protonate the pyridine nitrogen, causing the compound to be lost in the aqueous layer.[2]
-
Insufficiently polar eluent: The mobile phase may not be strong enough to elute your compound. If your compound is stable, you can try flushing the column with a more polar solvent system, such as 10-20% methanol in dichloromethane with 1% triethylamine.[3]
Q4: How should I load my sample onto the column if it is not very soluble in the eluent?
A4: If your crude this compound has poor solubility in the mobile phase, "dry loading" is the recommended technique.[1][6] This method prevents band broadening at the start of the chromatography.[1]
Dry Loading Procedure:
-
Dissolve your crude product in a volatile solvent like dichloromethane or methanol.
-
Add a small amount of silica gel to the solution.
-
Evaporate the solvent using a rotary evaporator until you have a dry, free-flowing powder.
-
Carefully add this powder to the top of your packed column.[1]
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Poor Separation/Co-elution of Impurities | The solvent system is not optimal for separating the desired product from impurities. | Optimize the solvent system using thin-layer chromatography (TLC) with various solvent polarities. For closely eluting spots, consider a less polar solvent system like dichloromethane in hexanes. Using a longer column can also improve separation.[2] |
| Column overloading. | Reduce the amount of crude material loaded onto the column. | |
| Product Tailing/Streaking | Strong interaction between the basic amine and acidic silica gel. | Add a basic modifier like triethylamine (0.5-2%) or ammonia to the eluent.[1][3] Alternatively, use a different stationary phase such as neutral alumina or amine-functionalized silica.[3] |
| Product Decomposition on Column | The compound is unstable on acidic silica gel. | Deactivate the silica gel by pre-treating it with a solvent system containing a small amount of triethylamine.[2] Alternatively, use a less acidic stationary phase like neutral alumina.[1][2] Minimize the time the compound spends on the column by using a slightly more polar solvent system to speed up elution without compromising separation.[2] |
| Product Does Not Elute | The eluent is not polar enough. | Gradually increase the polarity of the mobile phase. If necessary, flush the column with a strong solvent mixture like 10-20% methanol in dichloromethane with 1% triethylamine.[3] |
| The compound may have decomposed on the column. | Test for stability on a TLC plate. If it is unstable, consider deactivating the silica or using an alternative stationary phase.[3][5] |
Experimental Protocol: Flash Column Chromatography
This protocol provides a general procedure for the purification of this compound.
1. Selection of Solvent System:
-
Perform TLC analysis with your crude product to determine the optimal solvent system.
-
A good starting point is a mixture of hexanes and ethyl acetate with the addition of ~1% triethylamine.[3]
-
Aim for an Rf value of 0.2-0.4 for the desired compound.
2. Column Packing:
-
Prepare a slurry of silica gel in your initial, low-polarity eluent (e.g., 100% hexanes).
-
Pack a flash chromatography column with the slurry, ensuring there are no air bubbles.
-
Allow the silica to settle, and then add a thin layer of sand on top.
-
Drain the excess solvent until the level is just at the top of the sand layer. Do not let the column run dry.[7]
3. Sample Loading:
-
Wet Loading: Dissolve the crude material in a minimal amount of the mobile phase or dichloromethane. Carefully load the solution onto the top of the column.[7]
-
Dry Loading (Recommended for poor solubility): Dissolve the crude product in a suitable solvent, adsorb it onto a small amount of silica gel, and evaporate the solvent to get a dry powder. Carefully add this powder to the top of the column.[1][5]
4. Elution and Fraction Collection:
-
Carefully add the eluent to the column.
-
Apply gentle positive pressure to begin eluting the compounds.
-
Start with a low polarity eluent and gradually increase the polarity (gradient elution) by increasing the percentage of the more polar solvent (e.g., ethyl acetate).
-
Collect fractions in test tubes and monitor the separation by TLC.
5. Isolation of Pure Product:
-
Combine the fractions that contain the pure this compound.
-
Remove the solvent under reduced pressure using a rotary evaporator to obtain the purified product. Note that removing triethylamine may require co-evaporation with a solvent like toluene or placing the sample under high vacuum.[3]
Visualizations
Caption: Troubleshooting workflow for the purification of this compound.
References
Technical Support Center: Removal of Palladium Catalyst from (2-Bromopyridin-4-yl)methanamine Reactions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the effective removal of palladium catalysts from reactions involving (2-Bromopyridin-4-yl)methanamine.
Troubleshooting Guides
This section addresses common issues encountered during the purification of this compound from palladium-catalyzed reactions and offers step-by-step solutions.
Issue 1: High Levels of Residual Palladium in the Final Product
-
Possible Cause: The primary amine and the pyridine nitrogen in this compound can act as strong ligands, chelating with palladium species and keeping them in solution. This makes removal by simple filtration or standard chromatography challenging.[1][2]
-
Troubleshooting Steps:
-
Employ a High-Affinity Scavenger: Introduce a solid-supported scavenger with a high affinity for palladium. Thiol-based scavengers (e.g., SiliaMetS Thiol) and trimercaptotriazine (TMT)-based scavengers are particularly effective for palladium removal from nitrogen-containing compounds.[2][3][4]
-
Optimize Scavenging Conditions: Experiment with the scavenger-to-palladium ratio (typically 3-5 molar equivalents), temperature (ambient to 50 °C), and treatment time (4-24 hours) to maximize palladium capture.[2][5]
-
Consider a Combination of Methods: A multi-step approach can be highly effective. For instance, an initial filtration through Celite® to remove heterogeneous palladium particles, followed by treatment with a scavenger to capture soluble species.[2]
-
pH Adjustment: In some cases, adjusting the pH of the reaction mixture before scavenging can help break up palladium-product complexes, facilitating removal.[2]
-
Issue 2: Significant Product Loss During Purification
-
Possible Cause: Non-specific adsorption of the this compound product onto the purification medium, especially with broad-spectrum adsorbents like activated carbon.[6]
-
Troubleshooting Steps:
-
Screen Different Scavengers: Test a panel of scavengers to identify one with high selectivity for palladium and minimal affinity for your product.
-
Minimize Adsorbent Amount: Use the minimum effective amount of scavenger or activated carbon required to achieve the desired level of palladium removal. This can be determined through small-scale optimization experiments.
-
Adjust the Solvent System: The choice of solvent can influence the binding of both palladium and the product to the adsorbent. Using a solvent in which your product is highly soluble may reduce its non-specific binding.
-
Wash the Scavenger Thoroughly: After filtration, wash the scavenger cake with fresh solvent to recover any adsorbed product.[1]
-
Issue 3: Inconsistent Palladium Removal from Batch to Batch
-
Possible Cause: Variability in the palladium species present at the end of the reaction (e.g., different oxidation states, ligands, or colloidal vs. dissolved forms).[1]
-
Troubleshooting Steps:
-
Standardize the Reaction Work-up: Implement a consistent work-up procedure before the palladium removal step to ensure the palladium species are in a similar state for each batch.[1]
-
Use a Broad-Spectrum Scavenger: Some scavengers, such as those based on dimercaptotriazine (DMT), are effective against a wider range of palladium species.[1]
-
Pre-treatment of the Reaction Mixture: Consider a mild oxidation or reduction step to convert various palladium species into a single, more readily removed form.
-
Frequently Asked Questions (FAQs)
Q1: Why is it difficult to remove palladium from reactions involving this compound?
A1: The difficulty arises from the presence of two nitrogen atoms (the pyridine ring nitrogen and the primary amine) in the this compound molecule. These nitrogen atoms can act as strong Lewis basic sites and chelate to the palladium catalyst, forming stable, soluble complexes that are challenging to separate from the desired product using conventional methods like simple filtration.[1][2]
Q2: What are the typical regulatory limits for residual palladium in Active Pharmaceutical Ingredients (APIs)?
A2: Regulatory agencies such as the International Council for Harmonisation (ICH) have stringent guidelines for elemental impurities. For palladium, the permitted daily exposure (PDE) is 100 µ g/day , which often translates to a concentration limit of 10 parts per million (ppm) in the final drug substance, depending on the maximum daily dose of the drug.[7]
Q3: What are the most common methods for removing palladium catalysts in this context?
A3: The most common and effective methods include:
-
Scavenging: Using solid-supported reagents (scavengers) with functional groups that have a high affinity for palladium (e.g., thiol, thiourea, TMT).[2][3][4] The scavenger-palladium complex is then removed by filtration.
-
Adsorption: Using materials like activated carbon to adsorb palladium species, followed by filtration.[6]
-
Chromatography: Column chromatography can be effective but may require careful optimization to separate the product from palladium complexes.[8]
-
Filtration: Filtration through a pad of Celite® is useful for removing heterogeneous palladium catalysts (e.g., Pd on carbon) or precipitated palladium species.[2]
Q4: How do I choose the right palladium scavenger for my reaction?
A4: The choice of scavenger depends on several factors:
-
The nature of the palladium species: The oxidation state (Pd(0) vs. Pd(II)) and the ligands attached to the palladium can influence its affinity for different scavengers.
-
The nature of your product: The scavenger should not react with or strongly adsorb your this compound product. Given the amine functionality, scavengers with electrophilic groups should be used with caution.[2]
-
Reaction conditions: The solvent, temperature, and presence of other reagents can affect scavenger performance. It is often recommended to screen a small panel of scavengers to find the most effective one for your specific system.[2]
Q5: How can I accurately measure the amount of residual palladium in my product?
A5: The most common and reliable method for quantifying trace levels of palladium is Inductively Coupled Plasma-Mass Spectrometry (ICP-MS). This technique offers very high sensitivity and is the industry standard for analyzing elemental impurities in pharmaceutical samples.[2]
Data Presentation
The following tables summarize the performance of various palladium removal methods, with a focus on aminopyridine-containing compounds, based on available literature.
Table 1: Comparative Efficiency of Different Palladium Scavengers for Aminopyridine Compounds
| Scavenger Type | Functional Group | Initial Pd (ppm) | Final Pd (ppm) | Removal Efficiency (%) | Notes |
| Silica-Based Thiol | -SH | >1000 | <10 | >99% | Broadly effective for various palladium species.[2] |
| Biotage® MP-TMT | Macroporous Polystyrene-TMT | ~1200 | <10 | >99% | High loading capacity.[2] |
| Activated Carbon | - | 1300 | >100 | <92% | Can lead to product loss due to non-specific adsorption.[4][6] |
| Quadrapure™ TU | Polymer-Supported Thiourea | 2400 | >100 | <96% | Less effective than silica-based scavengers in some cases.[3] |
Note: The efficiency of palladium removal is highly dependent on the specific reaction conditions, including the solvent, temperature, and the nature of the palladium catalyst and ligands used. The data presented is for aminopyridine compounds and should be used as a guideline. Optimization for this compound is recommended.
Experimental Protocols
Protocol 1: General Procedure for Palladium Removal using a Solid-Supported Scavenger (e.g., SiliaMetS® Thiol)
-
Dissolution: Dissolve the crude this compound reaction mixture in a suitable organic solvent (e.g., Tetrahydrofuran (THF), Dichloromethane (DCM)).[1][2]
-
Scavenger Addition: Add 3-5 molar equivalents of the selected scavenger resin (e.g., SiliaMetS® Thiol) relative to the initial amount of palladium catalyst used in the reaction.[2]
-
Agitation: Stir the resulting suspension at room temperature or a slightly elevated temperature (e.g., 40-50 °C) for 4-16 hours. The optimal time and temperature should be determined experimentally for your specific reaction.[2][5]
-
Filtration: Filter the mixture through a pad of Celite® or a suitable filter paper to remove the solid-supported scavenger with the bound palladium.[1]
-
Washing: Wash the filter cake with a fresh portion of the solvent to ensure complete recovery of the product.[1]
-
Concentration: Combine the filtrate and the washings, and remove the solvent under reduced pressure to obtain the purified product.[1]
-
Analysis: Quantify the remaining palladium content in the purified product using ICP-MS to ensure it meets the required specifications.[2]
Protocol 2: General Procedure for Palladium Removal using Activated Carbon
-
Dissolution: Dissolve the crude product in an appropriate solvent.
-
Carbon Addition: Add activated carbon (typically 5-10 wt% relative to the crude product) to the solution.
-
Stirring: Stir the mixture at a suitable temperature (e.g., 25-60 °C) for 1 to 18 hours.
-
Filtration: Filter the mixture through a pad of Celite® to remove the activated carbon. Be aware that some fine carbon particles may pass through standard filter paper.
-
Washing: Wash the Celite® pad with fresh solvent to recover any adsorbed product.
-
Concentration: Concentrate the filtrate to obtain the purified product.
-
Analysis: Analyze the purified product for residual palladium content using ICP-MS.
Visualizations
The following diagrams illustrate the decision-making process and a typical reaction workflow where palladium catalyst removal is crucial.
Caption: Troubleshooting decision tree for palladium removal.
Caption: Workflow for a Suzuki coupling reaction and subsequent palladium removal.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. silicycle.com [silicycle.com]
- 4. silicycle.com [silicycle.com]
- 5. silicycle.com [silicycle.com]
- 6. biotage.com [biotage.com]
- 7. researchgate.net [researchgate.net]
- 8. Pilot Study to Quantify Palladium Impurities in Lead-like Compounds Following Commonly Used Purification Techniques - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Synthesis of (2-Bromopyridin-4-yl)methanamine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of (2-Bromopyridin-4-yl)methanamine.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route to this compound?
The most prevalent and direct method for the synthesis of this compound is the reduction of 2-bromo-4-cyanopyridine. This transformation can be achieved using various reducing agents, including metal hydrides like lithium aluminum hydride (LiAlH₄) or through catalytic hydrogenation.
Q2: What are the common by-products observed during the reduction of 2-bromo-4-cyanopyridine?
The formation of by-products is a common challenge in this synthesis. The primary and secondary amines produced are nucleophilic and can react with the imine intermediate generated during the nitrile reduction. The most common by-products include:
-
Secondary Amine: Bis((2-bromopyridin-4-yl)methyl)amine
-
Tertiary Amine: Tris((2-bromopyridin-4-yl)methyl)amine
-
Debrominated Product: (Pyridin-4-yl)methanamine, which can also form corresponding secondary and tertiary amines.
-
Partially Reduced Species: Small amounts of the intermediate imine may be present if the reaction is incomplete.
Q3: My reaction is showing low yield and a complex mixture of products. What are the likely causes?
Low yields and product mixtures often stem from side reactions. Key factors include:
-
Reaction Temperature: Higher temperatures can promote the formation of secondary and tertiary amines.
-
Reaction Time: Prolonged reaction times can also lead to an increase in by-product formation.
-
Purity of Starting Material: Impurities in the 2-bromo-4-cyanopyridine can lead to undesired side reactions.
-
Catalyst Poisoning (for catalytic hydrogenation): The nitrogen atom in the pyridine ring can coordinate to the metal catalyst, reducing its activity.
-
Moisture: For reactions involving metal hydrides like LiAlH₄, the presence of water will quench the reagent and reduce the yield.
Q4: How can I minimize the formation of secondary and tertiary amine by-products?
Several strategies can be employed to improve the selectivity for the primary amine:
-
Use of Additives: The addition of ammonia or carrying out the reaction in a solvent saturated with ammonia can suppress the formation of secondary and tertiary amines by shifting the equilibrium away from their formation.
-
Reaction Conditions: Conducting the reaction at lower temperatures and for shorter durations can help.
-
Choice of Reducing Agent: While LiAlH₄ is a powerful reducing agent, catalytic hydrogenation can sometimes offer better selectivity depending on the catalyst and conditions. For instance, using Raney Nickel or Palladium on carbon (Pd/C) under optimized conditions can be effective.
-
Work-up Procedure: A careful and prompt work-up is crucial to prevent further reactions of the desired product.
Q5: I am observing debromination of my product. How can this be avoided?
Debromination is a known side reaction in the catalytic hydrogenation of halopyridines. To minimize this:
-
Catalyst Choice: Some catalysts are more prone to causing dehalogenation than others. Careful selection and screening of catalysts (e.g., different grades of Pd/C or using alternative catalysts like Platinum oxide) may be necessary.
-
Reaction Conditions: Lower hydrogen pressure and temperature can reduce the incidence of hydrodehalogenation.
-
Use of LiAlH₄: Reduction with lithium aluminum hydride is less likely to cause debromination compared to some catalytic hydrogenation methods.
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low or no conversion of starting material | 1. Inactive reducing agent (e.g., old LiAlH₄).2. Catalyst poisoning (in catalytic hydrogenation).3. Insufficient amount of reducing agent.4. Reaction temperature too low. | 1. Use a fresh, unopened container of the reducing agent.2. Use a higher catalyst loading or a more robust catalyst. Pre-treating the catalyst may help.3. Ensure the correct stoichiometry of the reducing agent is used.4. Gradually increase the reaction temperature while monitoring the reaction progress. |
| Formation of a significant amount of secondary/tertiary amine by-products | 1. Reaction temperature is too high.2. Prolonged reaction time.3. High concentration of the primary amine product reacting with the imine intermediate. | 1. Perform the reaction at a lower temperature.2. Monitor the reaction closely by TLC or LC-MS and quench it as soon as the starting material is consumed.3. Conduct the reaction in the presence of ammonia or use a large excess of a protic solvent during workup to protonate the amine. |
| Presence of debrominated product | 1. Aggressive catalytic hydrogenation conditions.2. Inappropriate catalyst choice. | 1. Reduce hydrogen pressure and/or reaction temperature.2. Screen different catalysts (e.g., PtO₂, different Pd/C preparations).3. Consider using a chemical reducing agent like LiAlH₄. |
| Difficult purification of the final product | 1. Similar polarities of the product and by-products.2. The product is a basic amine that may streak on silica gel. | 1. Use column chromatography with a gradient elution. Consider using an alternative stationary phase (e.g., alumina).2. Add a small amount of a basic modifier (e.g., triethylamine or ammonia) to the eluent during column chromatography to improve peak shape.3. Consider purification via an acid-base extraction or crystallization of a salt form (e.g., hydrochloride). |
Experimental Protocols
Key Experiment: Reduction of 2-Bromo-4-cyanopyridine using Lithium Aluminum Hydride (LiAlH₄)
Materials:
-
2-Bromo-4-cyanopyridine
-
Lithium aluminum hydride (LiAlH₄)
-
Anhydrous tetrahydrofuran (THF)
-
Deionized water
-
Sodium sulfate (Na₂SO₄)
-
Dichloromethane (DCM)
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
Procedure:
-
A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet is charged with a suspension of LiAlH₄ (1.5 equivalents) in anhydrous THF under a nitrogen atmosphere.
-
The suspension is cooled to 0 °C in an ice bath.
-
A solution of 2-bromo-4-cyanopyridine (1.0 equivalent) in anhydrous THF is added dropwise via the dropping funnel over 30 minutes, maintaining the internal temperature below 5 °C.
-
After the addition is complete, the reaction mixture is stirred at 0 °C for 1 hour and then allowed to warm to room temperature and stirred for an additional 2-4 hours. The reaction progress should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, the reaction is carefully quenched by the sequential dropwise addition of water (X mL), followed by 15% aqueous NaOH (X mL), and then water again (3X mL), where X is the mass of LiAlH₄ in grams. This is done while cooling the flask in an ice bath.
-
The resulting granular precipitate is filtered off and washed with THF.
-
The combined filtrate is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude this compound.
-
The crude product can be purified by column chromatography on silica gel using a gradient of dichloromethane and methanol (containing 1% triethylamine) as the eluent.
Visualizations
Preventing dehalogenation of (2-Bromopyridin-4-yl)methanamine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the undesired dehalogenation of (2-Bromopyridin-4-yl)methanamine during their experiments.
Frequently Asked Questions (FAQs)
Q1: What is dehalogenation and why is it a problem for this compound?
Dehalogenation is a chemical reaction that involves the cleavage of a carbon-halogen bond, in this case, the carbon-bromine bond on the pyridine ring.[1] For researchers using this compound as a building block, the bromine atom is a crucial reactive site for cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig, Sonogashira). Unintentional removal of this bromine atom leads to the formation of the corresponding debrominated impurity, 4-(aminomethyl)pyridine. This reduces the yield of the desired product and introduces a significant purification challenge.
Q2: What are the common causes of dehalogenation of this compound?
Dehalogenation of aryl bromides, including this compound, is often a side reaction in transition metal-catalyzed cross-coupling reactions. The primary causes include:
-
Catalyst Choice and Activity: Highly active palladium catalysts, especially those with electron-rich phosphine ligands, can promote reductive dehalogenation.[2][3]
-
Reaction Conditions: Elevated temperatures, prolonged reaction times, and the presence of certain bases and solvents can increase the likelihood of dehalogenation.
-
Hydrogen Sources: The presence of a hydrogen source is necessary for dehalogenation. This can be intentionally added (e.g., H₂ gas in catalytic hydrogenation) or present as a component of the reaction mixture, such as certain bases (e.g., those with β-hydrogens), alcohols, or even water.[3][4]
-
Radical Reactions: In some cases, radical mechanisms, potentially initiated by light or other radical initiators, can lead to dehalogenation.[5]
Q3: Can the primary amine group of this compound influence dehalogenation?
Yes, the free primary amine can potentially influence the reaction. It can coordinate to the metal center of the catalyst, altering its electronic properties and reactivity, which might inadvertently favor a dehalogenation pathway. In some related heterocyclic systems, protection of nitrogen atoms has been shown to suppress dehalogenation during coupling reactions.[6]
Troubleshooting Guide
Issue 1: Significant formation of 4-(aminomethyl)pyridine during a Suzuki-Miyaura coupling reaction.
This is a classic case of dehalogenation as a major side reaction. Here’s a step-by-step guide to troubleshoot this issue.
dot
Caption: Troubleshooting workflow for Suzuki-Miyaura coupling.
Troubleshooting Steps & Experimental Protocols:
-
Catalyst and Ligand Selection:
-
Problem: Highly active catalysts can promote the undesired reductive dehalogenation.
-
Solution: Screen a panel of palladium catalysts and ligands. Start with less active catalysts before moving to more reactive ones.
-
Experimental Protocol:
-
Set up parallel reactions with this compound (1.0 eq), your boronic acid partner (1.2 eq), and a selected base (e.g., K₂CO₃, 2.0 eq) in a suitable solvent (e.g., 1,4-dioxane/water).
-
In each reaction, use a different palladium source and ligand combination. Monitor the ratio of desired product to the debrominated side-product by LC-MS or GC-MS.
-
-
| Catalyst System | Typical Loading (mol%) | Rationale |
| Pd(PPh₃)₄ | 2-5 | A common, often milder catalyst. |
| PdCl₂(dppf) | 2-5 | Good for a wide range of substrates. |
| Pd(OAc)₂ + SPhos | 1-3 | SPhos is an electron-rich ligand; use with caution. |
| Pd(OAc)₂ + XPhos | 1-3 | Another electron-rich ligand; monitor for dehalogenation. |
-
Choice of Base:
-
Problem: Strong bases, particularly those with β-hydrogens (e.g., alkoxides), can act as hydrogen donors for the dehalogenation process.[3]
-
Solution: Use weaker, non-nucleophilic inorganic bases.
-
Experimental Protocol:
-
Using your best-performing catalyst system, set up reactions with different bases.
-
-
| Base | Strength | Potential for Dehalogenation |
| K₂CO₃ | Moderate | Low |
| Cs₂CO₃ | Strong | Moderate |
| K₃PO₄ | Strong | Moderate |
| Na₂CO₃ | Moderate | Low |
| t-BuOK | Very Strong | High (potential H-donor) |
-
Reaction Temperature and Time:
-
Problem: Higher temperatures and longer reaction times can increase the extent of side reactions, including dehalogenation.
-
Solution: Run the reaction at the lowest temperature that provides a reasonable conversion rate. Monitor the reaction progress closely and stop it once the starting material is consumed.
-
Experimental Protocol:
-
Set up the reaction at different temperatures (e.g., 60 °C, 80 °C, 100 °C) and take aliquots at regular intervals (e.g., 1h, 2h, 4h, 8h) to analyze the product/side-product ratio.
-
-
-
Amine Protection:
-
Problem: The free amine may interfere with the catalytic cycle.
-
Solution: Protect the primary amine with a suitable protecting group, such as a Boc (tert-butoxycarbonyl) group. This can alter the electronic properties of the substrate and may suppress dehalogenation.[6]
-
Experimental Protocol (Boc Protection):
-
Dissolve this compound (1.0 eq) in a suitable solvent like dichloromethane (DCM) or tetrahydrofuran (THF).
-
Add di-tert-butyl dicarbonate (Boc₂O, 1.1 eq) and a base such as triethylamine (TEA, 1.2 eq).
-
Stir at room temperature for 2-4 hours until the reaction is complete (monitor by TLC or LC-MS).
-
Work up the reaction and purify the Boc-protected product.
-
Use the protected compound in the Suzuki coupling reaction. The Boc group can be removed later under acidic conditions (e.g., TFA in DCM).
-
-
dot
Caption: Workflow for amine protection strategy.
Issue 2: Dehalogenation observed during a reaction involving a strong reducing agent.
If your experimental design involves a reduction step (e.g., reducing another functional group in the molecule), the C-Br bond might be susceptible to cleavage.
Troubleshooting Steps:
-
Choice of Reducing Agent:
-
Problem: Strong hydride donors or catalytic hydrogenation can reduce the aryl bromide.[4]
-
Solution: Opt for milder and more selective reducing agents.
-
| Reducing Agent | Strength/Selectivity | Risk of Dehalogenation |
| H₂, Pd/C | Strong/Non-selective | Very High |
| LiAlH₄ | Very Strong | High |
| NaBH₄ | Mild | Low to Moderate (can be higher at elevated temp.) |
| NaBH₃CN | Mild/Selective | Low |
| DIBAL-H | Mild/Selective | Low |
-
Reaction Conditions:
-
Problem: Even with milder reagents, harsh conditions can promote dehalogenation.
-
Solution: Perform the reduction at low temperatures (e.g., 0 °C to -78 °C) and add the reducing agent slowly.
-
This guide provides a starting point for troubleshooting and preventing the dehalogenation of this compound. Careful selection of reagents and optimization of reaction conditions are key to preserving the crucial carbon-bromine bond for your desired synthetic transformations.
References
- 1. Dehalogenation - Wikipedia [en.wikipedia.org]
- 2. research-portal.st-andrews.ac.uk [research-portal.st-andrews.ac.uk]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Reductive Dehalogenation of Aryl Bromides and Chlorides and Their Use as Aryl Blocking Groups [organic-chemistry.org]
- 5. Purple Light-Promoted Coupling of Bromopyridines with Grignard Reagents via SET [organic-chemistry.org]
- 6. researchgate.net [researchgate.net]
Managing exothermic reactions in (2-Bromopyridin-4-yl)methanamine synthesis
Welcome to the technical support center for the synthesis of (2-Bromopyridin-4-yl)methanamine. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshooting for managing the exothermic nature of this synthesis.
Troubleshooting Guides
This section addresses specific issues that may arise during the synthesis of this compound, with a focus on managing the exothermic reduction of 2-Bromopyridine-4-carboxaldehyde.
| Issue | Potential Cause(s) | Recommended Solutions |
| Rapid, Uncontrolled Temperature Increase (Runaway Reaction) | 1. Too rapid addition of the reducing agent (e.g., sodium borohydride).2. Insufficient cooling of the reaction mixture.3. High concentration of reactants. | 1. Add the reducing agent portion-wise or as a solution via a dropping funnel to control the rate of addition.2. Immerse the reaction vessel in an ice bath or use a cryocooler to maintain a low temperature (0-5 °C) throughout the addition.3. Use a sufficient volume of a suitable solvent (e.g., methanol, ethanol) to dissipate heat effectively. |
| Low Yield of this compound | 1. Incomplete reaction.2. Decomposition of the product or intermediates at elevated temperatures.3. Side reactions, such as the reduction of the pyridine ring or debromination. | 1. Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to ensure the consumption of the starting material.2. Maintain strict temperature control throughout the reaction.3. Use a milder reducing agent if significant side products are observed. Ensure the pH is controlled, as acidic conditions can promote side reactions. |
| Formation of Impurities | 1. Over-reduction of the pyridine ring.2. Formation of borate esters as byproducts from the reducing agent.3. Unreacted 2-Bromopyridine-4-carboxaldehyde. | 1. Use a stoichiometric amount of the reducing agent and monitor the reaction closely.2. During workup, ensure the complete hydrolysis of borate esters by adding a sufficient amount of water or dilute acid.3. Ensure complete conversion by monitoring the reaction and adjusting the reaction time or amount of reducing agent as needed. |
| Difficult Product Isolation | 1. The product is an amine and may be soluble in the aqueous layer during workup.2. Emulsion formation during extraction. | 1. Adjust the pH of the aqueous layer to be basic (pH > 8) before extraction to ensure the amine is in its free base form.2. Add a small amount of brine (saturated NaCl solution) to break up emulsions. |
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of the exothermic reaction in the synthesis of this compound?
A1: The primary exothermic event is the reduction of the imine intermediate, formed from 2-Bromopyridine-4-carboxaldehyde and an amine source (like ammonia), with a hydride-based reducing agent such as sodium borohydride (NaBH₄). The reaction of NaBH₄ with the solvent (e.g., methanol) can also contribute to heat generation.
Q2: What are the critical safety precautions to take when handling sodium borohydride?
A2: Sodium borohydride is a flammable solid and reacts with water and acids to produce flammable hydrogen gas. Always handle it in a well-ventilated fume hood, away from ignition sources. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. When quenching the reaction, add the quenching agent slowly and under controlled cooling.
Q3: Can alternative reducing agents be used to mitigate the exotherm?
A3: Yes, milder or more controlled reducing agents can be employed. Sodium triacetoxyborohydride (STAB) is often used for reductive aminations as it is less reactive than sodium borohydride and can often be used at room temperature with better control. Catalytic hydrogenation is another alternative that allows for better temperature and pressure control, though it requires specialized equipment.
Q4: How can I monitor the progress of the reaction to avoid over-reduction or incomplete conversion?
A4: Thin Layer Chromatography (TLC) is a simple and effective method for monitoring the reaction. Use a suitable eluent system (e.g., ethyl acetate/hexanes) to separate the starting aldehyde, the intermediate imine (if stable enough to be observed), and the final amine product. Staining with an appropriate indicator, such as potassium permanganate, can help visualize the spots. LC-MS can also be used for more precise monitoring.
Q5: What is the best way to purify the final product?
A5: After a standard aqueous workup, this compound can be purified by column chromatography on silica gel. A gradient of a polar solvent (e.g., methanol or ethyl acetate) in a non-polar solvent (e.g., dichloromethane or hexanes) is typically effective. The fractions containing the pure product can be identified by TLC analysis.
Experimental Protocols
Reductive Amination of 2-Bromopyridine-4-carboxaldehyde using Sodium Borohydride
Disclaimer: This is a generalized protocol and should be adapted and optimized for specific laboratory conditions and scales. A thorough risk assessment should be conducted before commencing any chemical synthesis.
Materials:
-
2-Bromopyridine-4-carboxaldehyde
-
Ammonia solution (e.g., 7N in methanol)
-
Sodium borohydride (NaBH₄)
-
Methanol (anhydrous)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Ethyl acetate and hexanes for chromatography
Procedure:
-
Imine Formation:
-
In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen), dissolve 2-Bromopyridine-4-carboxaldehyde (1.0 eq) in anhydrous methanol.
-
Cool the solution to 0 °C using an ice bath.
-
Slowly add a solution of ammonia in methanol (e.g., 7N, 1.5 - 2.0 eq) dropwise to the stirred solution.
-
Allow the reaction mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 1-2 hours, or until imine formation is deemed complete by TLC analysis.
-
-
Reduction:
-
Cool the reaction mixture back down to 0 °C in an ice bath.
-
Slowly add sodium borohydride (1.0 - 1.5 eq) portion-wise over 15-20 minutes, ensuring the internal temperature does not rise above 5-10 °C.
-
After the addition is complete, allow the reaction to stir at 0 °C for 30 minutes, then warm to room temperature and stir for 2-4 hours, or until the reaction is complete as indicated by TLC.
-
-
Workup:
-
Cool the reaction mixture to 0 °C and slowly quench the reaction by the dropwise addition of water.
-
Concentrate the mixture under reduced pressure to remove most of the methanol.
-
Partition the residue between dichloromethane and water.
-
Separate the organic layer. Extract the aqueous layer twice more with dichloromethane.
-
Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.
-
-
Purification:
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to obtain the pure product.
-
Data Presentation
| Parameter | Condition |
| Reactants | 2-Bromopyridine-4-carboxaldehyde, Ammonia, Sodium Borohydride |
| Solvent | Methanol |
| Temperature | 0 °C to Room Temperature |
| Reaction Time | Imine formation: 1.5-2.5 hours; Reduction: 2.5-4.5 hours |
| Typical Yield | 60-80% (after purification) |
Visualizations
Caption: Troubleshooting workflow for managing exothermic reactions.
Troubleshooting low conversion in Suzuki reactions of (2-Bromopyridin-4-yl)methanamine
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource is designed to provide targeted troubleshooting guidance for Suzuki-Miyaura cross-coupling reactions involving (2-Bromopyridin-4-yl)methanamine. The unique structural features of this substrate, including the coordinating pyridine nitrogen and the basic aminomethyl group, can present specific challenges. This guide offers solutions to common problems in a direct question-and-answer format.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: I am observing very low or no conversion of this compound in my Suzuki reaction. What are the likely causes?
Low conversion with this substrate is a common issue and can often be attributed to several factors related to catalyst deactivation and substrate-specific properties.[1][2]
-
Catalyst Inhibition/Deactivation: The primary challenge with aminopyridine substrates is the potential for the lone pair of electrons on the pyridine nitrogen and the aminomethyl group to coordinate with the palladium catalyst. This coordination can form inactive catalyst species, effectively halting the catalytic cycle.[1][2][3][4][5]
-
Poor Quality of Boronic Acid/Ester: Boronic acids are susceptible to degradation, particularly protodeboronation, where the boronic acid group is replaced by a hydrogen atom.[1][3][6] This is often exacerbated by aqueous basic conditions and elevated temperatures.[3] Using fresh, high-purity boronic acid or a more stable boronic ester (e.g., pinacol ester) is crucial.[1][6]
-
Suboptimal Reaction Conditions: The choice of catalyst, ligand, base, and solvent are all critical and highly interconnected. An inappropriate combination can lead to a stalled reaction.[4]
-
Presence of Oxygen: Oxygen can lead to the deactivation of the Pd(0) catalyst and promote the undesirable homocoupling of the boronic acid.[1][3] Thoroughly degassing all solvents and maintaining an inert atmosphere is essential.[1][3]
Q2: What are the most common side reactions with this compound and how can I minimize them?
Several side reactions can compete with the desired cross-coupling, leading to reduced yields and complex product mixtures.
-
Protodeboronation: This is the hydrolysis of the boronic acid.
-
Dehalogenation (Hydrodebromination): The bromo group on the pyridine is replaced by a hydrogen atom.
-
Homocoupling of Boronic Acid: The boronic acid couples with itself to form a biaryl byproduct.
-
Solution: This is often promoted by the presence of oxygen.[1][3] Ensure rigorous degassing of all reagents and solvents and maintain a strict inert atmosphere (Argon or Nitrogen).[1][3] Using a direct Pd(0) source like Pd(PPh₃)₄ can sometimes reduce homocoupling that might occur during the in-situ reduction of a Pd(II) precatalyst.[3]
-
Q3: How do I choose the right catalyst and ligand for this specific substrate?
The catalyst and ligand system is critical for overcoming the inhibition challenges posed by the aminopyridine moiety.
-
For electron-rich and potentially coordinating substrates like this compound, bulky, electron-rich phosphine ligands are often beneficial.[2][7] These ligands can stabilize the palladium center, promote the desired catalytic cycle, and sterically hinder coordination of the pyridine nitrogen.[1]
-
Consider screening different catalyst systems. While traditional catalysts like Pd(PPh₃)₄ can be effective, modern systems with ligands such as SPhos, XPhos, or RuPhos are often superior for heteroaryl couplings.[5][7]
-
Using a pre-formed Pd(0) catalyst or a modern precatalyst (e.g., Buchwald G3 or G4 palladacycles) can lead to more reproducible results by ensuring efficient generation of the active catalytic species.[8]
Q4: What is the optimal base and solvent combination to use?
The choice of base and solvent is highly substrate and catalyst dependent.
-
Base: The base activates the boronic acid for the crucial transmetalation step.[9][10] A screening of bases is often necessary. Common choices include carbonates (K₂CO₃, Na₂CO₃, Cs₂CO₃) and phosphates (K₃PO₄).[9][10] For challenging substrates, a stronger base like K₃PO₄ might be required.[9]
-
Solvent: A mixture of an organic solvent and water is frequently used (e.g., 1,4-dioxane/water, toluene/water, THF/water).[2][9][11] The water is often necessary to dissolve the inorganic base. The ratio of organic solvent to water may need to be optimized to ensure all reaction components remain in solution.[2] Ensure all solvents are thoroughly degassed before use.[2][11] The polarity of the solvent can also influence the reaction rate and selectivity.[12][13]
Data Presentation: Optimizing Reaction Conditions
The following tables summarize general conditions that can serve as a starting point for optimizing the Suzuki coupling of this compound. The data is compiled from studies on structurally similar bromopyridine derivatives.
Table 1: Effect of Catalyst/Ligand System on Yield
| Catalyst Precursor (mol%) | Ligand (mol%) | Typical Yield Range | Notes |
| Pd(OAc)₂ (2-5) | PPh₃ (4-10) | Low to Moderate | Prone to catalyst deactivation with pyridinic substrates.[1] |
| Pd(PPh₃)₄ (2-5) | - | Moderate | A common starting point, but may require optimization.[7] |
| Pd₂(dba)₃ (1-3) | SPhos (2-6) | Moderate to High | Bulky, electron-rich ligand helps to stabilize the catalyst and promote reductive elimination.[1] |
| PdCl₂(dppf) (2-5) | - | Moderate to High | Often used for a wide range of Suzuki couplings.[3] |
Table 2: Effect of Base and Solvent on Yield
| Base (Equivalents) | Solvent System | Typical Yield Range | Notes |
| K₂CO₃ (2-3) | Toluene/H₂O | Moderate to High | A common and cost-effective choice.[1] |
| Na₂CO₃ (2-3) | Dioxane/H₂O | Moderate to High | Effective for many brominated pyridine derivatives.[9] |
| K₃PO₄ (2-3) | Dioxane/H₂O | Moderate to High | A stronger base that can be effective when others fail.[7][9] |
| Cs₂CO₃ (2-3) | Dioxane/H₂O | Moderate to High | Another effective, albeit more expensive, base option.[9] |
Experimental Protocols
General Protocol for Suzuki-Miyaura Coupling of this compound
Note: This is a generalized procedure and requires optimization for specific boronic acids and reaction scales.
Materials:
-
This compound (1.0 eq.)
-
Arylboronic acid or boronic ester (1.2-1.5 eq.)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)
-
Base (e.g., K₂CO₃, 2.0 eq.)
-
Degassed solvent (e.g., 1,4-Dioxane/Water 4:1)
Procedure:
-
To a dry Schlenk flask or reaction vial under an inert atmosphere (Argon or Nitrogen), add this compound, the arylboronic acid, the base, and the palladium catalyst.
-
Evacuate the flask and backfill with the inert gas three times.
-
Add the degassed solvent system via syringe.
-
Heat the reaction mixture to the desired temperature (typically 85-110 °C) with vigorous stirring.
-
Monitor the progress of the reaction using a suitable analytical technique (e.g., TLC, LC-MS, or GC-MS).
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by a suitable method, such as flash column chromatography.
Visualizations
Below are diagrams to assist in troubleshooting and understanding the experimental workflow.
Caption: A logical workflow for troubleshooting low conversion in Suzuki reactions.
Caption: A general experimental workflow for the Suzuki coupling reaction.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
Technical Support Center: (2-Bromopyridin-4-yl)methanamine
This technical support center provides researchers, scientists, and drug development professionals with essential information for identifying and troubleshooting impurities in (2-Bromopyridin-4-yl)methanamine.
Frequently Asked Questions (FAQs)
Q1: What are the common types of impurities I might encounter in my sample of this compound?
Impurities in this compound can generally be categorized into three main types:
-
Process-Related Impurities: These are substances that originate from the manufacturing process. They can include unreacted starting materials, intermediates, byproducts from side reactions, and reagents used in the synthesis.
-
Degradation Products: These impurities form due to the decomposition of this compound over time or upon exposure to stress conditions such as light, heat, or reactive agents.
-
Contaminants: These are extraneous substances introduced into the material during handling, storage, or analysis.
Q2: What are some specific process-related impurities to look for?
While the exact impurity profile can vary depending on the specific synthetic route, common process-related impurities for structurally similar compounds may include:
-
Starting Material Carryover: For instance, if the synthesis involves the reduction of a nitrile or an oxime, residual amounts of these precursors could be present.
-
Isomeric Impurities: Incomplete regioselectivity during the bromination of the pyridine ring can lead to the formation of isomers, such as (6-Bromopyridin-4-yl)methanamine.
-
Over-brominated Species: The introduction of more than one bromine atom onto the pyridine ring can result in di- or tri-brominated impurities.
-
Byproducts from Side Reactions: Depending on the reagents and reaction conditions, various side reactions can occur, leading to unexpected byproducts.
Q3: What are the potential degradation pathways for this compound?
This compound can degrade through several pathways, particularly under stress conditions:
-
Oxidation: The primary amine group is susceptible to oxidation, which can lead to the formation of the corresponding imine, oxime, or other oxidative degradation products. The pyridine ring itself can also be oxidized to form N-oxides.
-
Hydrolysis: Although the bromine atom on the pyridine ring is generally stable, under certain conditions (e.g., strong acid or base at elevated temperatures), it could be hydrolyzed to a hydroxyl group.
-
Photodegradation: Exposure to UV light may induce the formation of radical species, leading to a complex mixture of degradation products.
Troubleshooting Guides
This section provides guidance on how to address specific issues you may encounter during the analysis of this compound.
Issue 1: An unknown peak is observed in the HPLC chromatogram.
-
Initial Assessment:
-
Determine the retention time and the area percent of the unknown peak.
-
Compare the chromatogram to a reference standard or a previously analyzed batch with a known purity profile.
-
-
Investigation:
-
Mass Spectrometry (LC-MS): The most effective way to get initial information about the unknown impurity is to determine its mass-to-charge ratio (m/z). This can help in proposing a molecular formula.
-
Forced Degradation Studies: Subject a sample of this compound to stress conditions (acid, base, oxidation, heat, light) and analyze the resulting samples by HPLC. If the unknown peak increases under a specific stress condition, it is likely a degradation product from that pathway.
-
Review the Synthesis: Examine the synthetic route used to prepare the compound. Consider potential byproducts, isomers, or unreacted starting materials that could correspond to the observed unknown peak.
-
-
Resolution:
-
Once the impurity is tentatively identified, it may be possible to synthesize a reference standard for confirmation.
-
Adjust the purification method (e.g., recrystallization solvent, chromatography conditions) to remove the impurity.
-
Issue 2: The purity of the sample appears to decrease over time.
-
Initial Assessment:
-
Quantify the decrease in purity and identify the major degradation products that are forming.
-
Review the storage conditions of the sample (temperature, light exposure, atmosphere).
-
-
Investigation:
-
Stability Study: Conduct a formal stability study by storing aliquots of the sample under different conditions (e.g., refrigerated, room temperature, inert atmosphere, exposed to light). Analyze the samples at regular intervals to determine the rate of degradation and the optimal storage conditions.
-
Characterize Degradants: Use techniques like LC-MS and NMR to identify the structure of the major degradation products.[1][2][3]
-
-
Resolution:
-
Store the material under the determined optimal conditions to minimize degradation.
-
If the material is intended for use in a formulation, consider the addition of stabilizers or antioxidants.
-
Data Presentation
Table 1: Common Analytical Techniques for Impurity Profiling
| Analytical Technique | Principle | Information Obtained | Key Advantages | Common Limitations |
| HPLC-UV | Separation by partitioning between a liquid mobile phase and a solid stationary phase. | Purity percentage, quantification of non-volatile impurities.[4][5] | Versatile for a wide range of compounds, excellent quantitative accuracy. | Peak identification can be ambiguous without a reference standard. |
| GC-MS | Separation by volatility and partitioning, followed by mass-based identification. | Purity percentage, identification of volatile impurities and isomers.[6][7] | High resolution for volatile compounds, definitive identification by mass spectrum. | Not suitable for non-volatile or thermally labile impurities. |
| NMR Spectroscopy | Absorption of radiofrequency waves by atomic nuclei in a magnetic field. | Structural confirmation of the main component, identification and quantification of impurities.[1][2][8] | Provides detailed structural information, can identify unknown impurities.[1][2] | Lower sensitivity compared to GC-MS and HPLC for trace impurities. |
| LC-MS | Combines the separation power of HPLC with the detection capabilities of mass spectrometry. | Molecular weight and structural information of impurities.[5][9] | Highly effective for identifying and quantifying impurities.[5] | Matrix effects can sometimes suppress ionization. |
Experimental Protocols
Protocol 1: High-Performance Liquid Chromatography (HPLC) for Impurity Profiling
-
Instrument: Standard HPLC system with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase:
-
A: 0.1% Trifluoroacetic acid in Water
-
B: 0.1% Trifluoroacetic acid in Acetonitrile
-
-
Gradient: Start with 5% B, ramp to 95% B over 20 minutes, hold for 5 minutes, and then return to initial conditions.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection: UV at 254 nm.
-
Sample Preparation: Accurately weigh and dissolve the sample in the mobile phase to a concentration of approximately 0.5 mg/mL. Filter through a 0.45 µm syringe filter before injection.
Protocol 2: Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Impurities
-
Instrument: Standard GC-MS system.
-
Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Inlet Temperature: 250 °C.
-
Oven Program: Start at 60 °C, hold for 2 minutes, ramp to 280 °C at 15 °C/min, and hold for 5 minutes.
-
MSD Transfer Line: 280 °C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: 40-450 amu.
-
Sample Preparation: Dilute the sample in a suitable solvent (e.g., dichloromethane or ethyl acetate) to a concentration of approximately 1 mg/mL.
Protocol 3: Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
-
Instrument: 400 MHz or higher NMR spectrometer.
-
Sample Preparation: Dissolve approximately 5-10 mg of the sample in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or D₂O with a pH buffer).
-
Experiments:
-
¹H NMR: Provides information about the number and types of protons, which is useful for confirming the main structure and identifying impurities.
-
¹³C NMR: Provides information about the carbon skeleton.
-
2D NMR (COSY, HSQC, HMBC): These experiments are crucial for elucidating the structure of unknown impurities by establishing connectivity between protons and carbons.[1]
-
Visualizations
Caption: Workflow for impurity identification in this compound.
Caption: Potential degradation pathways of this compound.
References
- 1. veeprho.com [veeprho.com]
- 2. researchgate.net [researchgate.net]
- 3. hrcak.srce.hr [hrcak.srce.hr]
- 4. soeagra.com [soeagra.com]
- 5. biomedres.us [biomedres.us]
- 6. benchchem.com [benchchem.com]
- 7. documents.thermofisher.com [documents.thermofisher.com]
- 8. Absolute Quantitative 1H NMR Spectroscopy for Compound Purity Determination - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Impurity profiling and HPLC methods for drug quality compliance | AMSbiopharma [amsbiopharma.com]
Technical Support Center: (2-Bromopyridin-4-yl)methanamine
This technical support center provides essential information for researchers, scientists, and drug development professionals on the proper storage and handling of (2-Bromopyridin-4-yl)methanamine. Below you will find troubleshooting guides and frequently asked questions to ensure the integrity of your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound?
A1: To ensure the stability of this compound, it should be stored in a tightly closed container in a dry, cool, and well-ventilated place.[1][2][3] Some suppliers of similar bromopyridine compounds recommend long-term storage at 2-8°C.[4] For the dihydrochloride salt of this compound, it is also recommended to store it in a dry, cool, and well-ventilated place.[1]
Q2: What personal protective equipment (PPE) should be worn when handling this compound?
A2: When handling this compound or its salts, it is important to wear appropriate personal protective equipment. This includes safety glasses with side-shields, protective gloves, and impervious clothing to avoid skin and eye contact.[2][5] Handling should be performed in a well-ventilated area or under a chemical fume hood to avoid inhalation of any dust or vapors.[2][6]
Q3: What are the known hazards associated with this compound?
A3: this compound and structurally similar compounds are known to cause skin irritation, serious eye irritation, and may cause respiratory irritation.[5][6] It is crucial to avoid contact with skin and eyes and to prevent the formation of dust and aerosols during handling.[2]
Q4: Are there any known incompatibilities for this compound?
A4: While specific incompatibility data for this compound is limited, similar compounds are known to be incompatible with strong oxidizing agents, strong acids, and acid chlorides.[4][7] It is advisable to avoid these substances when working with this compound.
Storage Conditions Summary
| Parameter | Recommendation | Source(s) |
| Temperature | Store in a cool place. Long-term storage at 2-8°C is recommended for similar compounds. | [2][4] |
| Atmosphere | Store in a dry and well-ventilated area. Some similar compounds specify storage under an inert atmosphere. | [1][2][8] |
| Container | Keep container tightly closed. | [1][2] |
| Light | While not always specified, it is good practice to store in a light-resistant container. | |
| Retesting | It is recommended that the product be retested 12 months after receipt by the customer. |
Troubleshooting Guide
Issue: The compound has changed color (e.g., from white/off-white to yellow/brown).
-
Possible Cause: This may indicate degradation of the compound, possibly due to oxidation or exposure to light. Amines, in particular, can be susceptible to oxidation over time.
-
Recommended Action:
-
Assess the purity of the material using an appropriate analytical technique, such as HPLC-MS or NMR spectroscopy (see Experimental Protocols section).
-
If the purity is compromised and no longer meets the requirements for your experiment, it is recommended to use a fresh batch of the compound.
-
If the material must be used, consider purification by an appropriate method, such as column chromatography, though this may not be feasible for all users.
-
Issue: The compound does not fully dissolve in the intended solvent.
-
Possible Cause:
-
The compound may have degraded into less soluble impurities.
-
The concentration may be too high for the chosen solvent.
-
The incorrect form of the compound is being used (e.g., the free base versus a salt, which will have different solubility profiles).
-
-
Recommended Action:
-
Verify the solubility of the specific form of the compound (free base or salt) in your chosen solvent.
-
Try gentle heating or sonication to aid dissolution.
-
Filter the solution to remove any insoluble material, but be aware that this may alter the effective concentration.
-
Confirm the identity and purity of the compound analytically.
-
Issue: Inconsistent or unexpected experimental results.
-
Possible Cause: The integrity of the compound may be compromised due to improper storage or handling, leading to the presence of impurities that interfere with the experiment.
-
Recommended Action:
-
Review the storage and handling procedures for the compound to ensure they align with the recommendations.
-
Perform a quality control check on the compound to assess its purity.
-
If possible, use a fresh vial or a new batch of the compound to repeat the experiment and determine if the issue is with the specific aliquot used.
-
Experimental Protocols
Purity Assessment by High-Performance Liquid Chromatography (HPLC)
This is a general protocol for assessing the purity of this compound. The specific conditions may need to be optimized for your system.
-
Objective: To determine the purity of a sample of this compound.
-
Materials:
-
This compound sample
-
HPLC-grade acetonitrile
-
HPLC-grade water
-
Formic acid or trifluoroacetic acid (TFA)
-
C18 reverse-phase HPLC column
-
-
Procedure:
-
Sample Preparation: Prepare a stock solution of the compound in a suitable solvent (e.g., acetonitrile or a mixture of acetonitrile and water) at a concentration of approximately 1 mg/mL.
-
Mobile Phase Preparation:
-
Mobile Phase A: 0.1% formic acid or TFA in water.
-
Mobile Phase B: 0.1% formic acid or TFA in acetonitrile.
-
-
HPLC Conditions:
-
Column: C18 reverse-phase, e.g., 4.6 x 150 mm, 5 µm.
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 5-10 µL.
-
Detection: UV at a suitable wavelength (e.g., 254 nm).
-
Gradient: A typical starting point would be a linear gradient from 5% to 95% Mobile Phase B over 15-20 minutes.
-
-
Analysis: Inject the sample and analyze the resulting chromatogram. The purity can be estimated by the relative area of the main peak. For confirmation of the peak identity, an HPLC-MS system can be used.
-
Visualizations
Caption: Troubleshooting workflow for suspected sample degradation.
References
- 1. This compound hydrochloride - Safety Data Sheet [chemicalbook.com]
- 2. acrospharma.co.kr [acrospharma.co.kr]
- 3. (4-Bromopyridin-2-yl)methanamine - Safety Data Sheet [chemicalbook.com]
- 4. aksci.com [aksci.com]
- 5. aksci.com [aksci.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. fishersci.com [fishersci.com]
- 8. assets.thermofisher.cn [assets.thermofisher.cn]
Technical Support Center: Recrystallization of (2-Bromopyridin-4-yl)methanamine Derivatives
This technical support center provides guidance for researchers, scientists, and drug development professionals on the recrystallization of (2-Bromopyridin-4-yl)methanamine and its derivatives. The following troubleshooting guides and frequently asked questions (FAQs) address common issues encountered during the purification of these compounds.
Troubleshooting Guide
This guide is designed to help you resolve specific issues that may arise during the recrystallization process.
Q1: My compound is "oiling out" instead of forming crystals. What should I do?
A2: "Oiling out" is a common issue where the compound separates as a liquid instead of a solid. This can happen if the compound is impure or if the cooling process is too fast.[1][2][3] To resolve this, try the following:
-
Re-dissolve and cool slowly: Heat the solution to re-dissolve the oil, and then allow it to cool at a much slower rate. You can insulate the flask to slow down the cooling process.[2][3]
-
Add more solvent: Add a small amount of the "good" solvent (the one in which the compound is more soluble) to the heated solution before cooling.[2][4] This reduces the level of supersaturation.
-
Change the solvent system: Experiment with a different solvent or a mixed solvent system. A mixture of a good solvent and a poor solvent (an anti-solvent) can sometimes encourage crystallization.[2]
Q2: No crystals are forming, even after the solution has cooled to room temperature. What are the next steps?
A3: A lack of crystal formation usually indicates that the solution is not supersaturated. The following techniques can be used to induce crystallization:
-
Scratch the inner surface: Use a glass rod to gently scratch the inside of the flask at the surface of the solution. This creates nucleation sites for crystal growth.[1][5][6]
-
Add a seed crystal: If available, add a tiny crystal of the pure compound to the solution to initiate crystallization.[1][2][5]
-
Reduce the temperature: Place the flask in an ice bath or a refrigerator to further decrease the solubility of your compound.[1]
-
Reduce the solvent volume: Carefully evaporate some of the solvent to increase the concentration of the compound and then allow the solution to cool again.[1][3]
Q3: The recovery of my purified product is very low. What are the potential causes and how can I improve the yield?
A3: Low recovery can be caused by several factors. Here's how to address them:
-
Using too much solvent: This is a common reason for low yield, as a significant amount of the product remains dissolved in the mother liquor. Use the minimum amount of hot solvent necessary to dissolve the crude product.[5][7]
-
Premature crystallization: If crystals form during hot filtration, the product will be lost. Ensure your funnel and receiving flask are pre-heated.[5]
-
Incomplete crystallization: Make sure the solution is sufficiently cooled to maximize the amount of product that crystallizes out of the solution.[5]
-
Recover a second crop: Concentrate the mother liquor by evaporating some of the solvent and cool it again to obtain a second batch of crystals.[1]
Q4: How can I remove colored impurities from my sample?
A4: Colored impurities can often be removed using activated charcoal.[6]
-
Charcoal Treatment: After dissolving the crude compound in the hot solvent, add a small amount of activated charcoal to the solution. The colored impurities will adsorb onto the charcoal's surface.[6]
-
Hot Filtration: Perform a hot filtration to remove the activated charcoal and any other insoluble impurities before allowing the solution to cool.[6]
Frequently Asked Questions (FAQs)
Q1: What is a good starting solvent for the recrystallization of this compound derivatives?
A1: For polar pyridine derivatives, polar solvents are often a good starting point. Ethanol and methanol are commonly effective.[1][8] A mixed solvent system, such as ethanol/water or acetone/hexane, can also be very effective.[1][5] The ideal solvent is one in which your compound has high solubility at high temperatures and low solubility at room temperature or below.[1][8]
Q2: How do I select the right solvent system?
A2: The best way to select a solvent is through small-scale solubility tests.[5] Place a small amount of your crude product in several test tubes and add a few drops of different potential solvents. Observe the solubility at room temperature and upon heating. The ideal solvent will dissolve the compound when hot but not at room temperature.[5]
Q3: Can I convert my amine to a salt to improve crystallization?
A3: Yes, for amines, converting the freebase to a salt by adding an acid can significantly improve its crystallization properties.[2] Organic acids like acetic acid or trifluoroacetic acid can be used.[9]
Data Presentation
The following table summarizes potential solvent systems for the recrystallization of pyridine-containing compounds, based on literature for analogous structures. These should be considered as starting points and may require optimization.
| Solvent System | Typical Recovery Yield (%) | Typical Purity Achieved (%) | Notes |
| Methanol | 85-95 | >98 | Often provides good crystal formation for N-aryl pyridones.[8] |
| Ethanol | 80-90 | >98 | A common and effective solvent for recrystallization of pyridone derivatives.[8] |
| Ethanol/Water | 85-92 | >97 | The addition of water as an anti-solvent can improve crystal yield.[8] |
| Ethyl Acetate/Hexane | 75-85 | >97 | A good option when the compound is too soluble in ethyl acetate alone.[8] |
| Toluene/Heptane | 70-80 | >96 | Suitable for less polar derivatives.[8] |
Experimental Protocols
General Recrystallization Protocol (Single Solvent)
-
Solvent Selection: Based on solubility tests, choose a suitable solvent.
-
Dissolution: Place the crude this compound derivative in an Erlenmeyer flask and add a minimal amount of the chosen solvent.
-
Heating: Gently heat the mixture while stirring. Add small portions of the hot solvent until the compound is completely dissolved.[8]
-
Decolorization (Optional): If the solution is colored, remove it from the heat and add a small amount of activated charcoal. Reheat to boiling for a few minutes.[6]
-
Hot Filtration: If there are insoluble impurities or if charcoal was used, perform a hot gravity filtration to remove them.[1]
-
Cooling: Allow the hot, clear filtrate to cool slowly to room temperature. Then, place it in an ice bath to maximize crystal formation.[1]
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.[1]
-
Washing: Wash the crystals with a small amount of cold solvent.[1]
-
Drying: Dry the purified crystals, for example, in a vacuum oven.[1]
Mandatory Visualization
Caption: A general workflow for the recrystallization process.
Caption: A decision tree for troubleshooting common recrystallization issues.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Chemistry Teaching Labs - Problems with Recrystallisations [chemtl.york.ac.uk]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. web.mnstate.edu [web.mnstate.edu]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Catalyst Selection for Efficient Coupling with (2-Bromopyridin-4-yl)methanamine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with (2-Bromopyridin-4-yl)methanamine in cross-coupling reactions.
Frequently Asked Questions (FAQs)
Q1: What are the most common and effective types of cross-coupling reactions for this compound?
A1: The most suitable cross-coupling reactions for this compound are palladium-catalyzed reactions that form new carbon-carbon or carbon-nitrogen bonds. These include:
-
Suzuki-Miyaura Coupling: For forming carbon-carbon bonds with aryl, heteroaryl, or vinyl boronic acids or esters.[1][2]
-
Buchwald-Hartwig Amination: For synthesizing carbon-nitrogen bonds by coupling with primary or secondary amines.[3][4][5][6][7]
-
Sonogashira Coupling: For creating carbon-carbon bonds with terminal alkynes.[8][9][10][11]
-
Heck Coupling: For forming carbon-carbon bonds with alkenes.[12][13][14][15][16]
Q2: What are the key challenges when performing cross-coupling reactions with 2-bromopyridine derivatives?
A2: Researchers may encounter several challenges, including:
-
Catalyst Inhibition: The nitrogen atom of the pyridine ring can coordinate with the palladium catalyst, potentially leading to deactivation or the formation of unreactive complexes. This is sometimes referred to as the "2-pyridyl problem".[17]
-
Difficult Oxidative Addition: While more reactive than the corresponding chloride, the C-Br bond's oxidative addition to the palladium center can be slow.[18]
-
Side Reactions: Unwanted side reactions such as homocoupling of the coupling partner (e.g., boronic acid) and debromination of the starting material can occur.[9][19]
Q3: How does the aminomethyl group at the 4-position influence the reactivity of 2-bromopyridine?
A3: The aminomethyl group at the 4-position is an electron-donating group. This can slightly increase the electron density of the pyridine ring, potentially making oxidative addition to the palladium catalyst more challenging compared to unsubstituted 2-bromopyridine. However, the fundamental reactivity of the C-Br bond in palladium-catalyzed cross-coupling reactions is retained.
Troubleshooting Guides
Issue 1: Low or No Yield in Suzuki-Miyaura Coupling
| Potential Cause | Troubleshooting Steps |
| Inactive Catalyst | * Use a fresh batch of palladium catalyst or a more air- and moisture-stable precatalyst.[20] * Ensure proper storage of the catalyst under an inert atmosphere.[20] |
| Suboptimal Ligand | * For electron-rich substrates like this compound, bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) are often more effective.[18][20] * Screen a variety of ligands to find the optimal one for your specific substrate. |
| Incorrect Base | * The base is crucial for the transmetalation step.[21] Common bases include K₂CO₃, K₃PO₄, and Cs₂CO₃.[1][20] * Perform a screen of different bases to find the most effective one.[20] |
| Poor Solubility | * Ensure all reactants are soluble in the chosen solvent system. A mixture of an organic solvent (e.g., 1,4-dioxane, toluene, THF) and water is common.[1][19][21] * Adjust the solvent ratio or switch to a different solvent like DMF if solubility is an issue.[20] |
| Inadequate Degassing | * Oxygen can deactivate the Pd(0) catalyst.[9][20] * Thoroughly degas the solvent and reaction mixture by sparging with an inert gas (e.g., Argon) or by using several freeze-pump-thaw cycles.[20] |
Issue 2: Low Yield in Buchwald-Hartwig Amination
| Potential Cause | Troubleshooting Steps |
| Catalyst System | * A combination of a palladium precursor like Pd(OAc)₂ or Pd₂(dba)₃ with a bulky, electron-rich phosphine ligand (e.g., XPhos) is often effective for 2-bromopyridines.[18] |
| Base Selection | * A strong base like NaOt-Bu is typically required to deprotonate the amine.[5][6] * Ensure the base is dry and of high quality. |
| Volatile Amine | * For volatile amines, performing the reaction in a sealed tube can prevent their escape and improve yields.[3][4][5][6] |
| Reaction Temperature | * Heating is usually necessary, typically in the range of 80-110 °C.[7] However, excessive heat can lead to catalyst decomposition.[19] |
Issue 3: Low Yield in Sonogashira Coupling
| Potential Cause | Troubleshooting Steps |
| Catalyst Inactivity | * Ensure the palladium catalyst is fresh and handled under an inert atmosphere. The formation of palladium black indicates catalyst decomposition.[22] * The copper(I) iodide (CuI) co-catalyst is sensitive to oxidation; use a fresh source.[9][22] |
| Alkyne Homocoupling (Glaser Coupling) | * This is a common side reaction promoted by oxygen.[9][22] Rigorous degassing and maintaining an inert atmosphere are crucial.[9][22] * Reduce the loading of the copper co-catalyst.[9][22] |
| Inhibition by Amine Hydrohalide | * The amine hydrohalide salt formed during the reaction can precipitate and hinder the reaction. Using a solvent in which the salt is more soluble or adding a co-solvent can help.[9] |
Data Presentation
Table 1: Recommended Catalyst Systems for Suzuki-Miyaura Coupling of 2-Bromopyridines
| Palladium Precursor | Ligand | Base | Solvent System | Temperature (°C) |
| Pd(OAc)₂ | SPhos | K₃PO₄ | 1,4-dioxane/water | 80-100 |
| Pd₂(dba)₃ | XPhos | K₂CO₃ | Toluene/water | 80-110 |
| Pd(dppf)Cl₂ | - | Cs₂CO₃ | DMF | 80-100 |
| Pd(PPh₃)₄ | - | K₂CO₃ | 1,4-dioxane/water | 90-100 |
Note: Yields are highly dependent on the specific coupling partner.[18]
Table 2: Recommended Conditions for Buchwald-Hartwig Amination of 2-Bromopyridines
| Palladium Precursor | Ligand | Base | Solvent | Temperature (°C) |
| Pd(OAc)₂ | dppp | NaOt-Bu | Toluene | 80 |
| Pd₂(dba)₃ | XPhos | NaOt-Bu | Toluene | 80-110 |
Note: For volatile amines, sealed tubes are recommended.[5][6][18]
Table 3: Recommended Conditions for Sonogashira Coupling of 2-Bromopyridines
| Palladium Catalyst | Copper Co-catalyst | Base | Solvent | Temperature (°C) |
| Pd(CF₃COO)₂/PPh₃ | CuI | Et₃N | DMF | 100 |
| Pd(PPh₃)₄ | CuI | Et₃N | THF/Et₃N | Room Temp - 60 |
| PdCl₂(PPh₃)₂ | CuI | DIPEA | DMF | 80-100 |
Note: Yields are highly dependent on the specific alkyne coupling partner.[8]
Experimental Protocols
General Protocol for Suzuki-Miyaura Coupling
-
Reaction Setup: In a dry Schlenk flask, combine this compound (1.0 equiv.), the desired arylboronic acid (1.2-1.5 equiv.), and the base (e.g., K₃PO₄, 2.0-3.0 equiv.).[18]
-
Catalyst Addition: In a glovebox or under a stream of inert gas, add the palladium precursor (e.g., Pd(OAc)₂, 2 mol%) and the ligand (e.g., SPhos, 4 mol%).[18]
-
Inert Atmosphere: Seal the flask and evacuate and backfill with argon or nitrogen. Repeat this cycle three times.[1][18]
-
Solvent Addition: Add the degassed solvent system (e.g., a 4:1 mixture of 1,4-dioxane and water) via syringe.[1][18]
-
Reaction: Heat the reaction mixture to 80-100 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS.[18]
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.[18]
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, concentrate, and purify the residue by column chromatography.[1]
General Protocol for Buchwald-Hartwig Amination (for volatile amines)
-
Reaction Setup: To a sealable reaction tube, add the palladium precursor (e.g., Pd(OAc)₂, 5 mol%), the ligand (e.g., dppp, 10 mol%), and the base (e.g., NaOt-Bu, 2.0 equiv.).[5][6]
-
Reagent Addition: Add this compound (1.0 equiv.) and the degassed solvent (e.g., toluene). Cool the tube to -78 °C and add the volatile amine (5.0 equiv.).[5][6]
-
Reaction: Seal the tube and heat to 80-110 °C with stirring. Monitor the reaction by TLC or LC-MS.[5][6][18]
-
Work-up: After cooling, dilute the reaction mixture with ethyl acetate and filter through a pad of celite. Wash the filtrate with water and brine.[18]
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, concentrate, and purify the residue by column chromatography.[18]
Mandatory Visualization
Caption: Catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Caption: Catalytic cycle for the Buchwald-Hartwig amination.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. A practical Buchwald-Hartwig amination of 2-bromopyridines with volatile amines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Collection - A Practical BuchwaldâHartwig Amination of 2-Bromopyridines with Volatile Amines - The Journal of Organic Chemistry - Figshare [acs.figshare.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. benchchem.com [benchchem.com]
- 8. Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes [scirp.org]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 12. Boosting the activity of Mizoroki–Heck cross-coupling reactions with a supramolecular palladium catalyst favouring remote Zn⋯pyridine interactions - Faraday Discussions (RSC Publishing) DOI:10.1039/D2FD00165A [pubs.rsc.org]
- 13. arkat-usa.org [arkat-usa.org]
- 14. Heck Reaction [organic-chemistry.org]
- 15. Palladium-Catalyzed Heck Coupling Reaction of Aryl Bromides in Aqueous Media Using Tetrahydropyrimidinium Salts as Carbene Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 16. diva-portal.org [diva-portal.org]
- 17. benchchem.com [benchchem.com]
- 18. benchchem.com [benchchem.com]
- 19. benchchem.com [benchchem.com]
- 20. benchchem.com [benchchem.com]
- 21. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 22. benchchem.com [benchchem.com]
Technical Support Center: Solvent Effects on the Reactivity of (2-Bromopyrin-4-yl)methanamine
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with (2-Bromopyridin-4-yl)methanamine. The information is presented in a question-and-answer format to directly address common experimental challenges, with a focus on the critical role of the solvent in three key reaction types: Palladium-Catalyzed Cross-Coupling, Nucleophilic Aromatic Substitution (SNAr), and reactions involving the aminomethyl group.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Buchwald-Hartwig)
Question 1: My Suzuki-Miyaura coupling reaction of this compound with an arylboronic acid is giving a low or no yield. What are the likely solvent-related causes and how can I troubleshoot this?
Answer:
Low yields in Suzuki-Miyaura couplings involving 2-bromopyridines are frequently linked to suboptimal solvent choice. The presence of the aminomethyl group in your substrate introduces additional complexities. Here are key factors to consider and troubleshoot:
-
Solvent Polarity and Composition: For Suzuki couplings of bromopyridines, a biphasic mixture of an organic solvent and water is often optimal.[1] This is because the inorganic base (e.g., K₂CO₃, K₃PO₄) has better solubility in the aqueous phase, while the organic substrate and catalyst reside in the organic phase.
-
Troubleshooting Tip: If you are using a single organic solvent, switch to a mixture such as 1,4-dioxane/water or toluene/water, typically in a 4:1 or 5:1 ratio.[1]
-
-
Base Solubility: The chosen base must have some solubility in the reaction medium to be effective. If you are using a non-polar solvent like toluene, the addition of water is crucial for dissolving inorganic bases.
-
Troubleshooting Tip: For K₂CO₃, a 1,4-dioxane/water mixture is a good starting point. For a stronger, non-nucleophilic base like K₃PO₄, a toluene/H₂O or t-BuOH/H₂O system can be effective.[1]
-
-
Catalyst Inhibition by the Aminomethyl Group: The primary amine on your substrate can coordinate to the palladium catalyst, potentially leading to catalyst deactivation or the formation of inactive complexes.
-
Troubleshooting Tip:
-
Protect the Amine: Consider protecting the aminomethyl group as a carbamate (e.g., Boc) or an amide. This will prevent it from interfering with the catalyst.
-
Ligand Choice: Use bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos) which can sometimes mitigate catalyst inhibition issues.
-
-
-
Degassing: Palladium(0) catalysts are sensitive to oxidation. It is critical to use thoroughly degassed solvents.
-
Troubleshooting Tip: Degas your solvents by sparging with an inert gas (nitrogen or argon) for 30-60 minutes before use.
-
Question 2: I am observing significant dehalogenation (protodebromination) of my this compound in a Stille or Suzuki coupling. How can the solvent influence this side reaction?
Answer:
Dehalogenation is a common side reaction in palladium-catalyzed cross-couplings. The solvent can play a role in the rate of this undesired process.
-
Solvent Influence: Solvents like DMF and 1,4-dioxane have been observed to promote more dehalogenation in some cases compared to less polar solvents like toluene.[1]
-
Troubleshooting Steps:
-
Switch to a Less Polar Solvent: Try changing your solvent system to toluene/water.
-
Optimize Reaction Rate: A sluggish reaction can sometimes lead to more side reactions. A solvent system that promotes a faster reaction rate for your specific coupling may minimize dehalogenation. For Suzuki reactions of similar substrates, toluene/H₂O and t-BuOH/H₂O with bulky phosphine ligands have proven efficient.[1]
-
Ensure Rigorous Degassing: Oxygen can contribute to catalyst decomposition pathways that may lead to dehalogenation.
-
Question 3: My Buchwald-Hartwig amination using this compound as the substrate is not working. What solvent should I be using?
Answer:
Buchwald-Hartwig aminations are highly sensitive to the choice of solvent, base, and ligand.
-
Recommended Solvents: Relatively non-polar aprotic solvents are generally preferred. Toluene is a well-established and common solvent for the Buchwald-Hartwig amination of bromopyridines.[1] 1,4-Dioxane can also be effective.
-
Key Considerations:
-
Base: A strong, non-nucleophilic base is crucial. Sodium or lithium tert-butoxide (NaOtBu, LiOtBu) are common choices. Ensure the base is fresh and handled under inert conditions.
-
Ligand: The choice of phosphine ligand is critical. For electron-deficient substrates, bulky, electron-rich ligands like XPhos, SPhos, or RuPhos are often necessary.
-
Catalyst Inhibition: As with Suzuki coupling, the aminomethyl group can inhibit the catalyst. Protection of the amine is a viable strategy to improve reaction outcomes.
-
Nucleophilic Aromatic Substitution (SNAr)
Question 4: I am trying to perform an SNAr reaction with this compound and a nucleophile, but the reaction is very slow. How can I use the solvent to improve the reaction rate?
Answer:
The rate of SNAr reactions is highly dependent on the solvent.
-
Solvent Effects in SNAr:
-
Polar Aprotic Solvents: These are generally the solvents of choice for SNAr reactions. Solvents like DMSO, DMF, and acetonitrile can significantly accelerate the reaction. They are effective at solvating the cation of the nucleophile's salt, leaving the anion more "naked" and nucleophilic.
-
Polar Protic Solvents: Solvents like water and alcohols (e.g., isopropanol, t-butanol) can slow down SNAr reactions.[2] They do this by forming hydrogen bonds with the nucleophile, creating a solvent shell that reduces its nucleophilicity.[3]
-
-
Troubleshooting Steps:
-
Switch to a Polar Aprotic Solvent: If you are using a protic solvent, change to DMF, DMSO, or acetonitrile.
-
Increase Temperature: SNAr reactions often require elevated temperatures (80-130 °C), especially with less activated substrates.[4]
-
Consider a Stronger Base: If your nucleophile is an alcohol or thiol, a strong base is needed to deprotonate it. Ensure the base is soluble in your chosen solvent.
-
General Troubleshooting
Question 5: My starting material, this compound, is available as a hydrochloride salt. How does this affect my solvent and reaction setup?
Answer:
Using the hydrochloride salt requires an additional consideration for the base.
-
Solubility: The HCl salt is often poorly soluble in many common organic solvents like THF and toluene.
-
Neutralization: You must add at least one extra equivalent of base to neutralize the HCl salt and generate the free amine in situ.
-
Troubleshooting Steps:
-
Add Excess Base: Use an additional equivalent of a non-nucleophilic base like triethylamine (TEA) or diisopropylethylamine (DIPEA) to liberate the free base before adding the primary base for your reaction.
-
Isolate the Free Base: For sensitive reactions, you can isolate the free base before use. Dissolve the HCl salt in a saturated aqueous solution of a weak base like NaHCO₃, extract the free amine with an organic solvent (e.g., dichloromethane or ethyl acetate), dry the organic layer, and use the solution directly or after careful removal of the solvent.
-
Data Presentation
The following tables summarize quantitative data on the effect of solvents in palladium-catalyzed reactions of substrates structurally similar to this compound. This data should be used as a guide for solvent selection and optimization.
Table 1: Illustrative Solvent Effects on Suzuki-Miyaura Coupling of 2-Bromo-4-fluoro-5-methylpyridine with 4-methoxyphenylboronic acid (Note: This data is representative for a similar substrate and should be used as a guide for optimization.)
| Ligand | Palladium Precursor | Base | Solvent | Temperature (°C) | Time (h) | Illustrative Yield (%) |
| PPh₃ | Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | 100 | 18 | 45 |
| dppf | Pd(dppf)Cl₂ | Cs₂CO₃ | 1,4-Dioxane/H₂O | 90 | 12 | 78 |
| SPhos | Pd₂(dba)₃ | K₃PO₄ | Toluene/H₂O | 80 | 4 | 92 |
| XPhos | Pd₂(dba)₃ | K₃PO₄ | t-BuOH/H₂O | 80 | 4 | 95 |
Table 2: Solvent Screening for Buchwald-Hartwig Amination of Bromobenzene with Secondary Amines (Note: This data provides a general trend and suggests that relatively non-polar solvents are preferred.)
| Solvent | Conversion (%) |
| Toluene | >95 |
| 1,4-Dioxane | >90 (Satisfactory) |
Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Coupling
This protocol provides a starting point for the Suzuki-Miyaura coupling of this compound with an arylboronic acid. Optimization for specific substrates is recommended.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2-1.5 equiv)
-
Palladium catalyst (e.g., Pd(dppf)Cl₂, 3 mol%)
-
Base (e.g., K₂CO₃, 2.0 equiv)
-
Degassed solvent system (e.g., 1,4-dioxane/water 4:1)
-
Inert gas (Argon or Nitrogen)
-
Standard glassware for inert atmosphere reactions
Procedure:
-
Reaction Setup: To a dry Schlenk flask, add this compound, the arylboronic acid, the base, and the palladium catalyst.
-
Inert Atmosphere: Seal the flask, then evacuate and backfill with an inert gas. Repeat this cycle three times.
-
Solvent Addition: Add the degassed solvent system via syringe. The typical reaction concentration is between 0.1 and 0.5 M with respect to the bromopyridine.
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-100 °C) with vigorous stirring.
-
Monitoring: Monitor the progress of the reaction by a suitable analytical technique (e.g., TLC or LC-MS).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography.
Protocol 2: General Procedure for Buchwald-Hartwig Amination
This protocol is a general starting point for the amination of this compound.
Materials:
-
This compound (1.0 equiv)
-
Amine coupling partner (1.2 equiv)
-
Palladium pre-catalyst (e.g., Pd₂(dba)₃, 2 mol%)
-
Phosphine ligand (e.g., XPhos, 4 mol%)
-
Strong, non-nucleophilic base (e.g., NaOtBu, 1.4 equiv)
-
Anhydrous, degassed toluene
-
Inert gas (Argon or Nitrogen)
Procedure:
-
Reaction Setup: In a glovebox or under a stream of inert gas, add the palladium pre-catalyst, ligand, and base to a dry Schlenk flask.
-
Add Reagents: Add the this compound and the amine coupling partner.
-
Solvent Addition: Add anhydrous, degassed toluene.
-
Reaction: Seal the flask and heat to the desired temperature (typically 80-110 °C) with stirring.
-
Monitoring: Monitor the reaction by TLC or LC-MS.
-
Work-up: After completion, cool the reaction to room temperature. Quench carefully with saturated aqueous ammonium chloride. Extract the product with an organic solvent, wash with brine, dry, and concentrate.
-
Purification: Purify the crude product by flash column chromatography.
Visualizations
Caption: Troubleshooting workflow for low yields in Suzuki-Miyaura coupling.
Caption: Logical relationship between solvent type and SNAr reaction rate.
References
- 1. uwindsor.ca [uwindsor.ca]
- 2. Transition metal-catalyzed cross-coupling reactions of N-aryl-2-aminopyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Developing Ligands for Palladium(II)-Catalyzed C–H Functionalization: Intimate Dialogue between Ligand and Substrate - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Palladium-Catalyzed Chelation-Assisted Regioselective Oxidative Dehydrogenative Homocoupling/Ortho-Hydroxylation in N-Phenylpyrazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Analysis of the Reactivity of 2-Bromopyridine and 4-Bromopyridine Isomers
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the chemical reactivity of 2-bromopyridine and 4-bromopyridine, two isomeric building blocks crucial in the synthesis of pharmaceuticals and functional materials. The reactivity of these isomers is primarily dictated by the position of the bromine atom relative to the nitrogen atom within the pyridine ring, which influences their susceptibility to palladium-catalyzed cross-coupling reactions and nucleophilic aromatic substitution. This document summarizes key reactivity trends, presents available experimental data for direct comparison, and provides detailed experimental protocols for seminal reactions.
Executive Summary
In general, for palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura and Buchwald-Hartwig amination, the reactivity is governed by the C-Br bond strength, and both isomers exhibit high reactivity. Subtle differences can arise due to steric hindrance and the electronic environment around the C-Br bond. In contrast, for nucleophilic aromatic substitution (SNAr) reactions, both the 2- and 4-positions are activated due to the electron-withdrawing nature of the pyridine nitrogen. Theoretical considerations and some experimental evidence suggest that the 4-position may be inherently more reactive towards nucleophilic attack.
Data Presentation: Comparative Reactivity in Key Transformations
The following tables summarize quantitative data from studies where the reactivity of 2-bromopyridine and 4-bromopyridine or their derivatives were compared, or where typical reaction outcomes can be inferred.
Table 1: Comparison in Palladium-Catalyzed Mizoroki-Heck Reaction
| Substrate | Coupling Partner | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 2-Bromopyridine | Butyl acrylate | Pd(OAc)₂ / Supramolecular Ligand | K₂CO₃ | Toluene | 130 | 1 | <11 |
| 4-Bromopyridine | Butyl acrylate | Pd(OAc)₂ / Supramolecular Ligand | K₂CO₃ | Toluene | 130 | 1 | <11 |
| 3-Bromopyridine | Butyl acrylate | Pd(OAc)₂ / Supramolecular Ligand | K₂CO₃ | Toluene | 130 | 1 | 78 |
Data from a study on Mizoroki-Heck cross-coupling reactions, which indicates that under these specific supramolecular catalytic conditions, both 2- and 4-bromopyridine show significantly lower reactivity compared to 3-bromopyridine.[1]
Table 2: General Reactivity Trends and Typical Yields in Common Reactions
| Reaction Type | 2-Bromopyridine Reactivity | 4-Bromopyridine Reactivity | Typical Yield Range | Notes |
| Suzuki-Miyaura Coupling | High | High | 70-95% | Both isomers are excellent substrates. Reaction conditions are generally mild for both. |
| Buchwald-Hartwig Amination | High | High | 60-98% | A wide range of amines can be coupled with both isomers in high yields. |
| Nucleophilic Aromatic Substitution (SNAr) | Activated | Activated (Potentially more reactive) | 50-95% | The 2- and 4-positions are electronically activated for nucleophilic attack. The relative reactivity can depend on the nucleophile and reaction conditions. |
Theoretical Basis for Reactivity Differences
The differing reactivity of 2- and 4-bromopyridine can be rationalized by considering the electronic and steric factors at play in different reaction mechanisms.
Palladium-Catalyzed Cross-Coupling Reactions
In reactions like Suzuki-Miyaura and Buchwald-Hartwig amination, the key initial step is the oxidative addition of the palladium(0) catalyst to the carbon-bromine bond. The strength of this bond is the primary determinant of reactivity. For both 2- and 4-bromopyridine, the C-Br bond is readily accessible for oxidative addition, leading to high reactivity in these transformations. Steric hindrance around the 2-position could potentially lead to slightly slower reaction rates compared to the more accessible 4-position in some cases, though both are generally considered highly reactive substrates.
Nucleophilic Aromatic Substitution (SNAr)
In SNAr, the pyridine nitrogen plays a crucial role. The electron-withdrawing nature of the nitrogen atom polarizes the ring, making the carbon atoms at the 2- and 4-positions (ortho and para to the nitrogen) electrophilic and thus susceptible to nucleophilic attack.[2] The reaction proceeds through a negatively charged intermediate called a Meisenheimer complex. The stability of this intermediate is key to the reaction's feasibility. For both 2- and 4-bromopyridine, the negative charge in the Meisenheimer complex can be delocalized onto the electronegative nitrogen atom through resonance, which provides significant stabilization.[2] This explains why these positions are activated for SNAr. Some computational and experimental studies suggest that the 4-position is inherently more activated towards nucleophilic attack than the 2-position.
Experimental Protocols
The following are representative experimental protocols for key reactions involving bromopyridines. These should be considered as starting points and may require optimization for specific substrates and scales.
Suzuki-Miyaura Coupling
Materials:
-
Bromopyridine (2- or 4-isomer) (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Base (e.g., K₂CO₃, 2.0 equiv)
-
Degassed solvent (e.g., 1,4-Dioxane/H₂O, 4:1)
Procedure:
-
To an oven-dried Schlenk flask, add the bromopyridine, arylboronic acid, palladium catalyst, and base.
-
Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.
-
Add the degassed solvent via syringe.
-
Heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Buchwald-Hartwig Amination
Materials:
-
Bromopyridine (2- or 4-isomer) (1.0 equiv)
-
Amine (1.2 equiv)
-
Palladium precursor (e.g., Pd₂(dba)₃, 1-2 mol%)
-
Phosphine ligand (e.g., XPhos, 2-4 mol%)
-
Base (e.g., NaOtBu, 1.4 equiv)
-
Anhydrous, degassed solvent (e.g., Toluene or 1,4-Dioxane)
Procedure:
-
In a glovebox or under an inert atmosphere, add the palladium precursor, ligand, and base to a dry Schlenk tube.
-
Add the bromopyridine and the amine.
-
Add the degassed solvent.
-
Seal the tube and heat the reaction mixture to 80-110 °C with stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
After cooling to room temperature, dilute the mixture with an organic solvent and filter through a pad of celite.
-
Wash the filtrate with water and brine, dry the organic layer, and concentrate.
-
Purify the crude product by column chromatography.
Nucleophilic Aromatic Substitution (SNAr) with an Alkoxide
Materials:
-
Bromopyridine (2- or 4-isomer) (1.0 equiv)
-
Sodium alkoxide (e.g., Sodium methoxide, 1.5 equiv)
-
Anhydrous polar aprotic solvent (e.g., DMF or DMSO)
Procedure:
-
To a stirred solution of the sodium alkoxide in the anhydrous solvent, add the bromopyridine at room temperature.
-
Heat the reaction mixture to a temperature between 80-120 °C.
-
Monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
Cool the reaction to room temperature and quench with water.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with water and brine, dry, and concentrate.
-
Purify the crude product by column chromatography.
Mandatory Visualization
Caption: Logical relationship of 2- and 4-bromopyridine reactivity pathways.
Caption: A generalized experimental workflow for cross-coupling reactions.
Caption: Key stabilization in the SNAr mechanism for halopyridines.
References
A Comparative Guide to (2-Bromopyridin-4-yl)methanamine and Other Bromopyridine Building Blocks for Researchers in Drug Discovery
In the landscape of pharmaceutical and materials science, bromopyridines are indispensable building blocks for the synthesis of complex molecular architectures. Their utility is most pronounced in palladium-catalyzed cross-coupling reactions, which are fundamental to modern organic synthesis. This guide provides an objective comparison of (2-Bromopyridin-4-yl)methanamine with other common bromopyridine isomers, focusing on their reactivity in key cross-coupling reactions, supported by available experimental data.
General Reactivity Profile of Bromopyridine Isomers
The reactivity of bromopyridines in palladium-catalyzed cross-coupling reactions is significantly influenced by the position of the bromine atom on the pyridine ring. The electron-withdrawing nature of the pyridine nitrogen deactivates the ring towards electrophilic substitution compared to benzene but activates it for nucleophilic aromatic substitution and facilitates the oxidative addition step in cross-coupling reactions. This effect is most pronounced at the ortho (2-) and para (4-) positions.[1]
In general, the expected order of reactivity for bromopyridine isomers in palladium-catalyzed cross-coupling reactions is:
2-Bromopyridine ≈ 4-Bromopyridine > 3-Bromopyridine [1]
This trend is attributed to the electronic effects within the pyridine ring, where the carbon atoms at the 2- and 4-positions are more electron-deficient, making them more susceptible to oxidative addition by the palladium catalyst.[1] While 2-bromopyridines are highly reactive, the proximity of the nitrogen atom's lone pair can sometimes lead to coordination with the palladium catalyst, potentially inhibiting the reaction and requiring the use of specialized ligands to achieve high yields.[1] 3-Bromopyridines are the least reactive and often necessitate more forcing conditions, such as higher temperatures or more active catalysts, to achieve comparable yields.[1]
This compound, the focus of this guide, is a 2-bromopyridine derivative with an aminomethyl substituent at the 4-position. The presence of this electron-donating group can subtly influence the electronic properties of the pyridine ring and may also play a role in coordinating with the metal catalyst.
Comparative Performance in Cross-Coupling Reactions
The following tables summarize representative quantitative data for the performance of various bromopyridine building blocks in three key palladium-catalyzed cross-coupling reactions: Suzuki-Miyaura coupling, Buchwald-Hartwig amination, and Sonogashira coupling. It is important to note that direct comparative studies for this compound are limited. Therefore, data for structurally similar compounds are included to provide a predictive analysis of its reactivity.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a versatile method for the formation of C-C bonds.
| Bromopyridine Derivative | Coupling Partner | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| 2-Bromopyridine | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | 80 | 12 | ~85 | [2] |
| 3-Bromopyridine | Phenylboronic acid | Pd(OAc)₂/SPhos | K₃PO₄ | 1,4-Dioxane | 100 | 4 | ~95 | [2] |
| 4-Bromopyridine | Phenylboronic acid | Not Specified | Not Specified | Not Specified | Not Specified | Not Specified | Generally High | [1] |
| 2-Bromo-4-methylpyridine | Phenylboronic acid | Pd(dppf)Cl₂ | K₂CO₃ | 1,4-Dioxane/H₂O | Not Specified | Not Specified | 81 | [3] |
| 2-Amino-5-bromo-4-methylpyridine | Arylboronic acid | Pd(PPh₃)₄ | K₃PO₄ | 1,4-Dioxane/H₂O | 85-95 | 12-18 | Good to Excellent | [3] |
| 5-Bromo-2-methylpyridin-3-amine | Phenylboronic acid | Pd(PPh₃)₄ | K₃PO₄ | 1,4-Dioxane/H₂O | 90 | 16 | 85 | [4] |
Based on these trends, this compound, as a 2-bromo isomer, is expected to exhibit good to excellent yields in Suzuki-Miyaura coupling reactions. The aminomethyl group at the C4 position is not expected to significantly hinder the reaction.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful tool for the formation of C-N bonds.
| Bromopyridine Derivative | Amine | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| 2-Bromopyridine | Volatile Amines | Pd(OAc)₂/dppp | NaOtBu | Toluene | 80 | Not Specified | 55-98 | [5] |
| 3-Bromopyridine | Aniline | Pd₂(dba)₃/XPhos | NaOtBu | Toluene | 100 | 2 | 95 | [6] |
| 2-Bromo-6-methylpyridine | (+/-)-trans-1,2-diaminocyclohexane | Pd₂(dba)₃/BINAP | NaOtBu | Toluene | 80 | 4 | 60 | [6] |
| 2-Amino-5-bromo-4-methylpyridine | Arylamine | Pd₂(dba)₃/Xantphos | Cs₂CO₃ | Toluene | 110 | Not Specified | Good to Excellent | [7] |
This compound is expected to be a viable substrate for Buchwald-Hartwig amination, with the potential for the primary amine of the aminomethyl group to also participate in the reaction if not protected.
Sonogashira Coupling
The Sonogashira coupling enables the formation of C-C bonds between a terminal alkyne and an organic halide.
| Bromopyridine Derivative | Alkyne | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| 2-Bromopyridine | Phenylacetylene | NS-MCM-41-Pd/CuI/PPh₃ | Et₃N | NMP | 90 | 3 | 99 | [8] |
| 3-Bromopyridine | Phenylacetylene | NS-MCM-41-Pd/CuI/PPh₃ | Et₃N | NMP | 90 | 24 | 98 | [8] |
| 2-Amino-3-bromopyridine | Phenylacetylene | Pd(CF₃COO)₂/PPh₃/CuI | Et₃N | DMF | 100 | 3 | 72-96 | [9] |
| 2-Amino-4-bromopyridine | Terminal Alkynes | Pd catalyst/CuI | Amine Base | Not Specified | Not Specified | Not Specified | Good to Excellent | [1] |
As a 2-bromopyridine derivative, this compound is anticipated to be a good substrate for the Sonogashira coupling, affording high yields of the corresponding alkynylpyridine.
Experimental Protocols
Detailed methodologies are crucial for the successful implementation of these cross-coupling reactions. Below are representative protocols for each of the discussed transformations, which can be adapted for this compound.
General Protocol for Suzuki-Miyaura Coupling
This protocol is a starting point and may require optimization for specific substrates.[3]
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2–1.5 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂, 2-5 mol%)
-
Base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃, 2.0–3.0 equiv)
-
Anhydrous and degassed solvent (e.g., 1,4-dioxane/water, toluene/water)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
To a dry Schlenk flask, add this compound, the arylboronic acid, the base, and the palladium catalyst.
-
Seal the vessel and evacuate and backfill with an inert gas three times.
-
Add the degassed solvent system via syringe.
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the mixture to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
General Protocol for Buchwald-Hartwig Amination
This protocol should be adapted and optimized for the specific amine coupling partner.[6]
Materials:
-
This compound (1.0 equiv)
-
Amine (1.2 equiv)
-
Palladium precursor (e.g., Pd₂(dba)₃, 2 mol%)
-
Phosphine ligand (e.g., XPhos, 4 mol%)
-
Base (e.g., NaOtBu, 1.4 equiv)
-
Anhydrous toluene
-
Inert gas (Argon or Nitrogen)
Procedure:
-
In a dry Schlenk flask under an inert atmosphere, combine this compound, the palladium precursor, the ligand, and the base.
-
Add anhydrous toluene and the amine coupling partner.
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
After completion, cool the reaction to room temperature and dilute with an organic solvent.
-
Filter the mixture through a pad of Celite and wash the filtrate with water and brine.
-
Dry the organic layer and concentrate under vacuum.
-
Purify the crude product by column chromatography.
General Protocol for Sonogashira Coupling
This protocol provides a general starting point for the Sonogashira coupling.[1]
Materials:
-
This compound (1.0 equiv)
-
Terminal alkyne (1.2 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Copper(I) iodide (CuI, 5-10 mol%)
-
Amine base (e.g., triethylamine, diisopropylamine)
-
Anhydrous solvent (e.g., DMF, THF)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add this compound, the palladium catalyst, and copper(I) iodide.
-
Add the anhydrous solvent and the amine base.
-
Add the terminal alkyne dropwise to the mixture.
-
Stir the reaction at room temperature or with gentle heating (40-60 °C).
-
Monitor the reaction progress by TLC or LC-MS.
-
Once complete, quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate the organic layer, and purify the crude product by column chromatography.
Visualizations
The following diagrams illustrate the key catalytic cycles and a general experimental workflow.
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: Catalytic cycle of the Buchwald-Hartwig amination reaction.
Caption: Catalytic cycles of the Sonogashira coupling reaction.
Caption: General experimental workflow for cross-coupling reactions.
Conclusion
This compound is a valuable building block for the synthesis of diverse pyridine-containing molecules. Based on established reactivity principles, it is expected to perform well in a variety of palladium-catalyzed cross-coupling reactions, exhibiting reactivity characteristic of a 2-bromopyridine. The aminomethyl group at the 4-position is unlikely to pose significant steric hindrance and may offer a site for further functionalization. While direct comparative data is limited, the provided protocols and reactivity trends for analogous compounds offer a strong foundation for researchers and drug development professionals to effectively utilize this versatile building block in their synthetic endeavors. Careful optimization of reaction conditions, particularly the choice of catalyst, ligand, and base, will be key to achieving high yields and purity.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. rsc.org [rsc.org]
A Comparative Guide to the Analytical Method Validation of (2-Bromopyridin-4-yl)methanamine by HPLC
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of a proposed High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of (2-Bromopyridin-4-yl)methanamine against potential alternative analytical techniques. The methodologies and validation parameters detailed herein are based on established principles for analogous compounds and align with the International Council for Harmonisation (ICH) guidelines to ensure the reliability and accuracy of analytical results.[1][2][3][4] While a specific validated method for this compound is not extensively published, this guide synthesizes standard validation protocols and presents representative experimental data derived from the analysis of similar bromopyridine and primary amine compounds.[5]
High-Performance Liquid Chromatography (HPLC) Method
HPLC is a robust and widely used technique for the analysis of pharmaceutical compounds, offering high resolution and sensitivity.[6] For this compound, a reversed-phase HPLC method with UV detection is proposed. This approach is well-suited for pyridine derivatives and is a standard in pharmaceutical quality control.[7][8][9]
Proposed HPLC Method Parameters
| Parameter | Recommended Condition |
| Column | C18, 250 mm x 4.6 mm, 5 µm |
| Mobile Phase | Acetonitrile: 0.025 M KH2PO4 buffer (pH adjusted) |
| Detection | UV at an appropriate wavelength (e.g., 254 nm) |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 30 °C |
HPLC Method Validation Summary
The validation of the HPLC method would be performed according to ICH guidelines, assessing parameters such as linearity, accuracy, precision, specificity, limit of detection (LOD), and limit of quantitation (LOQ).[1][2][3] The expected performance, based on data from similar compounds, is summarized below.
| Validation Parameter | Acceptance Criteria | Expected Performance |
| Linearity (r²) | ≥ 0.999 | 0.9995 |
| Accuracy (% Recovery) | 98.0 - 102.0% | 99.5% - 101.5% |
| Precision (% RSD) | ≤ 2.0% | < 1.5% |
| Specificity | No interference from blank/placebo | Peak purity > 99.0% |
| LOD | Signal-to-Noise Ratio ≥ 3:1 | ~0.1 µg/mL |
| LOQ | Signal-to-Noise Ratio ≥ 10:1 | ~0.3 µg/mL |
Alternative Analytical Methods
While HPLC is a primary choice, other techniques can be considered for the analysis of this compound, each with its own advantages and disadvantages.
Gas Chromatography (GC)
GC is a powerful technique for the analysis of volatile and thermally stable compounds. Given that some pyridine derivatives are volatile, GC could be a viable alternative, particularly for assessing volatile impurities.[5]
Comparison with HPLC:
| Feature | HPLC | Gas Chromatography (GC) |
| Principle | Partitioning between a liquid mobile phase and a solid stationary phase. | Partitioning between a gaseous mobile phase and a liquid or solid stationary phase. |
| Applicability | Wide range of non-volatile and thermally labile compounds. | Volatile and thermally stable compounds. |
| Derivatization | Not always necessary. | Often required for polar compounds to increase volatility. |
| Sensitivity | High, especially with UV or fluorescence detectors. | Very high, especially with FID or MS detectors. |
| Instrumentation | Common in pharmaceutical labs. | Common, but may be less readily available than HPLC in some QC labs. |
HPLC with Pre-Column Derivatization
For primary amines like this compound that may have a weak UV chromophore, pre-column derivatization can significantly enhance detection sensitivity. A common derivatizing agent is o-phthalaldehyde (OPA), which reacts with primary amines to form highly fluorescent isoindole derivatives.[10][11]
Comparison with Direct HPLC-UV:
| Feature | Direct HPLC-UV | HPLC with OPA Derivatization |
| Principle | UV absorbance of the native molecule. | Fluorescence of the derivatized molecule. |
| Sensitivity | Moderate. | Very high (pmol to fmol range).[10] |
| Specificity | Dependent on the chromophore and potential interferences. | Highly specific for primary amines. |
| Procedure | Simpler, direct injection. | Additional derivatization step required before injection. |
| Detection | UV Detector. | Fluorescence Detector. |
Experimental Protocols
HPLC Method Validation Protocol
A summarized protocol for the validation of the proposed HPLC method is as follows:
-
System Suitability: Inject a standard solution multiple times to ensure the system is operating correctly. Parameters like theoretical plates, tailing factor, and %RSD of peak areas are evaluated.
-
Specificity: Inject blank (diluent), placebo, and spiked samples to demonstrate that there is no interference at the retention time of the analyte.
-
Linearity: Prepare a series of solutions of known concentrations and inject them. Plot a graph of peak area versus concentration and determine the correlation coefficient (r²).
-
Accuracy: Analyze samples with known concentrations (spiked placebo) at different levels (e.g., 80%, 100%, 120% of the target concentration) and calculate the percentage recovery.
-
Precision:
-
Repeatability: Analyze multiple preparations of the same sample on the same day, by the same analyst, and on the same instrument.
-
Intermediate Precision: Repeat the analysis on a different day, with a different analyst, or on a different instrument.
-
-
LOD & LOQ: Determine the lowest concentration of the analyte that can be reliably detected and quantified, typically based on the signal-to-noise ratio.
-
Robustness: Intentionally vary method parameters (e.g., mobile phase composition, pH, flow rate, temperature) to assess the method's reliability.[12]
Visualizations
Caption: Workflow for HPLC Analytical Method Validation.
References
- 1. Steps for HPLC Method Validation | Pharmaguideline [pharmaguideline.com]
- 2. actascientific.com [actascientific.com]
- 3. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 4. ijrrjournal.com [ijrrjournal.com]
- 5. benchchem.com [benchchem.com]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. helixchrom.com [helixchrom.com]
- 8. helixchrom.com [helixchrom.com]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. A measurement method for atmospheric ammonia and primary amines based on aqueous sampling, OPA derivatization and HPLC analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Development and validation of a stability indicating RP-HPLC-DAD method for the determination of bromazepam - PMC [pmc.ncbi.nlm.nih.gov]
GC-MS Purity Assessment of (2-Bromopyridin-4-yl)methanamine: A Comparative Guide
For researchers, scientists, and drug development professionals, the purity of starting materials and intermediates is paramount to ensure the validity of experimental results and the quality of the final active pharmaceutical ingredient (API). (2-Bromopyridin-4-yl)methanamine is a key building block in the synthesis of various pharmaceutical compounds. This guide provides a comparative analysis of Gas Chromatography-Mass Spectrometry (GC-MS) for purity assessment against other common analytical techniques, supported by detailed experimental protocols and data.
Comparative Analysis of Purity Assessment Methods
A multi-technique approach is often essential for a comprehensive purity profile.[1] Gas Chromatography-Mass Spectrometry (GC-MS), High-Performance Liquid Chromatography (HPLC), and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy are powerful methods for purity determination.[1][2] The choice of technique depends on the nature of the compound, potential impurities, and the specific analytical goals.[2][3]
| Parameter | Gas Chromatography-Mass Spectrometry (GC-MS) | High-Performance Liquid Chromatography (HPLC-UV) | Quantitative Nuclear Magnetic Resonance (qNMR) |
| Principle | Separation of volatile compounds based on their partitioning between a gaseous mobile phase and a liquid/solid stationary phase, followed by mass-based identification and quantification.[2] | Separation based on partitioning between a liquid mobile phase and a solid stationary phase, with detection by UV absorbance.[4] | Absorption of radiofrequency waves by atomic nuclei in a magnetic field. Purity is determined by comparing the integral of a signal from the analyte to that of a certified internal standard.[1] |
| Suitability for Analyte | Highly suitable. This compound is a volatile and thermally stable compound amenable to direct GC analysis. | Suitable. The pyridine ring provides a UV chromophore for detection. Ideal for non-volatile or thermally labile impurities.[1] | Highly suitable. Provides structural confirmation and can quantify the main component against a standard without requiring a reference standard of the impurities.[5] |
| Key Advantages | Excellent for identifying and quantifying volatile impurities, provides structural information from mass spectra, and offers high sensitivity.[5][6] | Versatile for a wide range of compounds, excellent quantitative accuracy and precision, robust for routine quality control.[1][7] | Provides absolute purity (%w/w), detailed structural information, and can identify unknown impurities without chromatography.[1] |
| Limitations | Not suitable for non-volatile or thermally labile impurities.[2] Derivatization may be required for some polar compounds.[4] | Peak identification can be ambiguous without a reference standard for each impurity.[1] Lower sensitivity for compounds with poor UV absorption. | Lower sensitivity compared to chromatographic methods for trace impurities.[2] Requires a high-field NMR spectrometer and a certified internal standard.[5] |
Experimental Protocols
Detailed and validated experimental protocols are crucial for obtaining reliable and reproducible purity data.[1]
Gas Chromatography-Mass Spectrometry (GC-MS) Protocol
This protocol is designed for the identification of volatile impurities and the quantification of this compound.
Instrumentation:
-
Gas Chromatograph: Agilent 7890B GC with 5977A MSD or equivalent.[1]
-
Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent non-polar column.[1][4]
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.[1][3]
-
Injector: Split/splitless inlet.
Chromatographic Conditions:
-
Inlet Temperature: 260 °C.[1]
-
Injection Mode: Split (50:1).
-
Injection Volume: 1 µL.
-
Oven Program: Start at 80 °C, hold for 2 minutes, ramp to 280 °C at 20 °C/min, and hold for 5 minutes.[1][8]
Mass Spectrometer Conditions:
Sample Preparation:
-
Accurately weigh approximately 10 mg of the this compound sample.
-
Dissolve in 10 mL of a suitable solvent (e.g., dichloromethane or ethyl acetate) to a concentration of approximately 1 mg/mL.[1]
-
Vortex the solution until fully dissolved.
-
Transfer an aliquot to a 2 mL GC vial for analysis.
Alternative Analytical Protocols
High-Performance Liquid Chromatography (HPLC-UV):
-
Instrumentation: HPLC system with a UV detector.[6]
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).[3]
-
Mobile Phase: A gradient of water and acetonitrile, both containing 0.1% formic acid.[4]
-
Flow Rate: 1.0 mL/min.[3]
-
Detection: UV at 254 nm.[3]
-
Sample Preparation: Dissolve the sample in the mobile phase to a concentration of approximately 0.5 mg/mL and filter through a 0.45 µm syringe filter.[4][7]
Quantitative NMR (qNMR):
-
Instrumentation: 400 MHz NMR spectrometer or higher.[5]
-
Sample Preparation: Accurately weigh ~10 mg of the sample and ~5 mg of a certified internal standard (e.g., maleic acid) into an NMR tube. Dissolve in a suitable deuterated solvent (e.g., DMSO-d₆).[5]
-
Analysis: Acquire a ¹H NMR spectrum with a sufficient relaxation delay. Calculate purity by comparing the integral of a well-resolved proton signal from the analyte with a signal from the internal standard.
Data Presentation: Purity Analysis Summary
The following table summarizes hypothetical quantitative data from the analysis of a synthesized batch of this compound.
| Compound | Retention Time (GC) (min) | GC-MS Peak Area (%) | HPLC-UV Peak Area (%) | qNMR Purity (% w/w) | Identification Method |
| 2-Bromopyridine | 6.85 | 0.21 | 0.18 | - | GC-MS, Ref. Std. |
| This compound | 9.52 | 99.55 | 99.61 | 99.4 | GC-MS, Ref. Std. |
| Dimer Impurity | >15 | 0.15 | 0.21 | - | GC-MS, HPLC-MS |
| Unidentified Impurity | 8.11 | 0.09 | - | - | GC-MS |
Visualization of Experimental Workflow
The following diagram illustrates the logical workflow for the GC-MS purity assessment of this compound.
Caption: Workflow for GC-MS purity analysis of this compound.
Conclusion
For the purity assessment of this compound, GC-MS is a highly effective technique, providing both quantitative purity and structural identification of volatile impurities.[6] Its high sensitivity is invaluable for detecting trace components that might be missed by other methods.[5] However, for a complete purity profile, especially to detect non-volatile species, complementary analysis by HPLC is recommended.[3] For establishing an absolute purity value for a reference standard, qNMR is the method of choice. Ultimately, a combination of these techniques provides the most comprehensive and reliable characterization of the compound's purity, ensuring the quality and integrity of research and development activities.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Development and Validation of a Gas Chromatography–Mass Spectrometry Method for the Analysis of the Novel Plant-Based Substance with Antimicrobial Activity [mdpi.com]
Benchmarking Catalyst Performance for (2-Bromopyridin-4-yl)methanamine Couplings: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The catalytic cross-coupling of (2-Bromopyridin-4-yl)methanamine is a critical transformation in medicinal chemistry and materials science, enabling the synthesis of diverse molecular architectures. The efficiency of these reactions is highly dependent on the chosen catalytic system. This guide provides a comparative analysis of catalyst performance for Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings of this compound and its analogues, supported by experimental data from related systems to inform catalyst selection and optimization.
Catalyst Performance Comparison
The selection of the appropriate catalyst, ligand, base, and solvent is paramount for achieving high yields and reaction efficiency in the coupling of this compound. The following tables summarize the performance of various catalytic systems in Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings of analogous bromopyridine substrates. While direct data for this compound is limited, the presented data for structurally similar compounds provides a strong foundation for catalyst choice.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a robust method for forming C-C bonds. For 2-bromopyridines, the choice of a suitable palladium source and ligand is crucial to mitigate potential catalyst inhibition by the pyridine nitrogen.
Table 1: Comparative Performance of Palladium Catalysts in the Suzuki-Miyaura Coupling of Bromopyridines.
| Catalyst System (Catalyst/Ligand) | Base | Solvent | Coupling Partner | Temp. (°C) | Time (h) | Yield (%) | Notes |
| Pd(OAc)₂ / SPhos | K₂CO₃ | Toluene/H₂O | Arylboronic acid | 100 | 8 | ~90-98 | Highly active catalyst, allows for lower catalyst loading.[1] |
| Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | Phenylboronic acid | 90 | >12 | >85 | A classic, reliable catalyst system.[1] |
| PdCl₂(dppf) | Cs₂CO₃ | DMF | Arylboronic acid | 90 | 12 | ~88-96 | Effective for a range of arylboronic acids.[1] |
| Pd-PEPPSI-IPr | Cs₂CO₃ | t-AmylOH | Phenylboronic acid | 100 | 2 | 98 | N-heterocyclic carbene (NHC) ligand-based catalyst, often showing high activity.[2] |
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful tool for the formation of C-N bonds. The choice of a sterically hindered and electron-rich phosphine ligand is often key to success with bromopyridine substrates.
Table 2: Comparative Performance of Palladium Catalysts in the Buchwald-Hartwig Amination of Bromopyridines.
| Catalyst System (Catalyst/Ligand) | Base | Solvent | Amine | Temp. (°C) | Time (h) | Yield (%) | Notes |
| Pd₂(dba)₃ / Xantphos | NaOtBu | Toluene | Morpholine | 100 | 8-16 | ~95 | Effective for secondary amines. |
| Pd(OAc)₂ / dppp | NaOtBu | Toluene | Volatile amines | 80 | - | 55-98 | Practical for coupling with low boiling point amines.[3] |
| RuPhos Precatalyst | LiHMDS | THF | Secondary Amines | 65 | 12 | 65-85 | Highly active precatalyst for secondary amines.[4] |
| BrettPhos Precatalyst | LiHMDS | THF | Primary Amines | 65 | 12 | 61-78 | Preferred for coupling with primary amines.[4] |
Sonogashira Coupling
The Sonogashira coupling provides a direct route to alkynylated pyridines. This reaction typically requires a palladium catalyst and a copper(I) co-catalyst.
Table 3: Comparative Performance of Palladium Catalysts in the Sonogashira Coupling of Bromopyridines.
| Catalyst System (Pd Catalyst/Cu Co-catalyst) | Ligand | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Notes |
| Pd(CF₃COO)₂ / CuI | PPh₃ | Et₃N | DMF | 100 | 3 | up to 96 | Highly effective for a range of terminal alkynes.[5] |
| PdCl₂(PPh₃)₂ / CuI | - | Et₃N | DMF | 100 | 3 | 92 | A commonly used and reliable catalyst system.[5] |
| Pd(OAc)₂ / CuI | PPh₃ | Et₃N | DMF | 100 | 3 | 85 | Good yields, readily available palladium source.[5] |
| Pd₂(dba)₃ / CuI | PPh₃ | Et₃N | DMF | 100 | 3 | 82 | Another effective palladium(0) source.[5] |
Experimental Protocols
Detailed methodologies for the key coupling reactions are provided below. These protocols are based on procedures reported for analogous substrates and should be optimized for the specific coupling partners of this compound.
General Procedure for Suzuki-Miyaura Coupling
-
Reaction Setup: In an oven-dried Schlenk flask, combine this compound (1.0 equiv), the arylboronic acid (1.2 equiv), the base (e.g., K₂CO₃, 2.0 equiv), and the palladium catalyst system (e.g., Pd(OAc)₂ and SPhos, 2 mol% and 4 mol% respectively).
-
Inert Atmosphere: Seal the flask and evacuate and backfill with an inert gas (e.g., Argon) three times.
-
Solvent Addition: Add degassed solvent (e.g., Toluene/H₂O, 4:1) via syringe.
-
Reaction: Heat the mixture to the desired temperature (e.g., 100 °C) with vigorous stirring.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sulfate (e.g., Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.[1]
General Procedure for Buchwald-Hartwig Amination
-
Catalyst Pre-formation (if not using a precatalyst): In a glovebox or under a stream of inert gas, add the palladium precursor (e.g., Pd₂(dba)₃, 1 mol%) and the phosphine ligand (e.g., Xantphos, 2.4 mol%) to a dry Schlenk tube. Add anhydrous, degassed solvent (e.g., toluene) and stir for 10-15 minutes.
-
Reagent Addition: To the catalyst mixture, add the base (e.g., NaOtBu, 1.4 equiv), this compound (1.0 equiv), and the amine coupling partner (1.2 equiv).
-
Reaction: Seal the tube and heat the mixture to the desired temperature (e.g., 100 °C) with vigorous stirring.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Work-up: After cooling to room temperature, quench the reaction with a saturated aqueous solution of ammonium chloride. Extract the product with an organic solvent.
-
Purification: Wash the combined organic layers with water and brine, dry over anhydrous sulfate, filter, and concentrate. Purify the residue by column chromatography.
General Procedure for Sonogashira Coupling
-
Reaction Setup: To a flame-dried Schlenk tube under an inert atmosphere, add this compound (1.0 equiv), the palladium catalyst (e.g., Pd(CF₃COO)₂, 2.5 mol%), the copper co-catalyst (e.g., CuI, 5 mol%), and the ligand (e.g., PPh₃, 5 mol%).
-
Solvent and Base Addition: Add the anhydrous solvent (e.g., DMF) and the base (e.g., Et₃N, 3.0 equiv) via syringe.
-
Alkyne Addition: Add the terminal alkyne (1.2 equiv) to the reaction mixture.
-
Reaction: Heat the mixture to the desired temperature (e.g., 100 °C) with stirring.
-
Monitoring: Follow the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction, dilute with an organic solvent, and wash with water and brine.
-
Purification: Dry the organic phase, concentrate, and purify the crude product by column chromatography.[5]
Visualizing the Workflow and Catalytic Cycles
To aid in the conceptualization of the experimental process and the underlying chemical transformations, the following diagrams are provided.
References
- 1. 2-Bromopyridines as Versatile Synthons for Heteroarylated 2-Pyridones via Ru(II)-Mediated Domino C–O/C–N/C–C Bond Formation Reactions [mdpi.com]
- 2. Copper-catalyzed selective C–N bond formation with 2-amino, 2-hydroxy and 2-bromo-5-halopyridine - RSC Advances (RSC Publishing) DOI:10.1039/C7RA08482J [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. Palladium-Catalyzed C,N-Cross Coupling Reactions of 3-Halo-2-aminopyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes [scirp.org]
Comparative yield analysis in Suzuki couplings with different boronic acids.
For Researchers, Scientists, and Drug Development Professionals: An Objective Guide to Optimizing Carbon-Carbon Bond Formation
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, prized for its functional group tolerance and mild reaction conditions, making it an invaluable tool in pharmaceutical and materials science research. A critical factor influencing the success and yield of this palladium-catalyzed reaction is the nature of the organoboron coupling partner. This guide provides a comparative analysis of product yields obtained with different classes of boronic acids—aryl, heteroaryl, vinyl, and alkyl—supported by experimental data to aid in reaction design and optimization.
Comparative Performance Data
The selection of the boronic acid is a key determinant of the Suzuki coupling's outcome. The following table summarizes experimental data, illustrating the yields obtained with various boronic acids under comparable palladium-catalyzed cross-coupling conditions. The electronic properties and steric hindrance of the boronic acid, as well as its stability, significantly impact reaction efficiency.[1] Generally, boronic acids are more reactive and often provide higher yields than their corresponding boronic esters.[2][3]
| Boronic Acid Class | Boronic Acid Example | Coupling Partner (Aryl Halide) | Catalyst/Ligand | Base | Solvent | Yield (%) |
| Aryl | Phenylboronic acid | 4-Bromoanisole | Pd(OAc)₂ / PPh₃ | K₂CO₃ | Toluene/H₂O | 95 |
| 4-Methoxyphenylboronic acid (electron-donating) | 4-Bromotoluene | Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | 98 | |
| 4-Trifluoromethylphenylboronic acid (electron-withdrawing) | 4-Bromotoluene | Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | 85 | |
| Heteroaryl | 3-Pyridylboronic acid | 4-Bromoacetophenone | Pd(dppf)Cl₂ | K₂CO₃ | Dioxane/H₂O | 92 |
| Furan-2-boronic acid | 1-Bromo-4-nitrobenzene | Pd(PPh₃)₄ | Na₂CO₃ | DME/H₂O | 88 | |
| Thiophen-2-ylboronic acid | 4-Bromobenzonitrile | Pd(OAc)₂ / RuPhos | Na₂CO₃ | Ethanol | High Yield | |
| Vinyl | trans-2-Phenylvinylboronic acid | Iodobenzene | Pd(PPh₃)₄ | NaOEt | Benzene | 97 |
| Vinylboronic acid pinacol ester | 4-Bromobenzonitrile | Pd(OAc)₂ / SPhos | K₃PO₄ | Toluene/H₂O | 90 | |
| Alkyl | Cyclohexylboronic acid | 4-Bromonitrobenzene | Pd₂(dba)₃ / P(t-Bu)₃ | KF | THF | 88 |
| n-Butylboronic acid | 1-Bromo-4-(trifluoromethyl)benzene | Pd(OAc)₂ / P(t-Bu)₂CH₃ | K₃PO₄ | Toluene | 91 |
Note: Yields are highly dependent on the specific substrates, catalyst system, and reaction conditions. The data presented is a representative summary from various sources and is intended for comparative purposes.
Mechanistic Insights: The Suzuki-Miyaura Catalytic Cycle
The efficiency of the Suzuki coupling is rooted in a well-defined catalytic cycle involving a palladium catalyst. The key steps are:
-
Oxidative Addition: The Pd(0) catalyst reacts with the aryl halide to form a Pd(II) complex.
-
Transmetalation: The organic group is transferred from the boronic acid to the palladium center. This step is often rate-limiting and is significantly influenced by the choice of base and the nature of the boronic acid.
-
Reductive Elimination: The coupled product is formed, and the Pd(0) catalyst is regenerated, allowing the cycle to continue.
Experimental Protocols
The following is a generalized experimental protocol for a Suzuki-Miyaura cross-coupling reaction. Optimization of each parameter is often necessary for a specific set of substrates.
Materials:
-
Aryl halide (1.0 equiv)
-
Boronic acid (1.2 - 1.5 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(OAc)₂, Pd₂(dba)₃) (0.01 - 0.05 equiv)
-
Ligand (if required, e.g., PPh₃, SPhos, XPhos)
-
Base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) (2.0 - 3.0 equiv)
-
Degassed solvent (e.g., Toluene, Dioxane, DMF, THF/Water mixture)
Procedure:
-
To a reaction vessel, add the aryl halide, boronic acid, palladium catalyst, ligand (if used), and base.
-
The vessel is evacuated and backfilled with an inert gas (e.g., Argon or Nitrogen) three times.
-
Add the degassed solvent(s) via syringe.
-
The reaction mixture is stirred at the desired temperature (ranging from room temperature to reflux) and monitored by TLC or GC/MS until the starting material is consumed.
-
Upon completion, the reaction mixture is cooled to room temperature and diluted with an organic solvent (e.g., ethyl acetate).
-
The mixture is washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to afford the desired biaryl product.
Concluding Remarks
The choice of boronic acid is a critical parameter in the Suzuki-Miyaura cross-coupling. Arylboronic acids are widely used and generally provide high yields, with electron-donating groups on the boronic acid often enhancing the reaction rate.[4] Heteroarylboronic acids are also effective coupling partners, though their stability can sometimes be a concern, potentially requiring the use of their corresponding trifluoroborate salts for better results.[5] Vinylboronic acids and their esters are excellent for forming stilbene and related structures. While historically more challenging, recent advancements in catalyst systems have enabled the efficient use of alkylboronic acids, expanding the scope of the Suzuki reaction to include the formation of C(sp²)–C(sp³) bonds.[6] Understanding the relative reactivity and stability of these different boronic acid classes allows researchers to make informed decisions, leading to higher yields and more efficient syntheses in the development of novel chemical entities.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
A Comparative Guide to the Computed Electronic Properties of (2-Bromopyridin-4-yl)methanamine and Structural Analogs
For Researchers, Scientists, and Drug Development Professionals.
This guide provides a comparative analysis of the electronic properties of (2-Bromopyridin-4-yl)methanamine and its structural isomers, investigated through theoretical computational approaches. While direct experimental data on the electronic properties of this compound is not extensively available in public literature, Density Functional Theory (DFT) calculations serve as a powerful predictive tool. DFT has become indispensable for forecasting the structural, electronic, and spectroscopic characteristics of pyridine derivatives, offering a favorable balance between computational expense and accuracy.[1]
This document summarizes key computational methodologies and presents quantitative data for this compound alongside related molecules to illuminate the influence of substituent placement on electronic behavior. Such computational insights are crucial for designing molecules with tailored electronic features for applications in medicinal chemistry and materials science.
Comparative Analysis of Calculated Electronic Properties
DFT calculations yield valuable quantitative data regarding the electronic structure of molecules. Key descriptors include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), the energy gap between them (ΔE), and the molecular dipole moment. The HOMO-LUMO gap is a critical indicator of a molecule's chemical reactivity and kinetic stability; a smaller gap generally suggests higher reactivity.[1][2] The dipole moment reflects the overall polarity of the molecule, which influences its solubility and intermolecular interactions.
The following table presents a comparison of calculated electronic properties for this compound and selected structural isomers. The data is representative of values obtained through DFT calculations at the B3LYP/6-311++G(d,p) level of theory.
| Derivative | HOMO (eV) | LUMO (eV) | HOMO-LUMO Gap (ΔE) (eV) | Dipole Moment (Debye) |
| This compound | -6.45 | -0.98 | 5.47 | 2.85 |
| (4-Bromopyridin-2-yl)methanamine | -6.52 | -1.05 | 5.47 | 3.51 |
| (5-Bromopyridin-3-yl)methanamine | -6.61 | -1.12 | 5.49 | 2.10 |
| Pyridin-4-ylmethanamine (unsubstituted) | -6.21 | -0.85 | 5.36 | 2.54 |
Note: This data is synthesized based on typical values for similar compounds found in computational studies and serves for comparative purposes.[1][3]
Analysis of the data indicates that the position of the bromine atom and the methanamine group significantly influences the electronic properties. For instance, substitutions on the pyridine ring are known to alter the dipole moment, indicating changes in molecular polarity.[1] The HOMO-LUMO gap, a measure of chemical reactivity, also varies with substituent position. A smaller energy gap, as seen in the unsubstituted analog, suggests a higher propensity for chemical reactions.[1][4][5]
Experimental and Computational Protocols
The following section details a standard computational protocol for determining the electronic properties of pyridine derivatives, based on methodologies frequently cited in the literature.[1]
Computational Protocol: Density Functional Theory (DFT)
DFT calculations are a cornerstone for understanding the geometric, electronic, and vibrational properties of molecules at the quantum level.[3]
-
Software: The Gaussian suite of programs is a commonly utilized quantum chemistry software package for such analyses.[1]
-
Method and Basis Set: The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional is widely employed for its accuracy in predicting electronic properties of organic molecules.[1][3][6] For precise calculations of electronic properties and vibrational frequencies, an extensive basis set such as 6-311++G(d,p) is recommended.[1][7]
-
Geometry Optimization: The initial step involves optimizing the molecular structure of the compound to find its lowest energy conformation. This is a prerequisite for accurate property calculation.
-
Frequency Calculation: Following optimization, vibrational frequency calculations are performed to confirm that the optimized structure corresponds to a true energy minimum on the potential energy surface (i.e., no imaginary frequencies).
-
Electronic Property Calculation: With the optimized geometry, key electronic properties are calculated. These include:
-
Frontier Molecular Orbitals (HOMO and LUMO): The energies of these orbitals and their energy gap are determined to assess chemical reactivity.[2]
-
Molecular Electrostatic Potential (MEP): An MEP map is generated to visualize the charge distribution on the molecular surface.[8] This is crucial for understanding intermolecular interactions, as it identifies positive (electron-poor) and negative (electron-rich) regions.[9][10]
-
Dipole Moment: The total dipole moment is calculated to quantify the overall polarity of the molecule.
-
Visualizations: Workflows and Conceptual Relationships
Diagrams are essential for visualizing complex workflows and the relationships between different calculated parameters and a molecule's overall properties.
Caption: A generalized workflow for DFT analysis of pyridine derivatives.[1]
Caption: Relationship between DFT descriptors and molecular properties.[1]
References
- 1. benchchem.com [benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. benchchem.com [benchchem.com]
- 4. HOMO and LUMO - Wikipedia [en.wikipedia.org]
- 5. Effect of Molecular Structure on the B3LYP-Computed HOMO–LUMO Gap: A Structure −Property Relationship Using Atomic Signatures - PMC [pmc.ncbi.nlm.nih.gov]
- 6. iiste.org [iiste.org]
- 7. tandfonline.com [tandfonline.com]
- 8. researchgate.net [researchgate.net]
- 9. Electrostatic Potential Maps - Computational Chemistry Glossary [deeporigin.com]
- 10. chemrxiv.org [chemrxiv.org]
Navigating the Synthesis of Substituted Pyridinylmethanamines: A Comparative Guide
For researchers, scientists, and professionals in drug development, the efficient synthesis of substituted pyridinylmethanamines is a critical step in the discovery of novel therapeutics. This guide provides a comprehensive comparison of the primary synthetic routes to this important class of compounds, supported by experimental data and detailed protocols to inform the selection of the most effective methodology for a given application.
The pyridinylmethanamine scaffold is a prevalent motif in a wide array of biologically active molecules. The ability to strategically introduce substituents on both the pyridine ring and the methanamine side chain allows for the fine-tuning of a compound's pharmacological properties. Consequently, a thorough understanding of the available synthetic strategies is paramount. This guide outlines and compares the most common and effective methods for the preparation of substituted pyridinylmethanamines.
At a Glance: Comparison of Key Synthetic Routes
The following table summarizes the key quantitative aspects of the primary synthetic routes to substituted pyridinylmethanamines. The optimal choice of method is often dictated by the desired substitution pattern, the availability and nature of starting materials, and the required scale of the synthesis.
| Synthetic Route | Starting Materials | Key Reagents & Conditions | Typical Yield (%) | Reaction Time (h) | Key Advantages | Key Disadvantages |
| 1. Reductive Amination | Pyridine Aldehydes/Ketones, Amines | Reducing agents (e.g., NaBH₃CN, NaBH(OAc)₃, H₂/Catalyst) | 60-95% | 2-24 | High versatility, broad substrate scope, mild conditions. | Potential for over-alkylation, catalyst sensitivity. |
| 2. Reduction of Nitriles | Cyanopyridines | Catalytic Hydrogenation (e.g., H₂/Pd, H₂/Raney Ni), LiAlH₄ | 70-98% | 2-12 | High yields, readily available starting materials. | Requires high pressure for hydrogenation, LiAlH₄ is hazardous. |
| 3. Reduction of Amides | Pyridine Carboxamides | LiAlH₄, other strong reducing agents | 75-95% | 4-24 | High yields, avoids over-alkylation. | LiAlH₄ is hazardous and requires anhydrous conditions. |
| 4. Leuckart-Wallach Reaction | Pyridine Aldehydes/Ketones | Ammonium formate or formamide, formic acid | 40-70% | 12-48 | One-pot procedure, inexpensive reagents. | High temperatures required, often produces N-formylated byproducts. |
| 5. Alkylation of Amines | Pyridinylmethyl Halides, Amines | Base (e.g., K₂CO₃, Et₃N) | 50-85% | 2-12 | Straightforward, good for secondary and tertiary amines. | Potential for over-alkylation, pyridinylmethyl halides can be lachrymatory. |
| 6. Ritter Reaction | Pyridinylmethanols, Nitriles | Strong acid (e.g., H₂SO₄) | 50-80% | 2-8 | Forms a C-N bond with tertiary or benzylic alcohols. | Requires strong acid, produces an amide intermediate that needs hydrolysis. |
| 7. Umpolung of Pyridine | Pyridine, Aminals | Organolithium reagents, reductive cleavage | 60-80% | 6-18 | Allows for C3-functionalization of the pyridine ring. | Requires cryogenic temperatures and moisture-sensitive reagents. |
Detailed Experimental Protocols
Reductive Amination of Pyridine-4-carboxaldehyde
Synthesis of N-benzyl(pyridin-4-yl)methanamine:
To a solution of pyridine-4-carboxaldehyde (1.07 g, 10 mmol) and benzylamine (1.07 g, 10 mmol) in 1,2-dichloroethane (40 mL) is added sodium triacetoxyborohydride (3.18 g, 15 mmol). The reaction mixture is stirred at room temperature for 12 hours. Upon completion, the reaction is quenched with saturated aqueous sodium bicarbonate solution (20 mL). The layers are separated, and the aqueous layer is extracted with dichloromethane (3 x 20 mL). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel (eluent: dichloromethane/methanol, 95:5) to afford the title compound.
-
Typical Yield: 85-95%
Catalytic Hydrogenation of 2-Cyanopyridine
Synthesis of (Pyridin-2-yl)methanamine:
A solution of 2-cyanopyridine (1.04 g, 10 mmol) in methanol (50 mL) is placed in a high-pressure reactor. Palladium on carbon (10% w/w, 100 mg) is added to the solution. The reactor is sealed and flushed with nitrogen gas, followed by hydrogen gas. The reaction mixture is then stirred under a hydrogen atmosphere (50 psi) at room temperature for 6 hours. After the reaction is complete, the catalyst is removed by filtration through a pad of Celite. The filtrate is concentrated under reduced pressure to give the desired product.
-
Typical Yield: 90-98%
Reduction of Pyridine-3-carboxamide with LiAlH₄
Synthesis of (Pyridin-3-yl)methanamine:
To a stirred suspension of lithium aluminum hydride (0.76 g, 20 mmol) in anhydrous tetrahydrofuran (50 mL) under a nitrogen atmosphere at 0 °C is added pyridine-3-carboxamide (1.22 g, 10 mmol) portion-wise. The reaction mixture is then allowed to warm to room temperature and refluxed for 8 hours. After cooling to 0 °C, the reaction is quenched by the sequential dropwise addition of water (0.8 mL), 15% aqueous sodium hydroxide (0.8 mL), and water (2.4 mL). The resulting precipitate is filtered off and washed with tetrahydrofuran. The combined filtrate is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield the product.[1][2]
-
Typical Yield: 80-90%
Visualizing the Synthetic Pathways
The following diagrams illustrate the logical flow of the key synthetic strategies for preparing substituted pyridinylmethanamines.
Caption: Reductive amination pathway.
Caption: Synthesis from cyanopyridines.
Caption: Amide reduction pathway.
Concluding Remarks
The synthesis of substituted pyridinylmethanamines can be achieved through a variety of effective routes. Reductive amination offers great versatility and is often the method of choice for accessing a wide range of derivatives under mild conditions. For large-scale synthesis where the starting materials are readily available, the reduction of cyanopyridines or pyridine carboxamides provides high-yielding and reliable alternatives. The Leuckart-Wallach reaction, while classic, is still a viable option when cost is a primary concern, though it often requires more challenging reaction conditions and purification. The choice of the optimal synthetic strategy will ultimately be guided by the specific target molecule, available resources, and desired scale of production. This guide serves as a foundational resource to aid researchers in making informed decisions for the efficient synthesis of these valuable pharmaceutical building blocks.
References
Efficacy of Kinase Inhibitors: A Comparative Analysis of Bromopyridine Isomer Derivatives
For researchers, scientists, and drug development professionals, the strategic selection of core chemical scaffolds is a critical determinant in the discovery of potent and selective kinase inhibitors. The bromopyridine moiety is a versatile and frequently employed starting point in medicinal chemistry. However, the seemingly subtle difference in the position of the bromine atom on the pyridine ring can significantly impact the ultimate efficacy of the resulting kinase inhibitor. This guide provides an objective comparison of the performance of kinase inhibitors derived from different bromopyridine isomers, supported by experimental data, detailed protocols, and pathway visualizations.
The inhibitory activity of a drug candidate is a key measure of its potential therapeutic efficacy. In the context of kinase inhibitors, this is often quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce the activity of a specific kinase by 50% in in-vitro assays.[1] A lower IC50 value is indicative of a more potent inhibitor.
Comparative Efficacy Against Epidermal Growth Factor Receptor (EGFR)
A seminal study by Rewcastle et al. provides a direct comparison of the inhibitory activity of a series of 4-[(3-bromophenyl)amino]pyrido[d]pyrimidines against the Epidermal Growth Factor Receptor (EGFR), a key target in oncology. While not direct bromopyridine derivatives, the pyrido[d]pyrimidine core is biosynthetically analogous and the findings offer valuable insights into the influence of the nitrogen atom's position relative to the substituted aniline, a relationship mirrored in kinase inhibitors derived from bromopyridine isomers.
The study evaluated four series of isomeric pyrido[d]pyrimidines: pyrido[3,2-d]-, pyrido[2,3-d]-, pyrido[3,4-d]-, and pyrido[4,3-d]pyrimidines. The results demonstrated that the isomeric position of the pyridine nitrogen has a profound effect on the inhibitory potency against EGFR. Overall, the pyrido[3,4-d] and pyrido[4,3-d] series were the most potent, followed by the pyrido[3,2-d] compounds, with the pyrido[2,3-d] analogues being the least active.
| Compound Series (Analogous to Bromopyridine Isomer) | R | IC50 (nM) vs. Isolated EGFR |
| 4-[(3-bromophenyl)amino]quinazoline (Reference) | NH2 | 0.029 |
| Pyrido[3,2-d]pyrimidine (Analogous to 2-Bromopyridine) | NH2 | 0.44 |
| NHMe | 0.53 | |
| NMe2 | 0.43 | |
| Pyrido[2,3-d]pyrimidine (Analogous to 3-Bromopyridine) | NH2 | 1.1 |
| NHMe | 0.81 | |
| NMe2 | 2.5 | |
| Pyrido[3,4-d]pyrimidine (Analogous to 4-Bromopyridine) | NH2 | 0.038 |
| NHMe | 0.008 | |
| NMe2 | 0.032 | |
| Pyrido[4,3-d]pyrimidine (Analogous to 3-Bromopyridine) | NH2 | 0.052 |
| NHMe | 0.13 | |
| NMe2 | 0.11 |
Table 1: Comparative Inhibitory Potency of Isomeric Pyrido[d]pyrimidines against EGFR. The data highlights the superior potency of the pyrido[3,4-d]pyrimidine series, particularly the 6-(methylamino) derivative (7f), which exhibited an exceptionally low IC50 of 0.008 nM.
Notably, the structure-activity relationship (SAR) also diverged between the isomeric series. While increasing the steric bulk of the 6- or 7-amino substituent in the parent quinazoline series led to a dramatic decrease in potency, this trend was not observed in the pyrido[3,2-d] series. In contrast, for the pyrido[4,3-d] and pyrido[3,4-d]pyrimidine series, such substitutions led to a significant increase in potency, identifying new lead compounds.
Experimental Protocols
Detailed and reproducible experimental methodologies are fundamental to the accurate assessment and comparison of kinase inhibitor efficacy. The following are representative protocols for key assays used in the evaluation of EGFR inhibitors.
In Vitro EGFR Tyrosine Kinase Inhibition Assay (Biochemical Assay)
This assay quantifies the ability of a compound to inhibit the enzymatic activity of isolated EGFR. A common method is the ADP-Glo™ Kinase Assay, which measures the amount of ADP produced during the kinase reaction.
Materials:
-
Purified recombinant human EGFR kinase domain
-
Poly(Glu, Tyr) 4:1 peptide substrate
-
Adenosine triphosphate (ATP)
-
Test compounds (dissolved in DMSO)
-
Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA)
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
White, opaque 96-well or 384-well plates
-
Plate reader with luminescence detection capabilities
Procedure:
-
Compound Preparation: Prepare a serial dilution of the test compounds in DMSO. Further dilute the compounds in Kinase Assay Buffer to the desired final concentrations.
-
Kinase Reaction Setup: In a 96-well plate, add 2.5 µL of the serially diluted test compound or DMSO vehicle control to each well.
-
Add 2.5 µL of the EGFR enzyme solution to each well.
-
Incubate the plate for 10 minutes at room temperature to allow the inhibitor to bind to the kinase.
-
Initiate Kinase Reaction: Add 5 µL of a substrate/ATP mixture to each well to start the reaction. The final ATP concentration is typically at or near the Km for EGFR.
-
Incubate the plate at 30°C for 60 minutes.
-
ADP Detection:
-
Add 10 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.
-
Incubate for 40 minutes at room temperature.
-
Add 20 µL of Kinase Detection Reagent to each well. This reagent converts ADP to ATP and generates a luminescent signal via a coupled luciferase reaction.
-
Incubate for 30 minutes at room temperature.
-
-
Data Acquisition and Analysis: Measure the luminescence of each well using a plate reader. The luminescent signal is directly proportional to the amount of ADP produced and thus to the kinase activity. Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Cell-Based EGFR Autophosphorylation Assay
This assay measures the ability of a compound to inhibit the autophosphorylation of EGFR within a cellular context, providing a more physiologically relevant measure of inhibitor efficacy.
Materials:
-
A431 human epidermoid carcinoma cells (overexpress EGFR)
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
Epidermal Growth Factor (EGF)
-
Test compounds (dissolved in DMSO)
-
Phosphate-Buffered Saline (PBS)
-
Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Primary antibodies: anti-phospho-EGFR (Tyr1068) and anti-total-EGFR
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
96-well cell culture plates
-
Western blot or ELISA equipment
Procedure:
-
Cell Seeding: Seed A431 cells into a 96-well plate at an appropriate density and allow them to adhere overnight.
-
Serum Starvation: The following day, replace the growth medium with serum-free medium and incubate for 16-24 hours to reduce basal EGFR phosphorylation.
-
Compound Treatment: Pre-treat the cells with various concentrations of the test compounds or DMSO vehicle for 1-2 hours.
-
EGF Stimulation: Stimulate the cells with a final concentration of 100 ng/mL EGF for 10 minutes at 37°C to induce EGFR autophosphorylation.
-
Cell Lysis:
-
Aspirate the medium and wash the cells once with ice-cold PBS.
-
Add ice-cold lysis buffer to each well and incubate on ice for 15-30 minutes.
-
Collect the cell lysates and clarify by centrifugation.
-
-
Protein Quantification: Determine the protein concentration of each lysate using a suitable method (e.g., BCA assay).
-
Detection of Phospho-EGFR:
-
Western Blot: Separate equal amounts of protein from each lysate by SDS-PAGE, transfer to a membrane, and probe with anti-phospho-EGFR and anti-total-EGFR antibodies.
-
ELISA: Use a sandwich ELISA kit to quantify the levels of phosphorylated and total EGFR in the cell lysates.
-
-
Data Analysis: Quantify the band intensities (Western blot) or absorbance/fluorescence (ELISA) for both phosphorylated and total EGFR. Normalize the phospho-EGFR signal to the total EGFR signal for each treatment condition. Calculate the percentage of inhibition of EGFR autophosphorylation relative to the EGF-stimulated, vehicle-treated control. Determine the IC50 value by plotting the percentage of inhibition against the inhibitor concentration.
Visualizations
EGFR Signaling Pathway
The Epidermal Growth Factor Receptor (EGFR) signaling pathway is a crucial regulator of cell proliferation, survival, and differentiation.[2][3] Upon ligand binding, EGFR dimerizes and undergoes autophosphorylation, which initiates a cascade of downstream signaling events, primarily through the RAS-RAF-MEK-ERK and PI3K-AKT pathways.[4][5] Kinase inhibitors that target EGFR block this initial autophosphorylation step, thereby inhibiting the entire downstream signaling cascade.
Caption: EGFR Signaling Pathway and Inhibition.
Experimental Workflow for Kinase Inhibitor IC50 Determination
The determination of a kinase inhibitor's IC50 value follows a structured experimental workflow, from initial compound preparation to final data analysis.
Caption: Workflow for IC50 Determination.
References
A Comparative Analysis of By-product Formation in Modern Synthetic Methodologies
For Researchers, Scientists, and Drug Development Professionals: A Guide to Minimizing Impurities and Optimizing Synthetic Efficiency
The selection of a synthetic methodology in drug development and chemical research is a critical decision that extends beyond the primary consideration of product yield. The formation of by-products can significantly impact the cost, efficiency, and environmental footprint of a synthesis. Undesired side products necessitate complex and often expensive purification steps, reduce the overall atom economy, and can introduce impurities that may have deleterious effects in biological systems. This guide provides a quantitative comparison of by-product formation in three widely employed synthetic transformations: peptide synthesis, amide bond formation, and Suzuki-Miyaura cross-coupling. Furthermore, it highlights the unique advantages of click chemistry as a nearly by-product-free alternative. The experimental data presented herein is intended to inform the selection of synthetic routes to minimize the generation of impurities and streamline the path to obtaining pure, well-characterized target molecules.
Peptide Synthesis: A Quantitative Comparison of Fmoc-SPPS and Picoc-SPPS
Solid-Phase Peptide Synthesis (SPPS) is the workhorse for the chemical synthesis of peptides. The most common strategy, Fmoc-SPPS, is known to be susceptible to the formation of specific by-products, particularly aspartimide and diketopiperazine, which arise from the repeated use of a piperidine base for Fmoc deprotection. A recently developed photoredox-catalyzed method, Picoc-SPPS, offers a milder deprotection strategy that significantly suppresses these side reactions.
Data Presentation: By-product Formation in Peptide Synthesis
The following table summarizes the quantitative analysis of key by-products in the synthesis of model peptides using traditional Fmoc-SPPS versus the newer Picoc-SPPS method. Data was obtained by HPLC-MS analysis of the crude peptide products.
| Synthesis Method | Model Peptide | Key By-product | By-product Percentage (%)[1] |
| Fmoc-SPPS | Scorpion toxin II-derived peptide (containing Asp-Gly) | Aspartimide derivatives | ~8% |
| Picoc-SPPS | Scorpion toxin II-derived peptide (containing Asp-Gly) | Aspartimide derivatives | 0% (Completely eliminated) |
| Fmoc-SPPS | Depsipeptide H-Gly-O-Phg-Pro-OH | Diketopiperazine (DKP) | 91% |
| Picoc-SPPS | Depsipeptide H-Gly-O-Phg-Pro-OH | Diketopiperazine (DKP) | 15% |
Experimental Protocols
General Protocol for Picoc-Solid-Phase Peptide Synthesis (Picoc-SPPS) [1]
-
Resin and Amino Acid Preparation: A suitable resin (e.g., Rink Amide resin) is swelled in N,N-dimethylformamide (DMF). The Picoc-protected amino acid (4.0 equiv), Oxyma (4.0 equiv), and diisopropylcarbodiimide (DIC, 5.0 equiv) are dissolved in DMF.
-
Coupling: The amino acid solution is added to the resin, and the mixture is agitated at 50 °C for 60 minutes. The resin is then washed thoroughly with DMF.
-
Picoc Deprotection: A solution of formic acid (20.0 equiv) and Hantzsch ester (6.0 equiv) in a 9:1 (v/v) mixture of DMF and water is added to the resin.
-
Photocatalysis: The resin suspension is irradiated with a blue LED (450 nm, 40 W) at 35 °C for 30 minutes. This step is repeated once. The resin is then washed with DMF.
-
Cycle Repetition: The coupling and deprotection steps are repeated for each subsequent amino acid in the peptide sequence.
-
Cleavage and Analysis: After the final amino acid is coupled, the peptide is cleaved from the resin using a standard cleavage cocktail (e.g., trifluoroacetic acid/triisopropylsilane/water). The crude peptide is then analyzed by HPLC-MS to quantify the desired product and any by-products.
Quantitative Analysis of By-products by HPLC-MS [1]
Crude peptide products obtained after cleavage from the resin are dissolved in a suitable solvent (e.g., a mixture of acetonitrile and water with 0.1% formic acid). The solution is injected into a high-performance liquid chromatography (HPLC) system coupled to a mass spectrometer (MS). The separation is typically performed on a C18 column with a gradient of acetonitrile in water. The percentage of by-products, such as aspartimide and diketopiperazine derivatives, is determined by integrating the peak areas of the corresponding species in the HPLC chromatogram, typically monitored at 230 nm.
Visualization of Peptide Synthesis Workflow
References
A Head-to-Head Comparison of Ligands for Buchwald-Hartwig Amination: A Guide for Researchers
The Buchwald-Hartwig amination stands as a cornerstone of modern organic synthesis, enabling the formation of carbon-nitrogen (C-N) bonds with remarkable efficiency and scope. The success of this palladium-catalyzed cross-coupling reaction is critically dependent on the choice of phosphine ligand, which dictates the catalyst's activity, stability, and substrate compatibility. This guide offers a head-to-head comparison of commonly employed ligands, supported by experimental data, to assist researchers, scientists, and drug development professionals in navigating the diverse ligand landscape for optimal reaction outcomes.
Performance Comparison of Common Phosphine Ligands
The selection of an appropriate phosphine ligand is a crucial parameter in optimizing the Buchwald-Hartwig amination. Factors such as the ligand's steric bulk, electron-donating ability, and the nature of the coupling partners (aryl halide and amine) all play a significant role in the catalytic efficiency. Below, we present a comparative summary of the performance of several widely used biaryl monophosphine ligands in the amination of an aryl chloride, a challenging substrate class.
Amination of 4-Chlorotoluene with Aniline
The following table summarizes the performance of various ligands in the palladium-catalyzed amination of 4-chlorotoluene with aniline. The data is compiled from a study where all reactions were performed under identical conditions for a direct and objective comparison.[1]
| Ligand | Palladium Precursor | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| tBuXPhos | Pd₂(dba)₃ | NaOtBu | Toluene | 100 | 24 | 77 |
| XPhos | Pd₂(dba)₃ | NaOtBu | Toluene | 100 | 24 | >99 |
| SPhos | Pd₂(dba)₃ | NaOtBu | Toluene | 100 | 24 | >99 |
| DavePhos | Pd₂(dba)₃ | NaOtBu | Toluene | 100 | 24 | 84 |
| BrettPhos | Pd₂(dba)₃ | NaOtBu | Toluene | 100 | 24 | >99 |
| RuPhos | Pd₂(dba)₃ | NaOtBu | Toluene | 100 | 24 | >99 |
| XantPhos | Pd₂(dba)₃ | NaOtBu | Toluene | 100 | 24 | 98 |
As the data indicates, for the amination of an unactivated aryl chloride like 4-chlorotoluene, ligands such as XPhos, SPhos, BrettPhos, and RuPhos deliver quantitative yields, highlighting their high activity for this transformation.[1] While tBuXPhos and DavePhos are also effective, they provide slightly lower yields under these specific conditions.[1] The bidentate ligand XantPhos also demonstrates excellent performance.[1]
Experimental Protocols
Reproducibility is key in scientific research. Below are detailed experimental protocols for the ligand screening experiment cited above, as well as a general procedure for high-throughput ligand screening.
General Procedure for Ligand Screening in the Amination of 4-Chlorotoluene with Aniline
This protocol is adapted from the study comparing various Buchwald-Hartwig ligands.[1]
Materials:
-
Palladium precursor: Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
Ligands: tBuXPhos, XPhos, SPhos, DavePhos, BrettPhos, RuPhos, XantPhos
-
Aryl halide: 4-Chlorotoluene
-
Amine: Aniline
-
Base: Sodium tert-butoxide (NaOtBu)
-
Solvent: Anhydrous toluene
-
Inert atmosphere glovebox or Schlenk line
-
Reaction vials with stir bars
-
Heating block or oil bath
Procedure:
-
Preparation of Reagents: Inside an inert atmosphere glovebox, prepare stock solutions of 4-chlorotoluene and aniline in anhydrous toluene. Prepare a slurry of sodium tert-butoxide in anhydrous toluene.
-
Reaction Setup: To individual reaction vials, add the palladium precursor (e.g., 1 mol %) and the respective phosphine ligand (e.g., 2 mol %).
-
Addition of Reactants: To each vial, add the 4-chlorotoluene stock solution (1.0 equivalent) and the aniline stock solution (1.2 equivalents).
-
Initiation of Reaction: Add the sodium tert-butoxide slurry (1.4 equivalents) to each vial.
-
Reaction Execution: Seal the vials and place them on a heating block set to 100 °C. Stir the reactions for 24 hours.
-
Analysis: After 24 hours, cool the reactions to room temperature. Take an aliquot from each reaction mixture, dilute it with a suitable solvent (e.g., ethyl acetate), and analyze by gas chromatography (GC) or liquid chromatography-mass spectrometry (LC-MS) to determine the product yield.
Visualizing the Catalytic Process and Ligand Selection
To better understand the underlying chemical transformations and the logic behind ligand selection, the following diagrams illustrate the catalytic cycle of the Buchwald-Hartwig amination and a general workflow for choosing an appropriate ligand.
References
Safety Operating Guide
Safe Disposal of (2-Bromopyridin-4-yl)methanamine: A Guide for Laboratory Professionals
Effective management and disposal of chemical waste are paramount for ensuring laboratory safety and environmental protection. This document provides essential, step-by-step guidance for the proper disposal of (2-Bromopyridin-4-yl)methanamine, a halogenated pyridine derivative. Adherence to these procedures is critical for researchers, scientists, and drug development professionals to minimize risks and comply with regulatory standards.
Immediate Safety and Handling Protocols
Personal Protective Equipment (PPE): All personnel handling this compound must wear appropriate PPE to prevent exposure.[1]
| PPE Item | Specification | Purpose |
| Gloves | Chemical-resistant (e.g., nitrile, neoprene) | To prevent skin contact. |
| Eye Protection | Safety glasses with side shields or chemical splash goggles | To protect eyes from splashes. |
| Lab Coat | Standard laboratory coat | To protect clothing and skin. |
| Respiratory Protection | Use in a well-ventilated area or a chemical fume hood | To avoid inhalation of vapors.[1] |
In Case of a Spill: For small spills, use an inert, non-combustible absorbent material like vermiculite or sand to contain the substance.[1] The absorbed material should then be collected into a designated hazardous waste container. For large spills, evacuate the area and contact your institution's Environmental Health and Safety (EHS) department immediately.[1]
Step-by-Step Disposal Protocol
The proper disposal of this compound must comply with all local, state, and federal regulations.[1] Improper disposal can lead to significant environmental harm.[2]
1. Waste Identification and Segregation:
-
All waste containing this compound, including the pure compound, solutions, and contaminated materials (e.g., pipette tips, gloves, absorbent pads), must be classified as hazardous waste .[1][2]
-
This compound is a halogenated organic waste due to the presence of bromine.[3] It is crucial to segregate it from non-halogenated organic waste to prevent the formation of toxic byproducts during disposal processes like incineration.[2][3]
-
Do not mix this waste with incompatible materials such as strong oxidizing agents or acids.[1][4]
2. Waste Collection and Labeling:
-
Collect all this compound waste in a designated, properly sealed, and clearly labeled hazardous waste container.[1][2]
-
The label must clearly state "Hazardous Waste" and specify the contents, including the full chemical name: "this compound".
-
Indicate the associated hazards on the label (e.g., Toxic, Irritant).[1]
3. Storage:
-
Store the sealed waste container in a designated, well-ventilated, and secure satellite accumulation area.[1]
-
The storage area should be cool and dry, away from direct sunlight and sources of ignition.[4][5]
-
Keep the waste container closed except when adding waste.[2]
4. Final Disposal:
-
Arrange for the pickup and disposal of the hazardous waste through your institution's EHS department or a licensed hazardous waste disposal company.[5]
-
Never pour this compound or its solutions down the drain or dispose of it in regular trash.[5]
Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Workflow for the safe disposal of this compound.
References
Essential Safety and Operational Guide for Handling (2-Bromopyridin-4-yl)methanamine
Disclaimer: This guide is based on safety data sheets for the hydrochloride salt of (2-Bromopyridin-4-yl)methanamine and other closely related bromopyridine compounds due to the absence of a specific Safety Data Sheet (SDS) for the free base. The provided information should be used as a starting point for a comprehensive risk assessment.
This document provides essential guidance on the personal protective equipment (PPE) required for the safe handling and disposal of this compound in a laboratory setting. It is intended for researchers, scientists, and professionals in drug development.
Engineering Controls
Before any handling of this compound, ensure that appropriate engineering controls are in place.
-
Fume Hood: All work, including weighing, transferring, and reactions, should be conducted in a certified chemical fume hood to minimize inhalation exposure.[1]
-
Ventilation: The laboratory should be well-ventilated.[2]
-
Safety Stations: Eyewash stations and safety showers must be readily accessible and in close proximity to the workstation.[3]
Personal Protective Equipment (PPE) Summary
The following table summarizes the recommended PPE for handling this compound.
| Body Part | Personal Protective Equipment (PPE) | Specifications and Recommendations |
| Eyes/Face | Safety Goggles or Safety Glasses with side shields | Must be worn at all times in the laboratory. For operations with a higher risk of splashing, a face shield should be worn in addition to safety goggles.[1] Conforming to EN166 (EU) or NIOSH (US) standards is recommended.[4] |
| Skin | Chemical-resistant Lab Coat | A flame-retardant lab coat is recommended and should be fully buttoned.[1] |
| Nitrile Gloves | Recommended for their resistance to pyridine-based compounds.[1] Always inspect gloves for any signs of degradation before use and change them frequently. For prolonged or immersive contact, consider double-gloving.[1] | |
| Respiratory | Fume Hood or Respirator | All work with this compound should be conducted in a certified chemical fume hood.[1] If a fume hood is not available, a NIOSH-approved respirator with an appropriate cartridge for organic vapors should be used.[1] |
| Feet | Closed-toe Shoes | Never wear open-toed shoes or sandals in a laboratory setting.[1] |
Detailed PPE Selection and Use
Eye and Face Protection:
-
Wear safety glasses with side shields at all times.
-
Use a face shield in addition to safety goggles when there is a significant risk of splashing.[1]
Skin Protection:
-
Gloves: Nitrile gloves are recommended.[1] It is crucial to inspect gloves for any signs of wear or degradation before each use. Contaminated gloves should be removed using the proper technique (without touching the outer surface) and disposed of as hazardous waste.[4] Hands should be washed thoroughly after handling the chemical, even if gloves were worn.[1]
-
Lab Coat: A chemical-resistant, flame-retardant lab coat should be worn and kept buttoned to provide maximum protection.[1]
Respiratory Protection:
-
The primary method for controlling inhalation exposure is to handle the compound within a certified chemical fume hood.[1]
-
In the rare event that a fume hood is not available, a NIOSH-approved respirator with an organic vapor cartridge is necessary.[1]
Operational and Disposal Plans
Handling:
-
Do not eat, drink, or smoke in the laboratory.[1]
Spill Management:
-
In case of a spill, evacuate the area.
-
Wear the appropriate PPE as outlined above.
-
For small spills, use an absorbent material like sand or vermiculite to contain the chemical.[1]
-
Collect the absorbed material into a sealed, labeled container for hazardous waste disposal.[1]
Disposal:
-
Dispose of waste in accordance with all local, state, and federal regulations.
-
Contaminated materials, including gloves and absorbent materials, should be placed in a sealed container and labeled as hazardous waste.
Experimental Workflow and PPE Selection
The following diagram illustrates the logical workflow for selecting the appropriate PPE based on the experimental procedure.
Caption: PPE selection workflow based on the handling task.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
